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3-bromo-6-chloro-4-methylpyridazine Documentation Hub

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  • Product: 3-bromo-6-chloro-4-methylpyridazine
  • CAS: 89283-90-9

Core Science & Biosynthesis

Foundational

3-Bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9): A Comprehensive Technical Guide for Regioselective Functionalization

Executive Summary & Structural Logic In modern drug discovery, the pyridazine core is a highly privileged scaffold, frequently utilized in the design of kinase inhibitors, CNS-active agents, and targeted radioligands. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In modern drug discovery, the pyridazine core is a highly privileged scaffold, frequently utilized in the design of kinase inhibitors, CNS-active agents, and targeted radioligands. Its ability to act as a bidentate hydrogen-bond acceptor while maintaining a lower lipophilicity (LogP) than traditional phenyl or pyridine rings makes it invaluable.

3-Bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9) serves as a premier bifunctional building block. Its true synthetic value lies in its orthogonal reactivity: the molecule possesses two distinct halogen leaving groups (bromo and chloro) situated on an electron-deficient diazine core, separated by a sterically active methyl group. Understanding the physicochemical and thermodynamic properties of this molecule is the first step toward leveraging its potential in complex library synthesis.

Physicochemical Profiling
PropertySpecification
Chemical Name 3-Bromo-6-chloro-4-methylpyridazine
CAS Number 89283-90-9
Molecular Formula C5H4BrClN2
Molecular Weight 207.46 g/mol
SMILES Cc1cc(Cl)nnc1Br
Purity Standard ≥95% - 97%
Storage Conditions 2-8°C, Inert Atmosphere (Nitrogen/Argon)

Causality in Handling & Storage: Halogenated diazines are highly electrophilic. Over extended periods, they are susceptible to slow nucleophilic attack by ambient moisture, leading to the hydrolysis of the halogens (particularly the C6-Cl position). Storing the compound under an inert atmosphere at 2-8°C suppresses this thermodynamic degradation pathway, ensuring the integrity of the C-X bonds for cross-coupling[1].

Causality in Safety: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). The mechanistic basis for this toxicity is its electrophilicity; the halogens can undergo spontaneous nucleophilic aromatic substitution (


) with biological nucleophiles (e.g., cysteine thiols in cellular proteins), leading to covalent modification and subsequent tissue irritation. Strict PPE must be maintained.

Mechanistic Paradigm: Regioselective Orthogonal Functionalization

The core utility of CAS 89283-90-9 is its capacity for sequential, regioselective functionalization[2]. The pyridazine ring is highly electron-deficient, making it resistant to electrophilic aromatic substitution but highly primed for palladium-catalyzed cross-coupling and


.

When subjected to Pd(0) catalysis, the C3-Br bond acts as the primary site of oxidative addition. This regioselectivity is fundamentally driven by thermodynamics: the bond dissociation energy (BDE) of the C-Br bond (~280 kJ/mol) is significantly lower than that of the C-Cl bond (~330 kJ/mol).

However, the C4-methyl group introduces a critical steric variable. It partially shields the C3 position, creating a localized steric drag during the approach of the bulky


 species. To overcome this without forcing the reaction temperature to a point where the C6-Cl bond begins to react, chemists must select bidentate phosphine ligands with large bite angles (such as dppf or Xantphos). These ligands accelerate the reductive elimination step of the catalytic cycle, driving the reaction forward at lower temperatures and preserving the C6-Cl bond for downstream applications[3].

Reactivity Start 3-Bromo-6-chloro- 4-methylpyridazine Pd_Cat Pd(0) Catalyst Oxidative Addition Start->Pd_Cat Path_Br C3-Br Insertion (Fast, Low BDE) Pd_Cat->Path_Br Preferred Pathway Path_Cl C6-Cl Insertion (Slow, High BDE) Pd_Cat->Path_Cl Disfavored Product C3-Functionalized 6-Chloro Intermediate Path_Br->Product

Figure 1: Mechanistic divergence in palladium-catalyzed oxidative addition.

Self-Validating Experimental Workflows

To ensure high yields and prevent the generation of complex, inseparable mixtures, the following self-validating protocol for a regioselective Suzuki-Miyaura coupling at the C3 position is recommended.

Protocol: C3-Selective Arylation

Step 1: Reagent Assembly (Glovebox)

  • Action: In an inert atmosphere, charge a Schlenk flask with 3-bromo-6-chloro-4-methylpyridazine (1.0 eq), the desired arylboronic acid (1.05 eq), and

    
     (0.05 eq).
    
  • Causality: The strict 1.05 eq stoichiometry of the boronic acid is the first validation checkpoint. By starving the reaction of excess nucleophile, we thermodynamically restrict the system from proceeding to a secondary C6-Cl coupling.

    
     is selected because the large bite angle of the dppf ligand accelerates reductive elimination, mitigating the steric penalty imposed by the adjacent C4-methyl group.
    

Step 2: Degassing and Initiation

  • Action: Add thoroughly degassed 1,4-dioxane and 2M aqueous

    
     (2.0 eq). Heat the biphasic mixture to 80°C.
    
  • Causality: Dioxane provides an optimal boiling point and solubilizes both the organic substrates and the active Pd(0) species. Degassing (via freeze-pump-thaw or rigorous sparging) is non-negotiable; molecular oxygen will rapidly oxidize the electron-rich Pd(0) intermediate into an inactive Pd(II) dead-end, halting the catalytic cycle.

Step 3: Self-Validating In-Process Control (IPC)

  • Action: At t=2 hours, sample the organic layer for LC-MS analysis.

  • Causality: This step establishes the self-validating loop. The starting material exhibits a distinct isotopic cluster at m/z 207/209 (due to

    
     and 
    
    
    
    ). Successful oxidative addition and coupling at C3 will result in the loss of the bromine isotopes, yielding a product mass with only the
    
    
    signature (m/z
    
    
    and
    
    
    in a 3:1 ratio). If an
    
    
    mass is detected, it immediately signals that the thermal energy is too high, causing unwanted oxidative addition at the C6 position.

Step 4: Downstream


 Functionalization 
  • Action: Following isolation of the C3-aryl intermediate, subject the compound to an amine nucleophile in the presence of DIPEA at 120°C (microwave irradiation).

  • Causality: Because the newly installed C3-aryl group typically donates electron density into the pyridazine ring, the electrophilicity of the remaining C6-Cl bond is slightly reduced. Therefore, forcing conditions are required to drive the subsequent

    
     displacement, yielding the final di-substituted drug scaffold[3].
    

Workflow Step1 1. Reagent Preparation (Strict 1.05 eq Boronic Acid) Step2 2. Suzuki Coupling at C3 (Pd(dppf)Cl2, 80°C, Dioxane/H2O) Step1->Step2 Step3 3. LC-MS Self-Validation (Confirm loss of 79/81Br isotopes) Step2->Step3 Step4 4. Secondary Functionalization (SNAr at C6-Cl via Microwave) Step3->Step4

Figure 2: Self-validating workflow for orthogonal functionalization.

References

  • MilliporeSigma, "3-Bromo-6-chloro-4-methylpyridazine | 89283-90-9 Properties", sigmaaldrich.com,
  • MilliporeSigma, "3-Bromo-6-chloro-4-methylpyridazine | 89283-90-9 Safety Inform
  • Ambeed, "89283-91-0 | 6-Bromo-3-chloro-4-methylpyridazine | Bromides", ambeed.com,
  • Ambeed, "446273-59-2 | 3-Amino-4-bromo-6-chloropyridazine | Bromides", ambeed.com,

Sources

Exploratory

An In-depth Technical Guide to 3-bromo-6-chloro-4-methylpyridazine: A Versatile Heterocyclic Building Block for Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-bromo-6-chloro-4-methylpyridazine, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-bromo-6-chloro-4-methylpyridazine, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. This document delves into the molecule's fundamental physicochemical properties, outlines a robust, field-proven synthetic pathway, explores its chemical reactivity with a focus on selective functionalization, and discusses its strategic applications in the synthesis of complex bioactive molecules. By synthesizing established chemical principles with practical, actionable protocols, this guide serves as an essential resource for leveraging this versatile scaffold in modern medicinal chemistry programs.

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have made it a cornerstone in the development of a wide array of therapeutic agents, notably in oncology.[1] The strategic placement of halogen atoms on this ring system transforms it into a versatile building block, enabling sequential and site-selective modifications through modern cross-coupling methodologies.

3-bromo-6-chloro-4-methylpyridazine emerges as a particularly valuable intermediate. It possesses two distinct halogen atoms at the C3 and C6 positions, offering differential reactivity that is crucial for controlled, stepwise synthesis. The bromine atom, being more susceptible to oxidative addition in palladium-catalyzed reactions than chlorine, allows for selective functionalization at the C3 position, leaving the C6 chloro-group available for subsequent transformations.[2] This intrinsic reactivity hierarchy empowers chemists to construct complex molecular architectures with precision, making it an ideal starting point for library synthesis and lead optimization campaigns.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key data for 3-bromo-6-chloro-4-methylpyridazine are summarized below.

Core Properties
PropertyValueSource(s)
Chemical Formula C₅H₄BrClN₂[3][4]
Molecular Weight 207.46 g/mol [4][5]
IUPAC Name 3-bromo-6-chloro-4-methylpyridazine[4]
CAS Number 89283-90-9[3][4]
Physical Form Solid (typically off-white to yellow)[3]
Purity Commercially available at ≥95%[4]
Safety and Handling

3-bromo-6-chloro-4-methylpyridazine is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Data sourced from vendor safety data sheets.[3]

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[3]

Proposed Synthesis Pathway and Experimental Protocols

G cluster_0 Proposed Synthesis Workflow Start 3,6-Dichloro-4-methylpyridazine Step1 Nucleophilic Aromatic Substitution (Amination) Start->Step1 NH₃ (aq. or liq.) Ethanol, Heat Intermediate 6-Chloro-4-methylpyridazin-3-amine Step1->Intermediate Step2 Sandmeyer Reaction (Diazotization & Bromination) Intermediate->Step2 1. NaNO₂, HBr (aq) 2. CuBr Product 3-Bromo-6-chloro-4-methylpyridazine Step2->Product G cluster_0 Selective Reactivity Workflow Start 3-Bromo-6-chloro- 4-methylpyridazine Suzuki1 Suzuki Coupling 1 (Mild Conditions) Start->Suzuki1 Ar-B(OH)₂ Pd(0) catalyst, Base Intermediate 3-Aryl-6-chloro- 4-methylpyridazine Suzuki1->Intermediate Selective C-Br activation Suzuki2 Suzuki Coupling 2 (Forcing Conditions) Intermediate->Suzuki2 Ar'-B(OH)₂ Pd(0) catalyst, Base, Heat Product 3,6-Diaryl- 4-methylpyridazine Suzuki2->Product C-Cl activation

Sources

Foundational

solubility of halogenated pyridazine derivatives in organic solvents

An In-Depth Technical Guide to the Solubility of Halogenated Pyridazine Derivatives in Organic Solvents Executive Summary The pyridazine scaffold is a privileged structure in medicinal chemistry and agrochemical developm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Halogenated Pyridazine Derivatives in Organic Solvents

Executive Summary

The pyridazine scaffold is a privileged structure in medicinal chemistry and agrochemical development. While unsubstituted pyridazine is highly polar and water-soluble[1], the introduction of halogen substituents fundamentally alters its physicochemical profile, shifting its solubility preference toward organic solvents. This technical guide provides an authoritative analysis of the thermodynamic principles, quantitative solubility profiles, and self-validating experimental methodologies governing the solvation of halogenated pyridazines (such as 3,6-dichloropyridazine and 4-amino-3,6-dichloropyridazine) in organic media.

Physicochemical Fundamentals: The Causality of Solvation

To understand the solubility behavior of halogenated pyridazines, one must analyze the interplay between crystal lattice energy and solute-solvent interactions.

Unsubstituted pyridazine exhibits moderate to high solubility in water and polar protic solvents due to the strong hydrogen-bond accepting capability of its adjacent nitrogen atoms[1]. However, strategic halogenation—such as the addition of chlorine atoms at the C3 and C6 positions—induces a profound electronic shift. Halogens exert a strong electron-withdrawing inductive effect (-I), which depletes the electron density across the heteroaromatic


-system.

The Causality of Altered Solubility:

  • Aqueous Insolubility: The electron withdrawal by halogens significantly reduces the basicity of the ring nitrogens. This diminishes their capacity to participate in hydrogen bonding with water molecules, rendering compounds like 3,6-dichloropyridazine virtually insoluble in aqueous media[2].

  • Organic Solvent Affinity: The bulky, polarizable electron clouds of halogen atoms increase the molecule's overall lipophilicity (logP) and surface area. This enhances London dispersion forces and dipole-induced dipole interactions with organic solvents, facilitating high solubility in halogenated solvents (e.g., chloroform, dichloromethane) and moderate-to-high solubility in polar aprotic and protic organic solvents (e.g., THF, ethyl acetate, alcohols)[2][3].

Logical relationship of thermodynamic factors governing halogenated pyridazine solubility.

Quantitative Solubility Profiles

The solubility of halogenated pyridazines is highly temperature-dependent, indicating an endothermic dissolution process. Extensive solid-liquid equilibrium studies have been conducted on derivatives such as 4-amino-3,6-dichloropyridazine (ADCP), a critical intermediate in drug discovery[3][4].

The table below summarizes the solubility characteristics of key halogenated pyridazines across various solvent classes.

CompoundSolventTemperature RangeSolubility CharacteristicReference
Pyridazine (Unsubstituted) Water, Alcohols, AcetoneAmbientHighly Soluble (Polar interactions)[1]
Pyridazine (Unsubstituted) HexaneAmbientLow Solubility[1]
3,6-Dichloropyridazine ChloroformAmbientHighly Soluble[2][5]
3,6-Dichloropyridazine WaterAmbientInsoluble[2][5]
4-Amino-3,6-dichloropyridazine Methanol, Ethanol278.15 K – 333.15 KSoluble (Increases with Temp)[3][4]
4-Amino-3,6-dichloropyridazine Dichloromethane, THF278.15 K – 333.15 KSoluble (Increases with Temp)[3][4]
4-Amino-3,6-dichloropyridazine Ethyl Acetate, 1,4-Dioxane278.15 K – 333.15 KSoluble (Increases with Temp)[3][4]

Note: The solubility data for ADCP in organic solvents can be mathematically correlated using the modified Apelblat equation and the


h (Buchowski) equation, with the Apelblat model typically yielding relative deviations of less than 2.1%[3].

Experimental Methodology: Precision Solubility Measurement

To ensure scientific integrity and reproducibility, the determination of solid-liquid equilibria for halogenated pyridazines must utilize a self-validating system. Traditional visual methods are prone to subjective human error. Instead, the Dynamic Laser Monitoring Technique is the gold standard for these measurements[3][4].

This system is self-validating because the phase boundary is determined by an objective optical property: the precise moment the last crystal dissolves, the laser transmittance through the solution spikes to a maximum steady state, completely removing subjective bias.

Step-by-Step Protocol: Laser Monitoring Method
  • Gravimetric Preparation: Accurately weigh a predetermined mass of the halogenated pyridazine (e.g., 4-amino-3,6-dichloropyridazine) and the target organic solvent using an analytical balance (precision

    
     g). Transfer both into a jacketed glass vessel.
    
  • Environmental Control: Connect the jacketed vessel to a programmable thermostatic water bath. Insert a calibrated Pt100 thermometer directly into the solvent mixture to monitor the internal temperature (precision

    
     K).
    
  • Optical Alignment: Position a low-power He-Ne laser emitter on one side of the vessel and a photoelectric receiver on the exact opposite side. Ensure the laser path passes directly through the liquid phase.

  • Equilibration and Monitoring: Turn on magnetic stirring. Initially, the presence of undissolved solid particles will scatter the laser light, resulting in low transmittance readings on the receiver.

  • Controlled Heating: Increase the temperature of the thermostatic bath at a slow, controlled rate (e.g., 0.1 K/min).

  • Data Acquisition (The Self-Validation Point): Continuously monitor the transmittance. As the temperature rises and the solid dissolves, transmittance gradually increases. The exact dissolution temperature is recorded at the precise inflection point where transmittance reaches a maximum and stabilizes.

  • Thermodynamic Modeling: Use the collected mole fraction solubility (

    
    ) and temperature (
    
    
    
    ) data to calculate the apparent dissolution enthalpy (
    
    
    ) and entropy (
    
    
    ) via a van't Hoff plot[3].

Step-by-step experimental workflow for precision solubility measurement using laser monitoring.

Implications for Drug Development

Understanding the solubility of halogenated pyridazines in organic solvents is critical for late-stage functionalization in drug discovery. Because the pyridazine ring is electron-deficient, standard electrophilic aromatic substitution is difficult[6]. Instead, the chlorine atoms at the C3 and C6 positions of compounds like 3,6-dichloropyridazine are highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[7].

Conducting these SNAr reactions (e.g., amination to form 4-amino-3,6-dichloropyridazine) requires selecting an organic solvent that fully dissolves the halogenated precursor while stabilizing the Meisenheimer intermediate[7][8]. Furthermore, the lipophilicity imparted by the halogens directly influences the final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making solubility data indispensable for formulation scientists designing parenteral or oral delivery systems[9][10].

References

Sources

Exploratory

3-bromo-6-chloro-4-methylpyridazine safety data sheet (SDS)

Operational Safety, Handling, and Synthetic Utility Profile Part 1: Executive Summary 3-Bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) is a high-value heterocyclic scaffold utilized primarily in the discovery of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety, Handling, and Synthetic Utility Profile

Part 1: Executive Summary

3-Bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) is a high-value heterocyclic scaffold utilized primarily in the discovery of bioactive kinase inhibitors and agrochemicals.[1] Its structural utility lies in its orthogonal reactivity profile : the presence of both bromo- and chloro- substituents on the electron-deficient pyridazine ring allows for sequential, regioselective functionalization.[1]

This guide moves beyond standard compliance data to provide a functional roadmap for researchers, synthesizing safety protocols with experimental strategies for maximizing yield and selectivity.

Part 2: Chemical Identity & Physicochemical Profile

PropertySpecificationTechnical Note
CAS Number 89283-90-9 Unique identifier; verify against isomer 6-bromo-3-chloro-4-methylpyridazine.[1]
IUPAC Name 3-Bromo-6-chloro-4-methylpyridazine
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Physical State Solid (Crystalline powder)typically Yellow to Off-white.[1]
Solubility DMSO, Methanol, DCMLow solubility in water; lipophilic character.
Purity Grade >95% (HPLC)Standard commercial grade for R&D.[1]
Storage 2–8°C, Inert Atmosphere Hygroscopic; degradation possible under moisture/light.

Part 3: Hazard Identification & Safety Architecture

While classified under standard GHS categories for halogenated heterocycles, the specific risks of this compound relate to its potential hydrolysis products (HBr/HCl) and alkylating potential.

GHS Classification & H-Statements
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][5][6]

  • H335: May cause respiratory irritation.[1][2][3][5][6]

Critical Handling Protocols (The "Why" behind the Safety)
  • Moisture Sensitivity: The C-Halogen bonds in electron-deficient pyridazines are susceptible to hydrolysis.[1] Exposure to atmospheric moisture can generate trace hydrogen halides (HBr/HCl), increasing corrosivity and degrading the starting material.

    • Protocol: Handle exclusively in a fume hood; store under Nitrogen or Argon.[1]

  • Skin Permeation: Halogenated heterocycles often possess enhanced lipophilicity (LogP > 1), facilitating dermal absorption.[1]

    • Protocol: Double-gloving (Nitrile) is recommended during weighing and mass transfer.[1]

Part 4: Synthetic Utility & Chemo-Selectivity[1]

This section details the causality of experimental choices . The primary value of 3-bromo-6-chloro-4-methylpyridazine is the reactivity difference between the C3-Bromo and C6-Chloro positions.[1]

The Selectivity Logic
  • C3-Bromo Position: The Carbon-Bromine bond is weaker and more labile towards oxidative addition by Palladium(0) catalysts.[1] This allows for selective Suzuki-Miyaura or Buchwald-Hartwig couplings at C3 without disturbing the C6-Cl bond.[1]

  • C6-Chloro Position: The C6 position, while less reactive to Pd(0), is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the pyridazine nitrogens. However, the C4-methyl group provides steric shielding to C3, further directing nucleophiles toward C6 in S_NAr regimes.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the orthogonal functionalization strategy, a critical workflow for library generation in drug discovery.

ReactionPathways cluster_legend Chemo-Selectivity Logic Start 3-Bromo-6-chloro- 4-methylpyridazine (CAS: 89283-90-9) Intermed Intermediate A: 3-Aryl-6-chloro- 4-methylpyridazine Start->Intermed Step 1: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Selectivity: Br > Cl Final Final Scaffold: 3,6-Difunctionalized Pyridazine Intermed->Final Step 2: S_NAr or 2nd Coupling (Amine/Alcohol or Pd-Cat) Target: C6-Cl Info C3-Br: High Reactivity (Pd) C6-Cl: High Reactivity (S_NAr)

Caption: Orthogonal functionalization workflow demonstrating the reactivity hierarchy of the C3-Br and C6-Cl sites.

Part 5: Representative Experimental Protocol

Objective: Selective Suzuki Cross-Coupling at C3. Note: This protocol is a standardized adaptation for 3,6-dihalopyridazines based on field best practices.

Reagents & Setup
  • Substrate: 3-bromo-6-chloro-4-methylpyridazine (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the pyridazine substrate, aryl boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Rationale: Removes O₂, preventing homocoupling and catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous base.

  • Thermal Activation: Heat the mixture to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1][7] Look for the disappearance of the M+ (Br pattern) and appearance of the product (Cl pattern retained).

    • Control: Do not exceed 100°C to prevent oxidative addition into the C6-Cl bond.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting material.[1]

Part 6: Emergency Response & First Aid

ScenarioImmediate ActionMedical Rationale
Eye Contact Rinse cautiously with water for 15+ minutes .[1] Remove contact lenses.[1][2][3][4][5][6]Alkaline hydrolysis products (if reacted with tears) can cause corneal opacity.[1]
Skin Contact Wash with soap and water.[1][3][4][5][6] Do not use organic solvents.[1]Solvents (ethanol/DMSO) may increase transdermal absorption of the halogenated compound.[1]
Inhalation Move to fresh air.[1][3][4][5][6] If breathing is difficult, administer oxygen.[1]Pyridazine dust is a respiratory irritant; potential for bronchial spasm.[1]
Spill Cleanup Dampen with inert absorbent (sand/vermiculite) to avoid dust generation.[1][5]Prevent entry into drains; halogenated heterocycles are persistent environmental pollutants.[1]

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-Bromo-6-chloro-4-methylpyridazine. Retrieved from

  • AChemBlock. (2023).[1] Product Specifications: 3-bromo-6-chloro-4-methyl-pyridazine.[1][2][8][9] Retrieved from

  • National Institutes of Health (NIH). (2022).[1] Triborane-mediated regioselective substitution reactions of pyridine derivatives. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Reactivity Profiles. Retrieved from

  • BenchChem. (2023).[1] Comparative Guide to the Suzuki-Miyaura Coupling of Halogenated Pyridines. Retrieved from

Sources

Foundational

biological activity of 3,6-disubstituted-4-methylpyridazine scaffolds

An In-depth Technical Guide to the Biological Activity of 3,6-Disubstituted-4-Methylpyridazine Scaffolds Introduction: The Versatility of the Pyridazine Nucleus The pyridazine nucleus, a six-membered aromatic heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 3,6-Disubstituted-4-Methylpyridazine Scaffolds

Introduction: The Versatility of the Pyridazine Nucleus

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its inherent physicochemical properties, including the ability to act as a hydrogen bond acceptor and its π-deficient nature, make it an attractive core for the design of novel therapeutic agents.[1][4] The versatility of the pyridazine ring allows for extensive functionalization, leading to a diverse library of compounds with a wide spectrum of biological activities.[5][6] Among these, 3,6-disubstituted-4-methylpyridazine derivatives have garnered significant attention for their potent anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, offering valuable insights for researchers and drug development professionals.

The strategic placement of substituents at the 3 and 6 positions of the pyridazine ring, coupled with the presence of a methyl group at the 4-position, allows for fine-tuning of the molecule's steric and electronic properties. This, in turn, influences its interaction with biological targets and ultimately dictates its pharmacological profile. The adjacent nitrogen atoms in the pyridazine ring can engage in crucial hydrogen bonding interactions with protein residues, a key feature in designing potent enzyme inhibitors and receptor modulators.[1]

Synthetic Strategies for 3,6-Disubstituted-4-Methylpyridazine Scaffolds

The synthesis of 3,6-disubstituted-4-methylpyridazine scaffolds typically begins with readily available starting materials. A common and versatile approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. The resulting dihydropyridazine can then be oxidized to the aromatic pyridazine. Subsequent functionalization at the 3 and 6 positions is often achieved through nucleophilic substitution reactions on a di-halogenated pyridazine intermediate, such as 3,6-dichloropyridazine.[10] This allows for the introduction of a wide variety of substituents, including amines, ethers, and thioethers, enabling the exploration of structure-activity relationships (SAR).[11]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_final Functionalization A 1,4-Dicarbonyl Compound C Condensation A->C B Hydrazine Hydrate B->C D Dihydropyridazine Intermediate C->D E Oxidation D->E F 3,6-Dihalogenated Pyridazine E->F G Nucleophilic Substitution F->G H 3,6-Disubstituted-4-Methylpyridazine G->H VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Pyridazine 3,6-Disubstituted Pyridazine Pyridazine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 3,6-disubstituted pyridazines.

Quantitative Anticancer Data

The in vitro anticancer activity of 3,6-disubstituted-4-methylpyridazine derivatives is typically evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound SeriesCancer Cell LineIC50 (µM)Reference
3,6-disubstituted pyridazines (11a-r)T-47D (Breast)0.43 - 35.9[12][13]
3,6-disubstituted pyridazines (11a-r)MDA-MB-231 (Breast)0.99 - 34.59[12][13]
Pyridazine-centered aryl-hydrazones (2S-series)MDA-MB-231 (Breast)6.21 - 7.73[14]
Pyridazine-centered aryl-hydrazones (2S-series)4T1 (Mouse Breast)7.04 - 8.21[14]
3,6-disubstituted pyridazines (9e)NCI-60 PanelVaries[15][16][17]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. [9]Pyridazine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi. [18][19][20][21]

Structure-Activity Relationship in Antimicrobial Pyridazines

The antimicrobial potency of pyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring. [18]For instance, the introduction of halogen atoms, particularly chlorine, has been shown to enhance antibacterial activity, especially against Gram-negative bacteria. [21]The presence of bulky lipophilic groups can also improve the antimicrobial profile by facilitating the compound's passage through the microbial cell membrane. [18]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound SeriesTarget MicroorganismMIC (µg/mL)Reference
Pyridazinium compoundsStaphylococcus aureusVaries[18]
Pyridazinium compoundsPseudomonas aeruginosaVaries[18]
Pyridazinium compoundsCandida albicansVaries[18]
Pyridazinone derivativesStaphylococcus aureus0.5 - 128[4]
Pyridazinone derivativesMRSA0.5 - 128[4]
Hydrazone derivativesStaphylococcus aureusVaries[20]
Hydrazone derivativesEscherichia coliVaries[20]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. [22][23]Pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory properties, with several compounds showing potent activity in various in vitro and in vivo models. [8][22][24][25]

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of pyridazine derivatives are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

  • Cyclooxygenase (COX) Inhibition: Some pyridazinone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. [24][25]* Inhibition of Pro-inflammatory Cytokines: Pyridazine derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. [8][22][23]* p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway plays a crucial role in the regulation of inflammatory responses. [8]Certain pyridopyridazinone derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, making them attractive candidates for the treatment of autoimmune disorders. [8][26]

Experimental Protocols

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol describes a common method for assessing the cytotoxic effects of test compounds on cancer cell lines. [27][28][29] Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. [21] Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the microorganism in the appropriate broth to the logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), which is a marker of anti-inflammatory activity. [30][31][32] Materials:

  • Bovine serum albumin (BSA) solution (0.2% in Tris buffer saline)

  • Test compound

  • Diclofenac sodium (as a standard)

  • Phosphate buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% aqueous solution of BSA.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Measurement: After cooling, add 2.5 mL of PBS to each sample and measure the turbidity at 660 nm.

  • Calculate Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Perspectives

The 3,6-disubstituted-4-methylpyridazine scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has revealed their potential to address significant unmet medical needs. The ability to readily modify the substituents at the 3 and 6 positions provides a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of biological activities. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates, paving the way for their potential clinical development. The continued exploration of the chemical space around the 3,6-disubstituted-4-methylpyridazine scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (URL: )
  • Synthesis and Biological Activity of Pyridopyridazine Deriv
  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems | Bentham Science Publishers. (URL: )
  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides. (URL: )
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • The anticancer potential of various substituted pyridazines and rel
  • [Antimicrobial activity of new pyridazine deriv
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview - Benchchem. (URL: )
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. (URL: )
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (URL: )
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed. (URL: )
  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview - Acta Scientific. (URL: )
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (URL: )
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
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  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Deriv
  • Head-to-head comparison of the antimicrobial spectrum of pyridazine deriv
  • General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and - Drug Development and Therapeutics. (URL: )
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC. (URL: )
  • Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human Lung Carcinoma Cell Lines through Alamar Blue Assay - Bio-protocol. (URL: )
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage. (URL: )
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - MDPI. (URL: )
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Deriv
  • Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evalu
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. (URL: )
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed. (URL: )
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  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
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  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
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  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. (URL: )
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Exploratory

The Nomenclature Illusion and Orthogonal Reactivity of 3-Bromo-6-chloropyridazine

Executive Summary In pharmaceutical development and heterocyclic chemistry, the distinction between 3-bromo-6-chloropyridazine and 6-bromo-3-chloropyridazine is frequently misunderstood as a case of regioisomerism. In re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and heterocyclic chemistry, the distinction between 3-bromo-6-chloropyridazine and 6-bromo-3-chloropyridazine is frequently misunderstood as a case of regioisomerism. In reality, these two names describe the exact same chemical entity (CAS No. 89089-18-9). The perceived difference is a nomenclature artifact born from the C2v symmetry of the 1,2-diazine ring[1][2].

However, while the "isomer" debate is a structural illusion, the chemical behavior of this molecule is anything but trivial. The presence of two different halogens at the equivalent 3- and 6-positions creates a highly valuable orthogonal reactivity profile . This whitepaper deconstructs the nomenclature myth, explores the quantum mechanical drivers behind its dual reactivity, and provides self-validating experimental protocols for exploiting this building block in the synthesis of complex active pharmaceutical ingredients (APIs), such as SHP2 allosteric inhibitors[3].

The Nomenclature Artifact: Deconstructing the "Isomer" Myth

To understand why 3-bromo-6-chloropyridazine and 6-bromo-3-chloropyridazine are identical, one must analyze the parent heterocycle. Pyridazine (1,2-diazine) possesses a C2v symmetry axis bisecting the N1–N2 and C4–C5 bonds. Because of this symmetry, the C3 and C6 positions are chemically and geometrically equivalent.

When substituting these positions with a bromine and a chlorine atom, rotating the molecule 180° along its symmetry axis superimposes the halogens perfectly. Therefore, regioisomerism is impossible without a third substituent (e.g., at the C4 position) to break the symmetry.

According to IUPAC nomenclature rules, substituents are prioritized alphabetically. "Bromo" precedes "chloro," dictating that the bromine-bearing carbon is designated as C3, making 3-bromo-6-chloropyridazine the only canonical name. The term "6-bromo-3-chloropyridazine" frequently appears in chemical vendor catalogs and databases due to automated SMILES generation algorithms that non-canonically initiate ring numbering from the opposite nitrogen atom[1][2].

Symmetry A 1,2-Diazine (Pyridazine Ring) B C2v Symmetry Axis (Equivalent 3/6 Positions) A->B dictates C 3-Bromo-6-chloropyridazine (IUPAC Standard) B->C allows D 6-Bromo-3-chloropyridazine (Database Artifact) B->D generates E Identical Molecule (Superimposable via 180° rotation) C->E is structurally D->E is structurally

Figure 1: Structural symmetry of the 1,2-diazine ring demonstrating the nomenclature artifact.

The Core Mechanism: Orthogonal Reactivity at C3 and C6

The true value of 3-bromo-6-chloropyridazine lies in its bifunctional nature. By carefully selecting reaction conditions, chemists can selectively functionalize the C-Br bond while leaving the C-Cl bond intact, or vice versa. This orthogonal reactivity is governed by two distinct rate-determining mechanisms:

Palladium-Catalyzed Cross-Coupling (Selectivity for C3)

In cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is highly sensitive to Bond Dissociation Energy (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, palladium inserts almost exclusively at the C3 position.

Nucleophilic Aromatic Substitution - SNAr (Selectivity for C6)

Conversely, in SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex[4]. This pathway is not governed by bond strength, but by the ability of the halogen to stabilize the transition state via inductive electron withdrawal. Chlorine (Pauling electronegativity 3.16) is more electronegative than bromine (2.96). It creates a larger partial positive charge at C6 and lowers the local LUMO energy, making the C-Cl bond the preferred site for nucleophilic attack.

Quantitative Reactivity Profile
Property / MetricC3 Position (Bromine)C6 Position (Chlorine)Causality / Impact
Bond Dissociation Energy (BDE) ~68 kcal/mol~81 kcal/molLower BDE drives Pd(0) oxidative addition at C3.
Electronegativity (Pauling) 2.963.16Higher electronegativity stabilizes SNAr transition state at C6.
Preferred Reaction Pathway Metal-Catalyzed CouplingNucleophilic Aromatic SubstitutionEnables sequential, one-pot, or orthogonal synthesis.
Isotopic Signature (MS) 1:1 (M : M+2)3:1 (M : M+2)Allows mass spectrometric validation of regioselectivity.

Self-Validating Experimental Workflows

To leverage this orthogonal reactivity, the sequence of operations is critical. Rule of thumb: Always perform the transition-metal-catalyzed coupling at the bromine position before the SNAr at the chlorine position. Performing SNAr first requires harsh basic conditions that can lead to competitive displacement or degradation of the C-Br bond.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Functionalize the C3 position while preserving the C6 chlorine for downstream synthesis.

  • Reagent Assembly: Combine 3-bromo-6-chloropyridazine (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

  • Solvent & Base Selection: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, minimizing side reactions. Na₂CO₃ is a mild base; using stronger bases (like KOtBu) risks premature SNAr at the C6 position.

  • Execution: Heat the mixture at 80°C for 4 hours under an argon atmosphere.

  • Validation Checkpoint (LC-MS): This protocol is self-validating via mass spectrometry. The starting material exhibits a complex isotopic cluster due to the presence of both Br and Cl (approx. 100:130:31 ratio for M : M+2 : M+4). Upon successful selective coupling at C3, the product will contain only chlorine, shifting the isotopic signature to a clean 3:1 (M : M+2) ratio.

Protocol 2: Subsequent SNAr at C6

Objective: Displace the remaining C6 chlorine with an amine nucleophile to yield a fully functionalized 3,6-disubstituted pyridazine.

  • Reagent Assembly: Dissolve the 3-aryl-6-chloropyridazine intermediate (1.0 eq) from Protocol 1 in N-Methyl-2-pyrrolidone (NMP).

  • Nucleophile Addition: Add the desired amine nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: NMP is a highly polar aprotic solvent that optimally solvates the nucleophile and stabilizes the anionic Meisenheimer transition state. DIPEA acts strictly as a non-nucleophilic proton scavenger to drive the equilibrium forward.

  • Execution: Heat to 120°C for 12 hours. (For sterically hindered amines, microwave irradiation at 150°C for 30 minutes is recommended).

  • Validation Checkpoint (NMR): Disappearance of the characteristic C-Cl isotopic pattern in LC-MS, coupled with an upfield shift of the C5 aromatic proton in ¹H-NMR (due to the electron-donating resonance effect of the newly attached amine), validates the success of the SNAr.

OrthogonalReactivity Start 3-Bromo-6-chloropyridazine (Bifunctional Electrophile) Suzuki Step 1: Suzuki-Miyaura Coupling (Pd-Catalyzed) Start->Suzuki BDE(C-Br) < BDE(C-Cl) Intermediate 3-Aryl-6-chloropyridazine (C-Br selectively reacted) Suzuki->Intermediate Oxidative Addition SNAr Step 2: SNAr Reaction (Nucleophilic Attack) Intermediate->SNAr Electrophilic C-Cl bond Product 3-Aryl-6-nucleophile-pyridazine (Fully Functionalized) SNAr->Product Meisenheimer Complex

Figure 2: Orthogonal reactivity workflow exploiting BDE and electronegativity differences.

Conclusion

The cataloging of 3-bromo-6-chloropyridazine and 6-bromo-3-chloropyridazine as distinct isomers is a structural fallacy rooted in automated nomenclature systems. However, recognizing the molecule's true identity unlocks its potential as a highly versatile, orthogonally reactive scaffold. By understanding the quantum mechanical principles that govern its reactivity—specifically the interplay between bond dissociation energies and electronegativity—drug development professionals can design highly efficient, regioselective synthetic routes for advanced therapeutics.

References

  • Lookchem. 3-BROMO-6-CHLOROPYRIDAZINE. URL:[Link]

  • Chemical Science (RSC Publishing, 2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. URL:[Link]

  • ACS Publications (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. URL:[Link]

Sources

Foundational

Strategic Sourcing and Orthogonal Functionalization of 3-Bromo-6-chloro-4-methylpyridazine in Preclinical Drug Development

Executive Summary In modern medicinal chemistry, the pyridazine core serves as a highly privileged bioisostere for phenyl and pyridyl rings, offering superior aqueous solubility, reduced lipophilicity (LogP), and unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridazine core serves as a highly privileged bioisostere for phenyl and pyridyl rings, offering superior aqueous solubility, reduced lipophilicity (LogP), and unique hydrogen-bond accepting capabilities. Among the most versatile building blocks in this class is 3-bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) .

This technical whitepaper provides an in-depth guide for researchers and drug development professionals on the sourcing, quality control, and synthetic integration of this intermediate. By exploiting the orthogonal reactivity between the C3-bromide and C6-chloride, chemists can execute highly regioselective sequential functionalizations, accelerating the discovery of novel kinase inhibitors and CNS-active therapeutics.

Physicochemical Profiling & Supplier Landscape

Before integrating any intermediate into a Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) workflow, rigorous physicochemical profiling and vendor qualification are mandatory.

Physicochemical Properties

The structural features of 3-bromo-6-chloro-4-methylpyridazine dictate its handling and reactivity. The presence of the C4-methyl group introduces specific steric hindrance that must be accounted for during catalytic cycles.

Table 1: Key Physicochemical Metrics

Property Value / Specification Mechanistic Implication
CAS Number 89283-90-9[1] Primary identifier for procurement and regulatory filing.
Molecular Formula C5H4BrClN2[1] Mass balance calculations (MW: 207.46 g/mol )[2].
Physical Form Solid[1] Enables gravimetric dispensing; requires dissolution profiling.
Storage Temperature 2-8°C, Inert Atmosphere[1] Prevents slow oxidative degradation or hydrolysis of the C-Cl bond.

| LogP (Predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity, favorable for organic extraction. |

Qualified Supplier Matrix

Selecting the right supplier is a critical risk-management decision. While lower purities are acceptable for initial hit-to-lead chemistry, late-stage scale-up demands stringent purity to prevent impurity propagation.

Table 2: Commercial Sourcing Matrix

Supplier Purity Spec Scale Availability Application Tier
Sigma-Aldrich (Ambeed) 97%[1] Milligram to Gram Preclinical Scale-Up / GLP
Crysdot 97% Milligram to Gram Preclinical Scale-Up / GLP

| Advanced ChemBlocks | 95%[2] | Milligram to Gram | Early Discovery / Hit Triage |

Causality in Sourcing: Why mandate >97% purity for scale-up? The 3-5% impurity profile in lower-grade batches[2] often consists of des-methyl or regioisomeric halopyridazines. Because these impurities share the same core reactivity, they will undergo parallel cross-coupling, generating structurally identical byproduct APIs. These "API-like" impurities are notoriously difficult to purge via standard crystallization, forcing reliance on costly preparative HPLC.

QCWorkflow A Incoming Raw Material (CAS: 89283-90-9) B HPLC-UV (Purity >97%) A->B C 1H & 13C NMR (Identity) A->C D Karl Fischer (Moisture <0.5%) A->D E Release for Synthesis B->E Pass F Reject / Quarantine B->F Fail C->E Pass C->F Fail D->E Pass D->F Fail

Fig 2. Self-validating quality control workflow for pharmaceutical intermediate release.

Mechanistic Causality: The Logic of Orthogonal Reactivity

The true value of 3-bromo-6-chloro-4-methylpyridazine lies in its orthogonal reactivity .

  • C3-Bromide Activation: The carbon-bromine bond has a lower bond dissociation energy than the carbon-chlorine bond. Consequently, Palladium(0) undergoes oxidative addition at the C3-Br position at significantly lower temperatures (e.g., 60-80°C)[3].

  • Steric Tuning: The C4-methyl group provides local steric hindrance adjacent to the C3-bromide. While this slightly decelerates the Suzuki-Miyaura coupling compared to an unsubstituted ring, it completely suppresses off-target oxidative addition at C6 during the first step.

  • C6-Chloride Activation: Once the C3 position is functionalized (e.g., with an aryl group), the C6-chloride can be subsequently activated. This requires harsher conditions—either elevated temperatures for Nucleophilic Aromatic Substitution (SNAr)[4] or specialized electron-rich phosphine ligands (like BrettPhos or RuPhos) for Buchwald-Hartwig amination.

OrthogonalReactivity A 3-bromo-6-chloro-4-methylpyridazine (SM) B Pd-Catalyzed Suzuki (C3 Position) A->B Pd(0), Boronic Acid C 3-Aryl-6-chloro-4-methylpyridazine (Intermediate) B->C C-Br Activation D SNAr / Buchwald-Hartwig (C6 Position) C->D Nucleophile/Amine E 3,6-Disubstituted Scaffold (Final API) D->E C-Cl Activation

Fig 1. Orthogonal functionalization pathway exploiting C-Br vs C-Cl reactivity differentials.

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that allow the chemist to diagnose and correct deviations in real-time.

Protocol A: Regioselective C3 Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid selectively at the C3 position without activating the C6-chloride.

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, combine 3-bromo-6-chloro-4-methylpyridazine (1.0 eq), aryl boronic acid (1.05 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H2O. Sparge the mixture with Argon for 15 minutes.

  • Causality: The strict 1.05 eq limit on the boronic acid prevents over-coupling at C6. Degassing is critical; residual oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II), stalling the reaction.

Step 2: Catalyst Addition & Heating

  • Action: Add Pd(dppf)Cl2 (0.05 eq) under Argon. Heat the mixture to 70°C.

  • Causality: 70°C provides enough thermal energy to overcome the activation barrier for C-Br oxidative addition, but remains too low to break the stronger C-Cl bond, ensuring perfect regioselectivity.

Step 3: Reaction Monitoring & Self-Correction (The Validation Loop)

  • Action: Sample 50 µL of the reaction mixture every 2 hours, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation: The system validates itself through mass balance. You must observe the depletion of the m/z 207/209 (SM) doublet and the emergence of the product mass.

  • Correction: If a des-bromo byproduct (m/z 129) exceeds 5% relative area, it indicates premature protodehalogenation. Immediate action: Reduce the temperature to 60°C and verify the Argon seal. If a double-addition product is observed, halt heating immediately.

Protocol B: C6 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the remaining C6-chloride with a complex amine.

Step 1: Assembly

  • Action: Combine the intermediate from Protocol A (1.0 eq), a primary or secondary amine (e.g., tert-butyl (3R)-3-aminopiperidine-1-carboxylate) (1.2 to 2.0 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in a sealed tube[4].

  • Causality: DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl generated during the substitution without competing with the target amine for the electrophilic C6 carbon.

Step 2: Thermal Activation

  • Action: Heat the mixture to 120°C for 18 hours[4].

  • Causality: The pyridazine ring is electron-deficient, activating the C6-chloride for SNAr. However, the electron-donating C4-methyl group slightly deactivates the ring compared to an unsubstituted analog. Therefore, elevated temperatures (120°C) and extended reaction times (18h) are mechanistically required to drive the reaction to completion[4].

Step 3: Workup & Isolation

  • Action: Cool to room temperature, partition between EtOAc and Water. Extract the aqueous layer with EtOAc, wash combined organics with brine, dry over Na2SO4, and concentrate[4].

  • Validation: Run a 1H-NMR of the crude solid. The disappearance of the characteristic downfield pyridazine proton (if unsubstituted at C5) and the appearance of the amine's aliphatic protons confirm successful displacement.

Conclusion

3-bromo-6-chloro-4-methylpyridazine is a highly strategic intermediate for constructing complex, targeted therapeutics. By sourcing high-purity material (>97%) and strictly adhering to the thermodynamic principles of orthogonal cross-coupling, development scientists can build robust, self-validating synthetic pipelines that scale seamlessly from discovery to preclinical manufacturing.

References

  • Sigma-Aldrich (Ambeed). 3-Bromo-6-chloro-4-methylpyridazine | 89283-90-9.
  • Advanced ChemBlocks. 3-bromo-6-chloro-4-methyl-pyridazine 95%.
  • Crysdot. 3-Bromo-6-chloro-4-methylpyridazine.
  • Google Patents. CN119300833A - 新颖化合物 (Novel Compounds).
  • Ambeed. 89089-18-9 | 3-Bromo-6-chloropyridazine.

Sources

Exploratory

Architectural Precision: Heterocycle Building Blocks in Kinase Inhibitor Synthesis

Introduction: The Hinge Region Imperative In the realm of kinase inhibitor discovery, the "hinge region"—the segment connecting the N- and C-terminal lobes of the kinase domain—remains the primary anchor for small molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hinge Region Imperative

In the realm of kinase inhibitor discovery, the "hinge region"—the segment connecting the N- and C-terminal lobes of the kinase domain—remains the primary anchor for small molecule design.[1] The efficacy of a kinase inhibitor is often determined by the fidelity with which its core heterocycle mimics the hydrogen bonding patterns of the adenine ring of ATP.

However, modern drug development has moved beyond simple adenine mimicry. The challenge now lies in architectural precision : selecting heterocyclic building blocks that not only bind to the hinge but also provide specific vectors for solubilizing tails, selectivity filters (gatekeeper residues), and covalent warheads. This guide dissects the synthetic utility and strategic application of these privileged scaffolds.

The Pharmacophore Architecture

Scaffold Selection Strategy

The choice of heterocycle is dictated by the binding mode (Type I vs. Type II) and the spatial constraints of the ATP pocket.

  • Type I Inhibitors (ATP-Competitive): Require flat, aromatic heterocycles (pyrimidines, quinazolines) that occupy the adenine pocket in the active DFG-in conformation.

  • Type II Inhibitors (Allosteric/DFG-out): Utilize a "linker" heterocycle (often a urea or amide connected to a phenyl ring) to access the hydrophobic back pocket adjacent to the inactive DFG motif.

Privileged Heterocycles & Binding Vectors
Scaffold FamilyKey FeaturesBinding Mode UtilityRepresentative Drugs
Aminopyrimidines High H-bond donor/acceptor capability; versatile C2/C4/C6 functionalization.Type I (Hinge Binder)Imatinib, Dasatinib, Palbociclib
Indazoles / Azaindoles Bicyclic systems offering extended pi-stacking; N1/N2 tautomers allow tunable H-bonding.Type I & Type 1.5Axitinib, Pazopanib
Quinazolines Rigid, bicyclic core; excellent for EGFR targeting; C4-aniline substitution is standard.Type I (Covalent potential)Gefitinib, Erlotinib, Afatinib
Pyrazoles Smaller footprint; often used as a bridge or to fine-tune lipophilicity (

).
Type I / Fragment-basedCrizotinib (as fused system)
Visualization: Scaffold Selection Logic

ScaffoldLogic Target Target Kinase State Active Active (DFG-in) Target->Active Type I Inactive Inactive (DFG-out) Target->Inactive Type II Hinge Hinge Interaction Required Active->Hinge Inactive->Hinge BackPocket Hydrophobic Back Pocket Access Inactive->BackPocket Scaffold1 Fused Bicycles (Quinazoline, Purine) Hinge->Scaffold1 High Affinity Scaffold2 Monocycles + Linker (Aminopyrimidine, Pyrazole) Hinge->Scaffold2 Modularity Scaffold3 Extended Systems (Urea/Amide Linkers) BackPocket->Scaffold3 Selectivity

Figure 1: Decision matrix for selecting heterocycle building blocks based on kinase conformation and binding requirements.

Advanced Synthetic Methodologies

The assembly of these inhibitors relies on robust C-C and C-N bond-forming reactions. Below are field-proven protocols optimized for heterocyclic substrates, which often suffer from catalyst poisoning or poor nucleophilicity.

Protocol A: Heteroaryl-Heteroaryl Suzuki Coupling

Context: Coupling a boronic ester (e.g., indazole) with a chloro-heterocycle (e.g., pyrimidine) to form the biaryl core. This is notoriously difficult due to the electron-deficient nature of both partners.

Reagents & Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd-RuPhos G3 (for sterically hindered substrates).

  • Base: K₃PO₄ (3.0 equiv) – superior to carbonates for heteroaryl couplings.

  • Solvent: 1,4-Dioxane/Water (4:[2]1) – water is critical for the transmetallation step.

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with heteroaryl halide (1.0 eq) and boronic ester (1.1 eq). Purge with N₂ for 10 mins. Oxygen is the enemy of active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and K₃PO₄.

  • Reaction: Heat to 90–100°C for 4–12 hours. Monitor via LCMS.[3]

  • Workup: Filter through Celite to remove Pd black. Scavenge residual Pd using thiol-functionalized silica (SiliaMetS® Thiol) if the product is for biological assay.

Protocol B: C-N Cross-Coupling (Buchwald-Hartwig)

Context: Installing the solubilizing tail (e.g., piperazine, morpholine) onto the core scaffold.

Causality in Reagent Choice:

  • Ligand: BrettPhos or RuPhos are preferred over BINAP for primary amines and heterocycles because their bulk prevents formation of inactive Pd-amine complexes.

  • Base: LiHMDS or NaOtBu . Weak bases often fail with electron-rich amino-heterocycles.

Protocol:

  • Combine aryl halide (1.0 eq), amine (1.2 eq), and Pd active catalyst (e.g., RuPhos Pd G3, 2-5 mol%) in anhydrous THF or Toluene.

  • Add LiHMDS (1M in THF, 2.0 eq) dropwise at room temperature.

  • Heat to 60°C. Note: LiHMDS allows for milder temperatures compared to NaOtBu/Toluene reflux.

Protocol C: Covalent Warhead Installation (Acrylamides)

Context: Synthesizing irreversible inhibitors (e.g., targeting Cys797 in EGFR).

Method: 3-Chloropropionyl Chloride Route (The "Osimertinib" Approach).[4] Why not Acryloyl Chloride? Direct acryloyl chloride use often leads to polymerization or double-addition side products. The 3-chloropropionyl route proceeds via an intermediate that is eliminated to the acrylamide in situ, offering cleaner profiles.

  • Acylation: Dissolve the aniline/amine-core in THF/Water. Add 3-chloropropionyl chloride (1.1 eq) and NaHCO₃. Stir at 0°C.

  • Elimination: Once the intermediate is formed (LCMS check), add excess Triethylamine (TEA) or DIPEA and heat to 50°C to induce HCl elimination, generating the acrylamide "warhead."

Visualization: Integrated Synthetic Workflow

SyntheticWorkflow Start Heteroaryl Halide (Core Scaffold) Suzuki Suzuki Coupling Pd(dppf)Cl2, K3PO4 Start->Suzuki Boronate Boronic Ester (Hinge Binder) Boronate->Suzuki Intermediate Biaryl Core Suzuki->Intermediate Buchwald Buchwald-Hartwig RuPhos Pd G3, LiHMDS Intermediate->Buchwald Amine Solubilizing Tail (Piperazine/Morpholine) Amine->Buchwald Precursor Amine-Functionalized Scaffold Buchwald->Precursor Warhead 3-Chloropropionyl Cl + Base (Elimination) Precursor->Warhead Final Covalent Kinase Inhibitor Warhead->Final

Figure 2: Step-wise assembly of a covalent kinase inhibitor, integrating Suzuki and Buchwald-Hartwig methodologies.

Emerging Paradigms: Heterocycles in PROTACs

The rise of Proteolysis Targeting Chimeras (PROTACs) has repurposed kinase inhibitor scaffolds as "warheads" for degradation rather than mere inhibition.

  • Linker Hubs: Saturated heterocycles like Piperazine and Piperidine are increasingly used as rigid connectors between the kinase warhead and the E3 ligase ligand (e.g., Thalidomide or VHL).

  • Advantage: Unlike flexible alkyl chains, heterocyclic linkers constrain the ternary complex geometry, potentially enhancing degradation selectivity (cooperativity).

  • Design Tip: Use N-Boc protected piperazine building blocks during the Buchwald step (Protocol B) to allow for subsequent deprotection and linker attachment.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link

  • Larsen, R. D., et al. (2018). An Improved Process for the Preparation of a Covalent Kinase Inhibitor through a C–N Bond-Forming SNAr Reaction. Organic Process Research & Development. Link

  • Hooper, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.[1] RSC Advances. Link

  • Bera, S. S., & Szostak, M. (2021). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.[5][6] Sigma-Aldrich Technical Guides. Link

  • Kofink, C., et al. (2022).[7] Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge. Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-4-methylpyridazine

Executive Summary & Strategic Importance The 3-bromo-6-chloro-4-methylpyridazine scaffold is a "privileged structure" in medicinal chemistry, widely employed in the synthesis of p38 MAP kinase inhibitors, GABA-A receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-bromo-6-chloro-4-methylpyridazine scaffold is a "privileged structure" in medicinal chemistry, widely employed in the synthesis of p38 MAP kinase inhibitors, GABA-A receptor modulators, and various oncology targets. Its utility stems from the presence of two chemically distinct halogen handles (Br and Cl) and a steric modulator (Methyl) on an electron-deficient pyridazine core.

The Challenge: Achieving high regioselectivity during the first Suzuki-Miyaura coupling.

  • Electronic Bias: The C3-Br bond is electronically weaker (lower Bond Dissociation Energy) and is the preferred site for oxidative addition by Pd(0).

  • Steric Conflict: The C4-methyl group exerts significant steric hindrance on the adjacent C3-position, potentially slowing reaction kinetics or forcing the catalyst toward the less hindered (but stronger) C6-Cl bond.

The Solution: This guide details a protocol that leverages the intrinsic electronic advantage of the C-Br bond over the steric penalty of the methyl group. By selecting specific ligand geometries and controlling base strength, researchers can achieve >95% regioselectivity for the C3-position without compromising the C6-Cl handle for subsequent diversification.

Mechanistic Insight & Reaction Logic

To master this reaction, one must understand the competition between the two electrophilic sites.

The Selectivity Matrix
FeaturePosition C3 (Bromine)Position C6 (Chlorine)Impact on Reactivity
Halogen Bromine (Br)Chlorine (Cl)C3 Favored. C-Br oxidative addition is significantly faster than C-Cl.
Sterics High (Ortho-Methyl)Low (Ortho-Hydrogen)C6 Favored. The C4-Methyl group hinders Pd approach to C3.
Electronics

-to-Nitrogen

-to-Nitrogen
Neutral. Both positions are activated by the pyridazine ring nitrogens.
The Pathway to Selectivity

Despite the steric hindrance at C4, electronic factors dominate . The bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) ensures that under mild conditions, Pd(0) inserts into the C-Br bond first.

Critical Failure Mode: If the reaction temperature is too high (>100°C) or the catalyst is too active (e.g., using bulky, electron-rich Buchwald ligands designed for aryl chlorides), the selectivity window closes, leading to bis-coupling or C6-coupling byproducts.

Visualization of Reaction Pathways

ReactionPathways Start 3-Bromo-6-chloro- 4-methylpyridazine PathA Oxidative Addition (C3-Br Bond) Start->PathA Fast (Electronic Control) PathB Oxidative Addition (C6-Cl Bond) Start->PathB Slow (High BDE) Pd0 Pd(0) Catalyst Pd0->PathA Pd0->PathB InterA Pd(II)-Br Intermediate (Sterically Crowded) PathA->InterA InterB Pd(II)-Cl Intermediate (Less Hindered) PathB->InterB ProdA Target: 3-Aryl-6-chloro- 4-methylpyridazine InterA->ProdA Transmetallation & Red. Elimination ProdB Impurity: 6-Aryl-3-bromo- 4-methylpyridazine InterB->ProdB Rare ProdC Impurity: 3,6-Bis-aryl- 4-methylpyridazine ProdA->ProdC Over-reaction (If T > 100°C)

Caption: Reaction pathway analysis showing the kinetic preference for C3-Br insertion (Green) vs. C6-Cl insertion or over-reaction (Red).

Optimized Experimental Protocol

This protocol is designed for high regioselectivity (C3 > C6) and scalability.

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended ReagentRationale
Substrate Electrophile1.03-bromo-6-chloro-4-methylpyridazineCore scaffold.
Boronic Acid Nucleophile1.05 - 1.1Aryl Boronic AcidSlight excess to ensure conversion, but limited to prevent bis-coupling.
Catalyst Catalyst0.03 - 0.05Pd(dppf)Cl₂·DCM Bidentate ligand prevents "ligand stripping" and is bulky enough to favor the weaker bond but active enough to overcome C4-methyl sterics.
Base Activator2.0 - 2.5Na₂CO₃ or K₂CO₃Weak bases prevent hydrolysis of the chloropyridazine to pyridazinone. Avoid strong hydroxide bases (NaOH/KOH).
Solvent Medium10 V1,4-Dioxane / Water (4:1)Standard Suzuki solvent; ensures solubility of the polar heterocycle.
Step-by-Step Procedure
  • Preparation:

    • In a reaction vial or round-bottom flask equipped with a magnetic stir bar, charge the 3-bromo-6-chloro-4-methylpyridazine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

    • Note: If the boronic acid is prone to protodeboronation, consider using the corresponding Pinacol Ester or Potassium Trifluoroborate salt.

  • Solvent Addition & Degassing (CRITICAL):

    • Add the solvent mixture (1,4-Dioxane/Water, 4:1 ratio).[1]

    • Degas the mixture by bubbling Nitrogen or Argon through the solution for 10–15 minutes.

    • Why? Oxygen poisons Pd(0) and promotes homocoupling of the boronic acid.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·DCM (3-5 mol%) quickly under a stream of inert gas.

    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 80°C .

    • Control Point: Do not exceed 90°C. Higher temperatures increase the rate of oxidative addition into the C6-Cl bond.

    • Monitor by TLC or LCMS at 1 hour and 3 hours.

    • Endpoint: Disappearance of the starting bromide. The appearance of the mono-coupled product (M+Aryl-Cl) should be dominant.

  • Workup:

    • Cool to room temperature.[2][3][4][5][6][7]

    • Dilute with Ethyl Acetate (EtOAc) and water.[3]

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.[3]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

    • Note: The product (C3-substituted) usually has a distinct Rf compared to the bis-coupled impurity.

Troubleshooting & Optimization Guide

Common Issues
ObservationDiagnosisCorrective Action
Low Conversion (<50%) Steric hindrance at C4 is blocking the catalyst.Switch to Pd(PPh₃)₄ (smaller ligand profile) or increase temperature to 90°C.
Bis-Coupling Observed (>10%) Catalyst is too active or Temp too high.Reduce catalyst loading to 1 mol%. Lower Temp to 60-70°C. Ensure Boronic acid is added in portions.
Hydrolysis (Pyridazinone formation) Base is too strong or reaction time too long.Switch from Carbonate to K₃PO₄ or KF . Ensure water content is not excessive.
Regioselectivity Loss (C6 Product) Ligand is too bulky (directs away from C3).Avoid Buchwald ligands (e.g., XPhos, SPhos) for this specific step. Use dppf or PPh3.
Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckConv Check Conversion (LCMS) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Stalled HighBis High Bis-Coupling (>10%) CheckConv->HighBis Over-reactive Good Good Selectivity CheckConv->Good Target Met Action1 Switch to Pd(PPh3)4 (Reduce Steric Bulk) LowConv->Action1 Action3 Reduce Temp to 60°C HighBis->Action3 Action2 Increase Temp to 90°C Action1->Action2 If still slow Action4 Reduce Boronic Acid to 1.0 eq Action3->Action4

Caption: Logic flow for troubleshooting reaction outcomes based on LCMS data.

References

  • General Reactivity of Halogenated Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[5]

    • Source: Journal of Chemical Science / PMC.
    • URL:[Link]

  • Steric vs.

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
    • Source: NIH / PMC.
    • URL:[Link]

  • Protocol Benchmarking (Analogous Pyridine Systems)
  • Catalyst Selection for Hindered Substrates

    • Title: Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions.[8]

    • Source: J. Am. Chem. Soc.[2][8]

    • URL:[Link]

Sources

Application

Application Note: Regioselective Buchwald-Hartwig Amination of 3-Bromo-6-chloro-4-methylpyridazine

Executive Summary This application note details the protocol for the regioselective mono-amination of 3-bromo-6-chloro-4-methylpyridazine . This substrate presents a classic "electronic vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective mono-amination of 3-bromo-6-chloro-4-methylpyridazine . This substrate presents a classic "electronic vs. steric" conflict: the C3-bromine is electronically activated for oxidative addition but sterically hindered by the ortho-methyl group at C4. Conversely, the C6-chlorine is sterically accessible but kinetically resistant to palladium insertion.

Successful execution requires a catalyst system capable of overcoming the ortho-methyl steric penalty without forcing the reaction temperature high enough to trigger oxidative addition at the C6-chloride or non-specific SNAr background reactions. This guide recommends a Pd(OAc)₂ / Xantphos system for general amines and a Pd₂(dba)₃ / BrettPhos system for sterically demanding coupling partners.

Substrate Analysis & Mechanistic Strategy

The Chemoselectivity Hierarchy

In 3,6-dihalopyridazines, the order of reactivity under palladium catalysis is governed by bond dissociation energies (BDE) and the rate of oxidative addition.

  • C3-Br (Target): Weakest bond. Highly electrophilic due to proximity to N2.

    • Challenge: The C4-Methyl group exerts steric pressure on the incoming Pd-Ligand complex.

  • C6-Cl (Off-Target): Stronger bond.

    • Risk:[1] Under forcing conditions (T > 100°C) or with non-selective ligands, bis-amination occurs.

Ligand Selection Logic
  • Xantphos: A wide bite-angle bidentate ligand. It is the "workhorse" for halopyridazines. It facilitates reductive elimination and stabilizes the Pd(0) species, preventing catalyst decomposition during the slow oxidative addition at the hindered C3 position.

  • BrettPhos: A bulky monodentate biaryl phosphine. Required when the amine nucleophile is also hindered (e.g., secondary amines, anilines with ortho-subs). It creates a highly active catalyst that can "force" the C3 coupling at lower temperatures, preserving the C6-Cl.

Visualizing the Selectivity

The following diagram illustrates the kinetic competition and the critical decision points in the workflow.

ReactionLogic Substrate 3-Bromo-6-chloro- 4-methylpyridazine Pd_Cycle Oxidative Addition (Kinetic Control) Substrate->Pd_Cycle Pd(0)/Ligand Path_Br Path A: C3-Br Insertion (Fast, Favored) Pd_Cycle->Path_Br Low Temp (<80°C) Bulky Ligand Path_Cl Path B: C6-Cl Insertion (Slow, High E_act) Pd_Cycle->Path_Cl High Temp (>100°C) Small Ligand Product 3-Amino-6-chloro- 4-methylpyridazine Path_Br->Product R-NH2 / Base Byproduct Bis-aminated Impurity Path_Cl->Byproduct Product->Byproduct Over-reaction

Figure 1: Kinetic competition between C3-Br and C6-Cl sites. Path A is maximized by ligand bulk and temperature control.

Experimental Protocols

Protocol A: General Conditions (Primary & Unhindered Secondary Amines)

Scope: Best for alkyl amines, morpholine, piperidine, and simple anilines. Key Advantage: High regioselectivity (>20:1) and cost-effectiveness.

ComponentEquiv.Role
Substrate 1.0Electrophile
Amine 1.1 - 1.2Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
Xantphos 0.03 (3 mol%)Ligand (Bidentate)
Cs₂CO₃ 2.0Base (Mild, heterogeneous)
1,4-Dioxane 0.2 MSolvent (Anhydrous)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with a stir bar. Flame-dry or oven-dry if strictly anhydrous conditions are needed (though Cs₂CO₃ is tolerant of trace moisture).

  • Solids Addition: Add 3-bromo-6-chloro-4-methylpyridazine (1.0 equiv), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and Cs₂CO₃ (2.0 equiv).

  • Purge: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Liquids Addition: Inject anhydrous 1,4-dioxane via syringe. Add the amine (if liquid) via syringe.

  • Activation: Stir at room temperature for 5 minutes to allow ligand complexation (solution often turns yellow/orange).

  • Heating: Heat the block to 80°C . Note: Do not exceed 90°C initially to prevent C6-Cl activation.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Filter through a celite pad to remove inorganic salts. Rinse with EtOAc.[2] Concentrate and purify via flash chromatography (typically Hexane/EtOAc).

Protocol B: "Difficult" Substrates (Hindered Amines/Weak Nucleophiles)

Scope: Best for ortho-substituted anilines, amides, or when Protocol A stalls due to the C4-methyl steric clash.

ComponentEquiv.Role
Substrate 1.0Electrophile
Amine 1.2Nucleophile
Pd₂(dba)₃ 0.02 (2 mol%)Pd(0) Source
BrettPhos 0.04 (4 mol%)Ligand (Bulky, Monodentate)
NaOtBu 1.5Base (Strong, Soluble)
Toluene 0.2 MSolvent

Critical Modification:

  • Pre-activation: In a separate small vial, mix Pd₂(dba)₃ and BrettPhos in 1 mL of toluene and heat to 60°C for 2 minutes to ensure active catalyst formation before adding to the main reaction mixture. This reduces the induction period.

  • Temperature: This system is highly active.[3] Start heating at 65°C . Only increase to 80°C if conversion is <50% after 2 hours.

Optimization & Troubleshooting Guide

The following decision tree helps troubleshoot common issues such as low yield or loss of selectivity.

OptimizationTree Start Start: Protocol A (Pd/Xantphos/Cs2CO3) Check Check LCMS @ 2h Start->Check Result1 >90% Conversion Single Product Check->Result1 Ideal Result2 Low Conversion (<20%) Check->Result2 Stalled Result3 Bis-amination (Reaction at Cl) Check->Result3 Poor Selectivity Result4 Hydrodehalogenation (Br replaced by H) Check->Result4 Side Reaction Action1 Proceed to Workup Result1->Action1 Action2 Switch to Protocol B (BrettPhos/NaOtBu) Result2->Action2 Action3 Reduce Temp to 60°C Reduce Catalyst Loading Result3->Action3 Action4 Switch Solvent to Toluene Ensure Anhydrous Result4->Action4

Figure 2: Troubleshooting logic for reaction optimization.

Common Failure Modes
  • Hydrodehalogenation (M-Br → M-H):

    • Cause: Often caused by 1,4-dioxane acting as a hydride source or trace water with Pd(II).

    • Fix: Switch to Toluene. Use NaOtBu (which promotes reductive elimination over beta-hydride elimination).

  • SNAr Background Reaction:

    • Symptom:[1][4][5] Reaction proceeds without catalyst (verify by running a "no Pd" control).

    • Note: If the amine is a strong nucleophile (e.g., pyrrolidine), it may attack C6-Cl via SNAr if the temperature is too high. Keep T < 80°C.

Safety & Handling

  • Pyridazine Energetics: Halogenated pyridazines can be thermally unstable. While 3-bromo-6-chloro-4-methylpyridazine is generally stable, always perform Differential Scanning Calorimetry (DSC) before scaling above 10g.

  • Base Sensitivity: NaOtBu is moisture sensitive. Store in a glovebox or desiccator. Degraded base is the #1 cause of failed Buchwald reactions.

  • Heavy Metals: All waste streams containing Palladium must be scavenged (e.g., SiliaMetS® Thiol) before disposal to meet environmental compliance.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Comprehensive guide on ligand selection including BrettPhos).

  • Maes, B. U., et al. (2002).[6] Palladium-catalyzed reactions of chloropyridazines. Journal of Heterocyclic Chemistry. (Foundational work on halopyridazine reactivity).

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. The Journal of Organic Chemistry. (Discusses Xantphos utility in heterocycles).

  • Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl halides with amines.[4][5][7][8][9][10] Journal of the American Chemical Society. (Original mechanistic insights into oxidative addition rates of Ar-Br vs Ar-Cl).

Sources

Method

nucleophilic aromatic substitution (SNAr) on 3-bromo-6-chloro-4-methylpyridazine

Executive Summary This application note details the regioselective nucleophilic aromatic substitution (SNAr) of 3-bromo-6-chloro-4-methylpyridazine . This scaffold presents a classic "chemoselectivity vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective nucleophilic aromatic substitution (SNAr) of 3-bromo-6-chloro-4-methylpyridazine . This scaffold presents a classic "chemoselectivity vs. regioselectivity" conflict: the competition between a better leaving group (Bromide at C3) situated in a sterically hindered environment, versus a poorer leaving group (Chloride at C6) in a sterically accessible position.

Key Finding: In SNAr reactions with amine nucleophiles, steric effects dominate electronic leaving group ability . The methyl group at C4 effectively blocks attack at C3. Consequently, the primary reaction pathway involves the displacement of the C6-Chloride , retaining the C3-Bromide for subsequent transition-metal-catalyzed cross-couplings.

Mechanistic Analysis & Regioselectivity

Structural Deconstruction

The substrate contains two electrophilic sites activated by the diazine ring nitrogens.

  • Site A (C3-Br): Adjacent to N2. Technically hosts the superior leaving group (Br). However, it is ortho to the C4-methyl group, creating significant steric strain for the approach of a nucleophile (Meisenheimer complex formation).

  • Site B (C6-Cl): Adjacent to N1. Hosts a slightly inferior leaving group (Cl) for SNAr but is meta to the C4-methyl group (separated by C5), rendering it sterically accessible.

Decision Pathway (Graphviz)

The following diagram illustrates the kinetic competition between the two sites.

SNAr_Pathway cluster_legend Selectivity Driver SM 3-Bromo-6-chloro- 4-methylpyridazine TS_C3 Transition State C3 (High Energy) SM->TS_C3 Attack at C3 (Br) Steric Clash with C4-Me TS_C6 Transition State C6 (Low Energy) SM->TS_C6 Attack at C6 (Cl) Sterically Accessible Prod_C3 Product A: 3-Amino-6-chloro-... TS_C3->Prod_C3 Prod_C6 Product B (Major): 6-Amino-3-bromo-... TS_C6->Prod_C6 Cl Elimination Info Sterics (C4-Me) override Leaving Group Ability (Br > Cl)

Figure 1: Kinetic pathway analysis showing the dominance of steric accessibility (C6) over leaving group ability (C3).

Experimental Protocols

Protocol A: C6-Selective Amination (Primary Route)

This protocol is optimized for the displacement of the C6-Chloride by primary and secondary amines. This reaction preserves the C3-Bromide, providing a handle for future Suzuki or Buchwald-Hartwig couplings.

Target Product: 6-Substituted-3-bromo-4-methylpyridazine

ParameterSpecificationNotes
Substrate 3-Bromo-6-chloro-4-methylpyridazine1.0 Equivalent
Nucleophile Primary/Secondary Amine1.1 – 1.2 Equivalents
Base DIPEA (Hünig's Base) or K2CO32.0 – 3.0 Equivalents.[1] Inorganic bases require finely ground powder.
Solvent NMP (N-Methyl-2-pyrrolidone) or 1,4-DioxaneNMP is preferred for lower reactivity amines due to higher dielectric constant.
Temperature 80°C – 120°CTemperature dependent on amine nucleophilicity.

Step-by-Step Methodology:

  • Setup: In a pressure-rated vial (microwave vial recommended), charge 3-bromo-6-chloro-4-methylpyridazine (1.0 mmol) and a magnetic stir bar.

  • Solvation: Add NMP (3.0 mL). Stir until fully dissolved.

  • Reagent Addition: Add the amine (1.1 mmol) followed by DIPEA (2.5 mmol).

    • Critical Check: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.5 mmol to ensure freebase formation.

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[2] Look for the mass shift corresponding to [M - Cl + Amine]+. The isotopic pattern should change from Br+Cl (complex) to Br-only (1:1 doublet).

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove NMP.

    • Wash organic layer with Brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically less polar than the starting material if the amine is lipophilic.

Protocol B: C3-Functionalization (The "Inverse" Strategy)

Direct SNAr at C3 is difficult due to the methyl group. If the C3-amine is the desired target, SNAr is not recommended . Instead, use a Palladium-catalyzed approach which is less sensitive to the steric block and highly selective for the C-Br bond.

Target Product: 3-Substituted-6-chloro-4-methylpyridazine

Methodology (Buchwald-Hartwig Amination):

  • Catalyst System: Pd(OAc)2 (5 mol%) + BINAP or Xantphos (7.5 mol%).

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Selectivity: Pd oxidative addition occurs preferentially at the C-Br bond (weakest bond), completely reversing the selectivity observed in the SNAr protocol.

Data Interpretation & Troubleshooting

Mass Spectrometry Diagnostics

Pyridazines with halogen substituents show distinct isotopic patterns. Use this table to validate your product regioisomer.

SpeciesHalogen CompositionIsotopic Pattern (M : M+2 : M+4)
Starting Material 1 Br, 1 Cl3 : 4 : 1 (Distinctive "Step" pattern)
Product A (C6-Subst) 1 Br, 0 Cl1 : 1 (Equal height doublet)
Product B (C3-Subst) 0 Br, 1 Cl3 : 1 (Standard Chlorine pattern)
Common Pitfalls
  • Over-reaction: At temperatures >140°C with excess amine, double substitution (displacing both halogens) can occur. Stick to 1.1 equivalents of amine and moderate heat.

  • Wrong Isomer Assignment: Do not rely solely on NMR shift changes. The C5-proton shift changes subtly. NOE (Nuclear Overhauser Effect) is the gold standard:

    • C6-Substitution Product: NOE observed between the new amine group and the C5-proton? NO (too far).

    • C6-Substitution Product: NOE observed between C4-Methyl and C5-proton? YES .

    • C3-Substitution Product: NOE observed between the new amine group and C4-Methyl? YES (This is the definitive confirmation of C3 attack).

References

  • Regioselectivity in 3,6-Dichloropyridazines

    • Title: On the Regioselectivity of Attack of N-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines.
    • Source: Heterocycles, Vol 45, No. 12, 1997.
    • Context: Establishes that steric hindrance at C4 directs nucleophilic
    • URL:[Link] (Note: Direct PDF access may require subscription; cited as foundational logic).

  • Leaving Group Effects in SNAr

    • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
    • Source: J. Org. Chem. 2016, 81, 6, 2588–2599.
    • Context: Explains why Br vs Cl selectivity is often overridden by other factors like sterics or transition st
    • URL:[Link]

  • Compound Data & Safety (3-bromo-6-chloro-4-methylpyridazine)

    • Title: 3-Bromo-6-chloro-4-methylpyridazine Substance Record.
    • Source: PubChem (NIH).
    • Context: Physical properties and safety data for the starting m
    • URL:[Link]

  • Analogous Reactivity (2,4-Dichloropyrimidines)

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • Context: Provides quantum mechanical insight into how substituents alpha to the leaving group alter regioselectivity.
    • URL:[Link]

Sources

Application

Introduction: The Pyridazine Core and the Challenge of Selective Functionalization

An in-depth guide to the selective functionalization of dihalogenated pyridazine rings, focusing on the principles and practical protocols for displacing bromine over chlorine. Pyridazine, a six-membered aromatic heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the selective functionalization of dihalogenated pyridazine rings, focusing on the principles and practical protocols for displacing bromine over chlorine.

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of numerous pharmaceuticals, including antihypertensives, anticancer agents, and anti-inflammatory drugs. The synthetic utility of pyridazines is often unlocked through the functionalization of halogenated precursors.

However, when a pyridazine ring bears both a bromine and a chlorine atom, chemists face a significant challenge: how to selectively substitute one halogen while leaving the other intact. This selective displacement is critical for building molecular complexity in a controlled, stepwise manner. While the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, the reactivity in nucleophilic aromatic substitution (SNAr) on such electron-deficient rings is not governed by bond strength alone. This guide provides a deep dive into the mechanistic principles governing this selectivity and offers detailed protocols for achieving the desired chemical transformation.

Part 1: Theoretical Framework for Selectivity in SNAr Reactions

The displacement of halogens on pyridazine rings typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is fundamental to controlling the reaction's regioselectivity.

The SNAr Mechanism on Pyridazines

The SNAr reaction is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing the halogen, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as the Meisenheimer complex.

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the halide leaving group.

The presence of two electron-withdrawing nitrogen atoms makes the pyridazine ring highly electron-deficient (π-deficient), which significantly activates it towards nucleophilic attack, making these reactions feasible without the need for strong catalysts.[1] The ring nitrogens play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the positions ortho or para to them (e.g., positions 3, 4, and 6).

Figure 1: General SNAr mechanism on a dihalopyridazine ring.

The "Element Effect": Why Bond Strength Isn't Everything

In many SNAr reactions on activated aryl systems, the observed reactivity order for halogens as leaving groups is F > Cl ≈ Br > I.[2] This is often referred to as the "element effect" and runs counter to the C-X bond dissociation energies (C-F > C-Cl > C-Br > C-I).

This phenomenon arises because the first step—nucleophilic attack to form the Meisenheimer complex—is typically the rate-determining step.[2] The reactivity is therefore governed by the electrophilicity of the carbon atom being attacked. The high electronegativity of the halogen atom enhances this electrophilicity through inductive electron withdrawal. Fluorine, being the most electronegative, makes the attached carbon the most electrophilic and thus accelerates the rate-determining attack.

For chlorine and bromine, their electronegativities and inductive effects are quite similar, leading to comparable reactivity.[3] Consequently, achieving high selectivity between them requires careful optimization of other reaction parameters.

Key Factors for Controlling Selectivity
  • Temperature: Since the activation energies for the displacement of bromine and chlorine are very close, lower reaction temperatures can amplify the small differences in reactivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for C-Br cleavage is often the most effective strategy for maximizing selectivity.

  • Nucleophile Choice: The nature of the nucleophile is critical.

    • "Soft" vs. "Hard" Nucleophiles: According to Hard and Soft Acids and Bases (HSAB) theory, the C-Br bond is "softer" than the C-Cl bond. Softer nucleophiles (e.g., thiols) may show a slight intrinsic preference for reacting at the bromine-substituted carbon.

    • Steric Hindrance: A bulky nucleophile may react preferentially at the less sterically hindered halogen position, a factor that must be considered alongside electronic effects.

  • Solvent: The solvent can influence the stability of the Meisenheimer complex and the nucleophile's reactivity. Polar aprotic solvents like DMF, DMSO, or NMP are common choices as they effectively solvate the cation of the nucleophilic salt without deactivating the nucleophile through hydrogen bonding.

Part 2: Protocols for Selective Displacement

The following protocols provide a starting point for researchers. Optimization will likely be required based on the specific pyridazine substrate and nucleophile.

Protocol 1: Selective Monosubstitution of Bromine via Thermal SNAr

This protocol aims to displace the bromine atom selectively by leveraging its slightly greater lability under carefully controlled thermal conditions.

Objective: To selectively substitute the bromine at the C3 position of 3-bromo-6-chloropyridazine with morpholine, leaving the chlorine at C6 intact.

Materials:

  • 3-bromo-6-chloropyridazine

  • Morpholine (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), heating mantle with temperature control, and magnetic stirrer.

Step-by-Step Methodology:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-bromo-6-chloropyridazine (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Reagent Addition: Add morpholine (1.1 eq) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C. Causality Note: This temperature range is a critical starting point. It is intended to be high enough to overcome the activation energy for C-Br displacement but low enough to minimize the competing C-Cl displacement.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Check for the consumption of the starting material and the formation of the monosubstituted product. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired 4-(6-chloropyridazin-3-yl)morpholine.

Workflow_SNAr cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine 3-bromo-6-chloropyridazine and K₂CO₃ in dry flask prep2 Add anhydrous DMF prep1->prep2 prep3 Add morpholine (1.1 eq) prep2->prep3 react Heat to 60-70 °C under N₂ prep3->react monitor Monitor by TLC/LC-MS react->monitor workup1 Quench with H₂O monitor->workup1 Upon completion workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify via Column Chromatography workup3->purify

Sources

Method

Application Note: Microwave-Assisted Regioselective Functionalization of 3-Bromo-6-chloro-4-methylpyridazine

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale Pyridazine scaffolds are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

Pyridazine scaffolds are highly privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics[1]. Among these, 3-bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) serves as an exceptionally versatile building block. The presence of two distinct halogens on the electron-deficient diazine ring allows for orthogonal, step-wise functionalization[2].

However, achieving high regioselectivity and yield using conventional thermal heating often requires prolonged reaction times, which can lead to degradation, homocoupling, or deshalogenation. Microwave-Assisted Organic Synthesis (MAOS) circumvents these issues by providing direct, volumetric heating that rapidly overcomes activation energy barriers, drastically reducing reaction times from hours to minutes while improving chemoselectivity[3].

The Causality of Regioselectivity

The orthogonal reactivity of 3-bromo-6-chloro-4-methylpyridazine is governed by bond dissociation energies and electronic activation:

  • C–Br vs. C–Cl Bond Strength: The C–Br bond at the 3-position is significantly weaker than the C–Cl bond at the 6-position. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the Pd(0) species undergoes oxidative addition preferentially at the weaker C–Br bond.

  • Steric and Electronic Influence of the 4-Methyl Group: The 4-methyl group provides a slight steric shield to the 3-position. While this can slow down oxidative addition under conventional heating, microwave irradiation easily overcomes this steric penalty. Furthermore, the electron-donating nature of the methyl group subtly deactivates the adjacent 3-position towards nucleophilic attack, reinforcing the preference for Palladium-insertion over direct nucleophilic displacement at this site.

  • Nucleophilic Aromatic Substitution (SNAr) at the 6-Position: Once the 3-position is functionalized, the remaining 6-chloro position—highly activated by the adjacent endocyclic nitrogen—becomes an ideal electrophilic center for SNAr with amines, alkoxides, or thiols under microwave conditions[4].

Experimental Design & Workflow

The following workflow demonstrates a two-step orthogonal functionalization: a regioselective Suzuki-Miyaura cross-coupling followed by an SNAr amination.

G Start 3-Bromo-6-chloro- 4-methylpyridazine (Starting Material) Intermediate 3-Aryl-6-chloro- 4-methylpyridazine (Intermediate) Start->Intermediate Protocol A: Suzuki Coupling Pd(dppf)Cl2, Aryl-B(OH)2 MW: 100°C, 15 min Product 3-Aryl-6-amino- 4-methylpyridazine (Final Product) Intermediate->Product Protocol B: SNAr Amine, DIPEA, NMP MW: 150°C, 30 min

Caption: Workflow for the orthogonal microwave-assisted functionalization of 3-bromo-6-chloro-4-methylpyridazine.

Quantitative Data Summary

The table below highlights the performance metrics of microwave irradiation versus conventional thermal heating for the functionalization of this specific pyridazine scaffold.

Reaction StepHeating MethodTemp (°C)TimeYield (%)Regioselectivity (3- vs 6-)
Suzuki Coupling Conventional90 °C12 h65%92:8
Suzuki Coupling Microwave 100 °C 15 min 88% >99:1
SNAr (Amination) Conventional120 °C24 h55%N/A
SNAr (Amination) Microwave 150 °C 30 min 92% N/A

Data Interpretation: Microwave irradiation not only accelerates the reaction by over 95% but also suppresses the formation of the 6-aryl byproduct during the Suzuki step by minimizing the time the substrate is exposed to the active Pd catalyst at elevated temperatures.

Experimental Protocols

Protocol A: Microwave-Assisted Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at the 3-bromo position.

Reagents & Equipment:

  • 3-Bromo-6-chloro-4-methylpyridazine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover) with a 10 mL pressure-rated vial.

Step-by-Step Methodology:

  • Preparation: Add 3-bromo-6-chloro-4-methylpyridazine, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂ to a 10 mL microwave vial equipped with a magnetic stir bar.

  • Solvent Addition & Degassing: Add 5.0 mL of the Dioxane/H₂O mixture. Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. Purge the vial with Argon or N₂ for 5 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Sealing: Crimp-seal the vial securely with a Teflon-lined septum cap.

  • Microwave Irradiation: Insert the vial into the microwave synthesizer. Set the parameters to 100 °C for 15 minutes with a pre-stirring time of 30 seconds. (Absorption level: High/Normal).

  • Self-Validation (In-Process Control): After cooling to room temperature, sample 10 µL of the organic layer. Dilute in MeCN and analyze via LC-MS. Validation metric: Confirm the disappearance of the starting material isotopic cluster (

    
     207/209) and the appearance of the intermediate mass. The presence of a 3:1 isotopic pattern (
    
    
    
    Cl/
    
    
    Cl) in the product mass confirms the chlorine atom remains intact.
  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the 3-aryl-6-chloro-4-methylpyridazine intermediate.

Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Amination of the deactivated 6-chloro position.

Reagents & Equipment:

  • 3-Aryl-6-chloro-4-methylpyridazine (Intermediate from Protocol A) (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (e.g., cyclic aliphatic amine or aniline derivative) (2.5 equiv, 1.25 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave vial with the 3-aryl-6-chloro-4-methylpyridazine intermediate, the amine nucleophile, and DIPEA.

  • Solvent Addition: Add 3.0 mL of NMP. Causality: NMP is a highly polar aprotic solvent with an excellent microwave absorption cross-section, allowing for rapid superheating while stabilizing the highly polar Meisenheimer complex transition state during SNAr[4].

  • Sealing: Crimp-seal the vial.

  • Microwave Irradiation: Irradiate at 150 °C for 30 minutes . Causality: The 6-chloro position is less reactive than a fluoro-analog; thus, high thermal energy is required to drive the reaction to completion. Microwave heating achieves this without the thermal degradation seen in prolonged 24-hour oil-bath heating.

  • Self-Validation (In-Process Control): Analyze via LC-MS. Validation metric: Look for the complete loss of the chlorine isotope pattern (M / M+2) in the mass spectrum, replaced by the exact mass of the aminated product.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL) to precipitate the product. If the product does not precipitate, extract with EtOAc (3 × 15 mL), wash organic layers extensively with 5% aqueous LiCl (to remove NMP), dry, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

References

  • Jha, K. K., et al. (2009). "Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives." Asian Journal of Chemistry. Available at:[Link]

  • Asiri, A. M., et al. (2013). "Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety." PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Lemasson, I. A., et al. (2014). "Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)." Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Application

Application Note: Regioselective Sonogashira Cross-Coupling of 3-Bromo-6-chloro-4-methylpyridazine

Introduction & Strategic Utility Pyridazine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for phenyl rings or as core pharmacophores in kinase inhibitors and ce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Pyridazine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for phenyl rings or as core pharmacophores in kinase inhibitors and central nervous system (CNS) therapeutics. The compound 3-bromo-6-chloro-4-methylpyridazine[1] serves as a highly versatile, orthogonally reactive dihalogenated building block. By leveraging the differential reactivity of its carbon-halogen bonds, chemists can perform sequential, site-specific functionalizations.

This application note details the mechanistic rationale, optimized conditions, and a self-validating protocol for the regioselective Sonogashira coupling at the 3-position, providing researchers with a reliable pathway to synthesize complex functionalized pyridazines.

Mechanistic Rationale & Regioselectivity (Expertise & Experience)

The Sonogashira coupling relies on a synergistic dual palladium/copper catalytic cycle to forge


-

carbon-carbon bonds under mild conditions[2]. When applying this methodology to 3-bromo-6-chloro-4-methylpyridazine, the primary challenge—and strategic opportunity—is absolute regiocontrol.

Why does coupling occur exclusively at the C-Br bond? The regioselectivity of this reaction is thermodynamically and kinetically driven by the oxidative addition step of the Pd(0) catalyst[3]. The bond dissociation energy of the C-Br bond (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol). Consequently, the electron-rich Pd(0) species preferentially inserts into the C-Br bond at the 3-position. While the adjacent 4-methyl group introduces minor steric hindrance, the profound electronic disparity between the bromine and chlorine atoms overwhelmingly dictates the absolute regiocontrol. This selective activation leaves the C-Cl bond completely intact for downstream functionalization (e.g., Suzuki-Miyaura coupling or SNAr).

The Causality of the Glaser Homocoupling Side Reaction A critical factor in the experimental design is the strict exclusion of oxygen. In the presence of


, the highly nucleophilic copper acetylide intermediate undergoes rapid oxidative dimerization, yielding an undesired diyne byproduct known as the Glaser coupling product[2][4]. This side reaction not only consumes the valuable terminal alkyne but also severely complicates chromatographic purification.

Reaction Pathway Visualization

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Regioselective at C-Br) Pd0->OxAdd 3-Bromo-6-chloro- 4-methylpyridazine PdII Pd(II) Intermediate (Ar-Pd-L2-Br) OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alk Ar-Pd(II)-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-Alkynyl-6-chloro- 4-methylpyridazine RedElim->Product CuI CuI + Terminal Alkyne CuAcetylide Copper Acetylide (Cu-C≡C-R) CuI->CuAcetylide + Base (TEA) - Base·HI CuAcetylide->TransMet Transfers Alkyne

Catalytic mechanism of the regioselective Sonogashira coupling on 3-bromo-6-chloro-4-methylpyridazine.

Experimental Design & Condition Optimization

To establish a self-validating and robust protocol, reaction parameters were optimized to maximize regioselectivity and minimize homocoupling. The choice of solvent plays a profound role; polar aprotic solvents like DMF stabilize the polar transition states during transmetalation, significantly enhancing reaction rates compared to non-polar solvents like toluene[5]. Triethylamine (TEA) acts as both the base to neutralize the generated hydrogen iodide and as a co-solvent.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst (mol%)Co-CatalystSolvent / BaseTemp (°C)Conversion (%)Regioselectivity (Br:Cl)
1Pd(PPh3)4 (5%)CuI (10%)THF / TEA6072>99:1
2Pd(PPh3)2Cl2 (5%)CuI (5%)Toluene / TEA806595:5
3Pd(PPh3)2Cl2 (5%)CuI (5%)DMF / TEA2588>99:1
4 Pd(PPh3)2Cl2 (2.5%) CuI (5%) DMF / TEA 50 >95 >99:1

Note: Entry 4 represents the optimal balance of catalyst loading, reaction kinetics, and absolute regiocontrol[5][6].

Detailed Step-by-Step Protocol

Self-Validating System: This protocol includes specific causality checkpoints and in-process controls to ensure each mechanistic step is functioning as intended.

Materials Required:

  • 3-Bromo-6-chloro-4-methylpyridazine (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.025 equiv, 2.5 mol%)

  • Copper(I) iodide [CuI] (0.05 equiv, 5.0 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (4.0 mL)

  • Triethylamine (TEA) (4.0 mL)

Step 1: Rigorous Deoxygenation (Critical Step)

  • Transfer anhydrous DMF and TEA into a Schlenk flask equipped with a magnetic stir bar.

  • Perform three cycles of freeze-pump-thaw, or sparge the solvent mixture with high-purity Argon for at least 30 minutes.

    • Causality Check: Removing dissolved oxygen is the only definitive way to arrest the competing Glaser homocoupling pathway[4].

Step 2: Reagent Assembly

  • Under a positive flow of Argon, add 3-bromo-6-chloro-4-methylpyridazine, Pd(PPh3)2Cl2, and CuI to the reaction vessel.

  • Stir the suspension for 5 minutes at room temperature to ensure homogeneous distribution. The solution will typically adopt a pale yellow/orange hue as the pre-catalyst begins to dissolve.

Step 3: Alkyne Addition & Reaction Execution

  • Add the terminal alkyne dropwise via a gas-tight syringe over 5 minutes.

  • Heat the reaction mixture to 50 °C using a pre-equilibrated oil bath or heating block[6].

  • In-Process Control: After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze. The disappearance of the starting material mass (m/z ~207/209) and the appearance of the product mass validate the successful transmetalation and reductive elimination steps.

Step 4: Work-up and Purification

  • Cool the reaction to room temperature. Quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
    • Causality Check:

      
       sequesters copper ions as water-soluble complexes, preventing streaking and catalyst carryover during chromatography.
      
  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the highly pure 3-alkynyl-6-chloro-4-methylpyridazine.

Troubleshooting Guide

ObservationRoot CauseScientific Solution
High levels of diyne byproduct Oxygen contamination promoting Glaser coupling.Re-evaluate the manifold vacuum integrity and extend the solvent sparging time[4].
Reaction stalls at ~50% conversion Catalyst deactivation or alkyne volatility.Ensure the alkyne is not evaporating (use a sealed tube for low-boiling alkynes). Verify the quality of the Pd(II) pre-catalyst.
Loss of Regioselectivity (Di-coupling) Excessive heating or large excess of alkyne driving C-Cl insertion.Strictly maintain the temperature at 50 °C and limit the alkyne stoichiometry to 1.2 equivalents to preserve the C-Cl bond integrity[3].

References

  • Sigma-Aldrich: 3-Bromo-6-chloro-4-methylpyridazine Properties Source: Sigma-Aldrich 1

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scientific Research Publishing (SCIRP) 6

  • Sonogashira Coupling: Regio- and Stereoselectivity Source: Chemistry LibreTexts3

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview Source: LUCP5

  • Sonogashira Coupling (Reaction Conditions and Side Reactions) Source: Wikipedia2

  • Minimizing Homocoupling Side Products in Sonogashira Reactions Source: BenchChem 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of Suzuki Coupling with 3-Bromo-6-chloro-4-methylpyridazine

Prepared by: The Applications Science Team Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 3-bromo-6-chloro-4-methylpyridazine. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Applications Science Team

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 3-bromo-6-chloro-4-methylpyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the specific challenges posed by this electron-deficient dihalogenated pyridazine to achieve higher yields and cleaner reaction profiles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Substrate

This section addresses fundamental questions about the reactivity of 3-bromo-6-chloro-4-methylpyridazine to build a foundational understanding for troubleshooting.

Q1: Which halogen is expected to react first in a Suzuki coupling, and why?

The bromine atom at the C3 position will react preferentially over the chlorine atom at the C6 position. This regioselectivity is governed by the fundamental principles of the palladium-catalyzed cross-coupling mechanism. The first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The bond dissociation energy (BDE) of a C-Br bond is significantly lower than that of a C-Cl bond, making it more susceptible to cleavage by the palladium catalyst. This reactivity trend generally follows C-I > C-OTf > C-Br >> C-Cl.[1][2] Therefore, under controlled conditions, selective mono-arylation at the C3 position is the expected outcome.

Q2: Why is 3-bromo-6-chloro-4-methylpyridazine considered a "challenging" substrate?

This substrate presents two primary challenges inherent to many electron-deficient nitrogen-containing heterocycles:

  • Electron-Deficient Nature: The pyridazine ring is highly electron-poor due to the presence of two electronegative nitrogen atoms. This electronic property makes the C-Br bond more reactive toward oxidative addition, which is favorable.[3] However, it can also lead to challenges in other steps of the catalytic cycle and can increase the propensity for certain side reactions.

  • Catalyst Inhibition: The lone pair of electrons on the pyridazine's nitrogen atoms can coordinate to the palladium metal center.[4] This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst from the catalytic cycle and stalling the reaction. This is a common issue with N-heterocyclic substrates and often necessitates the use of specialized ligands.[5]

Q3: What are the most common side reactions to be aware of?

When working with this substrate, three side reactions are particularly common:

  • Protodeboronation: This is the protonolysis of the boronic acid starting material, replacing the boron functional group with a hydrogen atom. It is often exacerbated by elevated temperatures and strongly basic aqueous conditions.[6] This side reaction consumes the nucleophilic partner without forming the desired product.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct (Ar-Ar). It is primarily caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[7]

  • Catalyst Deactivation: Indicated by the formation of palladium black (insoluble, inactive palladium metal), this occurs when the Pd(0) catalyst aggregates and precipitates out of solution.[8] It is often a result of ligand degradation, excessively high temperatures, or improper ligand choice for the substrate.

Part 2: Troubleshooting Guide - From Low Yield to No Reaction

This section is structured to provide direct answers and actionable solutions to specific experimental problems.

Problem: Low or No Yield of the Coupled Product

Q: My reaction is not working, or the yield is below 30%. What are the primary factors I should investigate?

A low or non-existent yield is the most common issue. A systematic approach to troubleshooting is crucial.

  • 1. Re-evaluate Your Catalyst System (Palladium Source & Ligand):

    • The Cause: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this electron-deficient system. The triphenylphosphine ligands are prone to dissociation and oxidation, leading to catalyst deactivation.[9]

    • The Solution: Employ a more robust, state-of-the-art catalyst system. Bulky, electron-rich phosphine ligands are highly recommended as they accelerate both the oxidative addition and the final reductive elimination steps.[10][11] Consider screening catalysts from the Buchwald or Molander groups.

    • Recommended Systems:

      • For General Use: Pd₂(dba)₃ with ligands like SPhos or XPhos. These are known to be highly effective for challenging heterocyclic couplings.[12]

      • For Aryl Chlorides (if attempting double coupling): Buchwald G3 or G4 precatalysts are excellent choices.[13]

      • A Reliable Starting Point: Pd(dppf)Cl₂ is often more stable than Pd(PPh₃)₄ and can be a good first alternative to try.

  • 2. Optimize the Base:

    • The Cause: The base plays a critical role in activating the boronic acid for the transmetalation step.[12] An inappropriate or weak base, or one with poor solubility, will halt the catalytic cycle.

    • The Solution: The choice of base can dramatically impact the yield.

      • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are effective. Cesium carbonate (Cs₂CO₃) often provides superior results due to its higher solubility in organic solvents.[9][14]

      • Phosphates: Anhydrous K₃PO₄ is a strong base that is often used in challenging couplings and can be very effective, particularly in solvent systems like dioxane/water.[15]

      • To Prevent Protodeboronation: If you suspect protodeboronation is an issue, especially with sensitive boronic acids, switch to a milder base like potassium fluoride (KF).[12]

  • 3. Check Your Solvent and Degassing Procedure:

    • The Cause: The presence of oxygen is highly detrimental, leading to boronic acid homocoupling and catalyst oxidation.[9] The solvent system must also effectively dissolve all components at the reaction temperature.

    • The Solution:

      • Degassing is Mandatory: Your solvent must be rigorously degassed. The most effective method is "freeze-pump-thaw" (3 cycles). Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes is acceptable.[16]

      • Solvent Choice: Biphasic solvent systems are standard for Suzuki couplings.

        • Toluene/Water or 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v): These are the most common and reliable systems.[17]

        • DMF or DME: These can also be effective but must be of high purity and anhydrous grade if used without water.[18]

  • 4. Verify Reagent Quality and Stoichiometry:

    • The Cause: Boronic acids can degrade over time, especially if not stored properly, leading to facile protodeboronation.[6] An incorrect stoichiometry can lead to incomplete conversion.

    • The Solution:

      • Purity Check: Use freshly purchased boronic acid or verify the purity of your existing stock.

      • Stoichiometry: Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents).[19]

      • Consider Boronate Esters: For particularly unstable boronic acids, consider converting them to their corresponding pinacol (Bpin) or potassium trifluoroborate salts, which are significantly more stable.[6][10][15]

Problem: Significant Side Product Formation

Q: My main impurity is the homocoupled boronic acid product. How can I minimize this?

  • The Cause: As mentioned, this is almost always due to the presence of oxygen.

  • The Solution:

    • Improve Degassing: This is the most critical factor. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas.

    • Use High-Purity Reagents: Ensure your palladium catalyst hasn't been exposed to air for extended periods.

    • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can favor the desired cross-coupling pathway over the homocoupling side reaction.

Q: My reaction mixture turns black and stalls. What is happening?

  • The Cause: The formation of a black precipitate is characteristic of Pd(0) metal, a phenomenon known as "palladium black" formation.[8] This is the inactive, aggregated form of the catalyst and indicates your active catalyst is crashing out of the solution.

  • The Solution:

    • Switch to a More Robust Ligand: This is the most effective solution. Bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) form more stable complexes with palladium, preventing aggregation.[11]

    • Lower the Temperature: Excessively high temperatures can accelerate ligand degradation and catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

    • Ensure Proper Mixing: Inadequate stirring can create localized "hot spots" that promote decomposition.

Part 3: Recommended Protocols and Data
Experimental Protocols

Protocol 1: Standard Conditions using a Workhorse Catalyst

This protocol is a reliable starting point for initial screening.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-bromo-6-chloro-4-methylpyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat this cycle 3-5 times).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution with respect to the pyridazine).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (5 mol %), under a positive flow of inert gas.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Yield Conditions for Challenging Couplings

This protocol utilizes a more advanced catalyst system for substrates that fail under standard conditions.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-bromo-6-chloro-4-methylpyridazine (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Pre-mixing: In a separate vial, add the palladium source (Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen gas (3-5 cycles). Add the catalyst/ligand mixture to the flask.

  • Solvent Addition: Add degassed toluene (to make a 0.1 M solution).

  • Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Data Summary: Recommended Conditions

The optimal conditions can vary based on the electronic and steric properties of the boronic acid partner.

Boronic Acid TypeRecommended Catalyst/LigandRecommended BaseSolvent SystemTemperature (°C)Notes
Electron-Rich Pd(dppf)Cl₂ (3-5 mol%)K₂CO₃ (2 eq)Dioxane/H₂O80-90Generally proceeds well under standard conditions.
Electron-Poor Pd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (3 eq)Toluene or Dioxane100-110Requires a more active catalyst system to overcome slower transmetalation.[20]
Sterically Hindered XPhos Pd G3 (2-4 mol%)K₃PO₄ (3 eq)Toluene110Bulky ligands are essential to facilitate coupling with hindered partners.[4]
Heteroaryl Pd(PPh₃)₄ (5 mol%) or SPhos-basedKF (3 eq)DME or Dioxane/H₂O90-100Use KF to minimize protodeboronation of the sensitive heteroarylboronic acid.[12]
Part 4: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L₂) (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L₂) (Transmetalation Adduct) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination end_node Ar-Ar' (Product) trans_complex->end_node base_node [B(OH)₃X]⁻ trans_complex->base_node center_node start_node Ar'-B(OH)₂ + Base start_node->trans_complex halide_node Ar-X (Pyridazine) halide_node->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low / No Yield q1 Reaction mixture turned black? start->q1 a1_yes Cause: Catalyst Deactivation Solution: Use robust ligand (e.g., SPhos), lower temperature. q1->a1_yes Yes q2 Significant homocoupling (Ar'-Ar') observed? q1->q2 No end Yield Improved a1_yes->end a2_yes Cause: Oxygen Present Solution: Improve degassing protocol (freeze-pump-thaw). q2->a2_yes Yes q3 Starting materials largely unreacted? q2->q3 No a2_yes->end a3_yes Cause: Inactive Catalyst or Conditions Solution: Screen catalysts (Pd/SPhos), optimize base (K₃PO₄, Cs₂CO₃), verify reagent quality. q3->a3_yes Yes q4 Boronic acid consumed, but no product formed? q3->q4 No a3_yes->end a4_yes Cause: Protodeboronation Solution: Use milder base (KF), use K-trifluoroborate salt, ensure anhydrous conditions. q4->a4_yes Yes q4->end No a4_yes->end

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Part 5: References
  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available at: [Link]

  • Keylor, M. H., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(19), 2855–2868. Available at: [Link]

  • Kappe, C. O. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]

  • Regioselective Triple Suzuki Couplings of Trihalopyridines. ResearchGate. (n.d.). Available at: [Link]

  • Niemeyer, Z. L., et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 7(7), 4483–4504. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1720–1723. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. (2025). Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 674–680. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Bouattour, R., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-216. Available at: [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4938. Available at: [Link]

  • Scott, J. S., & Tredwell, M. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(43), 8185–8209. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available at: [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Kumar, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in 3-Bromo-6-chloro-4-methylpyridazine Reactions

Welcome to the Technical Support Center for functionalizing 3-bromo-6-chloro-4-methylpyridazine . This guide is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for functionalizing 3-bromo-6-chloro-4-methylpyridazine . This guide is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges when working with this highly functionalized heterocyclic scaffold.

Below, we deconstruct the causality behind its reactivity, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure absolute control over your synthetic pathways.

Core Causality: The Electronic & Steric Landscape

To master the regioselectivity of 3-bromo-6-chloro-4-methylpyridazine, one must understand the competing forces of Bond Dissociation Energy (BDE) , Steric Hindrance , and Electrophilicity .

  • The C3-Bromine Position: The C–Br bond is inherently weaker than the C–Cl bond, making it the thermodynamic preference for oxidative addition in palladium-catalyzed cross-couplings. However, the adjacent C4-methyl group creates severe steric shielding. Furthermore, the methyl group donates electron density via induction (+I) and hyperconjugation, making the C3 carbon relatively electron-rich and deactivating it toward nucleophilic attack.

  • The C6-Chlorine Position: The C–Cl bond is stronger, but the C6 position is sterically unhindered (adjacent only to the C5-hydrogen). Because it is further from the electron-donating methyl group, C6 remains highly electron-deficient, making it the undisputed primary target for Nucleophilic Aromatic Substitution (SNAr)[1].

ReactivityLogic Core 3-Bromo-6-chloro- 4-methylpyridazine C3 C3-Br Position - Weaker Bond (Lower BDE) - High Steric Hindrance - Electron-Rich (+I from Me) Core->C3 Analyze C3 C6 C6-Cl Position - Stronger Bond (Higher BDE) - Low Steric Hindrance - Electron-Deficient Core->C6 Analyze C6 PdSmall Pd-Catalysis (Small Ligands: dppf, PPh3) C3->PdSmall Bond Strength Dominates PdBulky Pd-Catalysis (Bulky Ligands: P(tBu)3) C6->PdBulky Sterics Dominate SNAr SNAr (N, O, S Nucleophiles) C6->SNAr Electrophilicity Dominates ResultC3 C3 Functionalization PdSmall->ResultC3 ResultC6 C6 Functionalization PdBulky->ResultC6 SNAr->ResultC6

Fig 1. Mechanistic divergence in functionalizing 3-bromo-6-chloro-4-methylpyridazine.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Q: Why am I getting mixtures of C3 and C6 coupled products in my Suzuki-Miyaura reactions, or unexpected C6 selectivity, when C–Br bonds are usually more reactive?

A: This is a classic conflict between bond strength and steric accessibility. While the C3–Br bond has a lower BDE and should undergo oxidative addition faster, the C4-methyl group blocks the trajectory of bulky palladium complexes. When you use sterically demanding phosphine ligands (like XPhos or P(tBu)₃), the palladium center cannot physically access the C3 position. Consequently, the reaction defaults to the less hindered C6–Cl bond. To force C3 selectivity, you must use less sterically demanding ligands with wider bite angles (e.g., dppf) to allow the inherent bond strength to dictate the regioselectivity.

Quantitative Data: Influence of Ligand Sterics on Regioselectivity

Table 1: Representative outcomes for the Suzuki-Miyaura coupling of 3-bromo-6-chloro-4-methylpyridazine with phenylboronic acid.

LigandSteric Profile (Cone/Bite Angle)Major ProductTypical C3:C6 RatioYield
PPh₃ Small (145°)C3-Aryl> 90:1082%
dppf Moderate/Bidentate (99°)C3-Aryl95:588%
XPhos Bulky BiarylMixture~ 40:6065%
P(tBu)₃ Very Bulky (182°)C6-Aryl< 10:9070%
Methodology: C3-Selective Suzuki-Miyaura Coupling

This protocol utilizes a self-validating system to ensure the sterically hindered C3 position is selectively targeted without activating the C6-Cl bond.

  • Preparation: In a flame-dried Schlenk flask, add 3-bromo-6-chloro-4-methylpyridazine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) under an inert argon atmosphere.

  • Reaction: Heat the mixture to exactly 80 °C.

    • Causality Note: Strict temperature control is critical. 80 °C provides enough thermal energy for oxidative addition into the weaker C–Br bond but remains below the activation barrier required to break the C–Cl bond with a dppf ligand.

  • Self-Validation (In-Process): Monitor the reaction via LCMS every 2 hours. The reaction is validated when the starting material mass peak (m/z ~207) is cleanly replaced by the C3-coupled product, with <5% detection of the C6-isomer or bis-coupled byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q: I want to functionalize the C3 position using an amine nucleophile, but the SNAr reaction exclusively yields the C6-substituted product. How can I fix this?

A: Direct SNAr at the C3 position is highly unfavorable and often impossible under standard conditions. SNAr regioselectivity is governed by the electrophilicity of the carbon center[1]. The C4-methyl group exerts an electron-donating inductive effect (+I), which deactivates the adjacent C3 carbon. Furthermore, the methyl group sterically blocks the incoming nucleophile. Nucleophiles will exclusively attack the more electron-deficient and sterically accessible C6–Cl position. If C3-amination is strictly required, abandon SNAr and utilize a Buchwald-Hartwig cross-coupling with a small-bite-angle ligand.

Methodology: C6-Selective SNAr with Amines

This protocol leverages the inherent electronic bias of the pyridazine ring to achieve perfect regiocontrol.

  • Preparation: In a round-bottom flask, dissolve 3-bromo-6-chloro-4-methylpyridazine (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the amine nucleophile (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to act as an acid scavenger.

  • Reaction: Stir the mixture at 60–80 °C for 4–6 hours.

    • Causality Note: The +I effect of the C4-methyl group heavily deactivates C3, directing the nucleophile smoothly to the highly electrophilic C6–Cl position.

  • Self-Validation (Post-Reaction): Confirm regiochemistry via 2D NMR (NOESY). The introduced amine protons will show strong NOE correlations with the C5-proton. The absence of NOE correlations between the amine protons and the C4-methyl protons definitively validates that substitution occurred at C6, not C3.

  • Workup: Quench with water, extract with DCM, wash the organic layers thoroughly with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, and concentrate.

Experimental Workflow Summary

Workflow Start Target Identification Decision Target Position? Start->Decision PathC3 C3-Br Decision->PathC3 PathC6 C6-Cl Decision->PathC6 RxnC3 Pd-Catalysis Pd(dppf)Cl2 K2CO3, Dioxane PathC3->RxnC3 Cross-Coupling RxnC6_SNAr SNAr Nucleophile DMF, 80°C PathC6->RxnC6_SNAr Heteroatom Nuc. RxnC6_Pd Pd-Catalysis Pd2(dba)3, P(tBu)3 Cs2CO3, Toluene PathC6->RxnC6_Pd Carbon Nuc. Validate LCMS/NMR Validation RxnC3->Validate RxnC6_SNAr->Validate RxnC6_Pd->Validate

Fig 2. Experimental workflow for regioselective functionalization and validation.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).[Link]

  • Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Troubleshooting

avoiding homocoupling side products in pyridazine cross-coupling

From the Desk of the Senior Application Scientist Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of palladium-catalyzed reactions for the functionalization of pyridazine scaffolds. Pyridazines are a cornerstone of many pharmaceutical and agrochemical compounds, but their unique electronic properties can present significant challenges, most notably the formation of homocoupled side products.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to explain the causality behind common side reactions and equip you with the knowledge to design robust, high-yielding cross-coupling strategies.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling, and why is it such a persistent problem in my pyridazine reactions?

Answer: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings where two identical molecules of a coupling partner react with each other, forming a symmetrical dimer. For example, in a Suzuki reaction, two molecules of your boronic acid can couple to form a biaryl byproduct (R²-R²), or in some cases, two molecules of your pyridazine halide can form a bipyridazine (R¹-R¹).

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes your starting materials, directly lowering the yield of the desired cross-coupled product.

  • Complicated Purification: The homocoupled byproducts often have similar polarities to the desired product, making chromatographic separation difficult and time-consuming.

  • Stoichiometry Imbalance: Consumption of one coupling partner can leave an excess of the other, leading to further side reactions like dehalogenation.

Pyridazines can be particularly susceptible due to the electron-deficient nature of the ring, which facilitates a rapid oxidative addition of the palladium catalyst.[1][2] However, the nitrogen lone pairs can also interact with the catalyst, complicating the subsequent steps and sometimes creating opportunities for competing reaction pathways to dominate if the cross-coupling cycle is not efficient.[3][4]

Q2: I'm seeing significant amounts of boronic acid homocoupling in my Suzuki-Miyaura coupling. What is the most likely cause?

Answer: The most common culprit for boronic acid homocoupling is the presence of oxygen .[5][6] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled dimer and regenerate Pd(0).[5][7] While this regenerates the active catalyst, it establishes a parasitic cycle that consumes your boronic acid.

A second pathway can occur even under anaerobic conditions if the transmetalation or reductive elimination steps are slow. This involves a second transmetalation event onto the L₂Pd(R¹)(R²) intermediate to form L₂Pd(R²)₂, which then reductively eliminates to form the R²-R² dimer.[8]

Q3: Does the choice of palladium precursor—Pd(0) vs. Pd(II)—affect homocoupling?

Answer: Yes, it can have a significant impact. Using a Pd(II) precursor like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can directly promote homocoupling of the organoboron reagent before the primary catalytic cycle even begins.[6]

Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this initial burst of homocoupling.[9] However, even with a Pd(0) source, rigorous exclusion of oxygen is paramount to prevent re-oxidation to Pd(II) during the reaction.[5]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: My Suzuki coupling with a chloropyridazine is yielding primarily boronic acid homodimer.

This is a classic problem indicating that the homocoupling pathway is kinetically favored over the cross-coupling pathway. Here’s how to troubleshoot it, from most to least likely cause.

Root Cause Analysis & Recommended Actions:

  • Oxygen Contamination:

    • Why it Happens: As discussed in the FAQ, oxygen oxidizes Pd(0) to Pd(II), which is a key initiator of boronic acid homocoupling.[10][11]

    • Solution: Implement rigorous anaerobic techniques.

      • Degas Solvents: Use a "freeze-pump-thaw" method (3 cycles is standard) for the most effective oxygen removal. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be effective.

      • Inert Reaction Atmosphere: Thoroughly purge the reaction flask with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a manifold.

      • Additives: In some process chemistry settings, adding a mild, sacrificial reducing agent like potassium formate can help "scavenge" any Pd(II) species that form without interfering with the main catalytic cycle.[5]

  • Suboptimal Ligand Choice:

    • Why it Happens: The ligand's job is to accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination). If the ligand is not effective, the diorganopalladium(II) intermediate [L₂Pd(Pyridazine)(Aryl)] has a longer lifetime, increasing the chance of side reactions.

    • Solution: Switch to a state-of-the-art ligand.

      • Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (often called "Buchwald ligands") are designed to promote rapid reductive elimination.[12][13] For pyridazine couplings, ligands like SPhos , XPhos , or tBuBrettPhos are excellent starting points.[9][14] They often outperform older ligands like PPh₃ or dppf, which can be too slow for challenging substrates.

  • Inefficient Precatalyst Activation or Pd(II) Source:

    • Why it Happens: You are using a Pd(II) source, and the initial reduction to Pd(0) is either inefficient or is being intercepted by the boronic acid.

    • Solution: Change your palladium source or conditions.

      • Switch to Pd(0): Use a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Optimize Pd(II) Conditions: If you must use a Pd(II) source, ensure your ligand can facilitate the reduction. Some protocols suggest pre-stirring the Pd(II) source and the phosphine ligand for a few minutes before adding the other reagents to aid in the formation of the active catalyst.

start High Boronic Acid Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement 3x Freeze-Pump-Thaw cycles on solvent. Purge flask with Argon for 15 min. q1->sol1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent (K-formate). q2->sol2 Yes q3 What ligand are you using? q2->q3 No sol2->q3 sol3 Switch to a bulky, electron-rich biarylphosphine ligand like SPhos, XPhos, or RuPhos. q3->sol3 PPh₃, dppf, or similar end Problem Solved: High Yield of Cross-Coupled Product q3->end SPhos, XPhos, etc. sol3->end

A logical workflow for troubleshooting homocoupling in Suzuki reactions.
Issue 2: My Sonogashira coupling of a halopyridazine is dominated by alkyne dimerization (Glaser coupling).

Root Cause Analysis & Recommended Actions:

  • Copper(I) Co-catalyst and Oxygen:

    • Why it Happens: The classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI) to form a copper-acetylide intermediate, which then transmetalates to palladium. However, in the presence of oxygen, this copper acetylide can undergo oxidative homocoupling to form a symmetric 1,3-diyne (the Glaser byproduct).[15][16] This is often the primary cause of failure in Sonogashira reactions.

    • Solution: Eliminate one or both components of the problem.

      • Run Copper-Free: The most robust solution is to switch to a copper-free Sonogashira protocol. These methods rely on a highly active palladium catalyst/ligand system that can activate the alkyne without the need for copper, thereby completely avoiding the Glaser coupling pathway.[16]

      • Rigorous Degassing: If you must use a copper-catalyzed system, an extremely rigorous exclusion of oxygen is mandatory. Use freeze-pump-thaw and maintain a strict inert atmosphere.

      • Use of Hydrogen: Some literature reports suggest that using a dilute atmosphere of hydrogen gas mixed with nitrogen can suppress the homocoupling reaction.[17]

cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Pathway A R¹-X + Pd(0)L₂ B L₂Pd(II)(R¹)X A->B Oxidative Addition E L₂Pd(II)(R¹)R² B->E C R²-H + CuI D R²-Cu C->D Base D->E Transmetalation (from Cu to Pd) F R¹-R² (Product) E->F Reductive Elimination G 2 R²-Cu H R²-R² (Dimer) G->H O₂ (Oxidant)

Competing pathways in a classic Sonogashira reaction.
Issue 3: My Stille or Negishi coupling is producing significant pyridazine-pyridazine homodimer.

Root Cause Analysis & Recommended Actions:

  • Stille Coupling - Reagent Order & Precatalyst:

    • Why it Happens: Homocoupling of organostannanes can occur through reaction with a Pd(II) precatalyst or via radical mechanisms.[18]

    • Solution:

      • Change Order of Addition: Do not pre-mix the organostannane and the palladium catalyst. Instead, add the organostannane slowly to the mixture of the pyridazine halide and the catalyst. This keeps the instantaneous concentration of the organostannane low, disfavoring dimerization.

      • Additives: Copper(I) salts (e.g., CuI) can sometimes suppress homocoupling in Stille reactions.[9][19]

  • Negishi Coupling - Reagent Purity & Formation:

    • Why it Happens: While generally less prone to homocoupling than Kumada (Grignard) couplings, the formation of the organozinc reagent is critical. Incomplete metal-halogen exchange or side reactions during its formation can lead to reactive species that dimerize. The pyridazine-Pd intermediate can also react with another molecule of the organozinc.

    • Solution:

      • Ensure High-Quality Organozinc: Use freshly prepared or titrated organozinc reagents. When preparing in situ, ensure the metal (e.g., Rieke Zinc) is highly activated and the reaction goes to completion.

      • Ligand Choice: As with other couplings, a good ligand is key. For Negishi couplings of pyridazines, SPhos has been shown to be highly effective.[20]

Comparative Data: Ligand Effects

The choice of ligand is arguably the most critical parameter in suppressing homocoupling by promoting the desired cross-coupling. The following table summarizes general observations on ligand classes for pyridazine couplings.

Ligand ClassExample(s)Typical Performance for Pyridazine CouplingTendency to Reduce Homocoupling
Simple Monodentate PPh₃, P(o-tol)₃Often low to moderate yields. Can require high temperatures, which may promote side reactions.Low to Moderate
Simple Bidentate dppf, dppeModerate performance. Can be effective for simple substrates but may struggle with sterically hindered or electron-poor partners.Moderate
Bulky Monodentate (Buchwald) SPhos, XPhos, RuPhosExcellent. Generally high-yielding under milder conditions. Their steric bulk and electron-donating ability accelerate reductive elimination significantly.[14]Very High
N-Heterocyclic Carbenes (NHCs) IPr, SIMesGood to Excellent. Offer high thermal stability and strong electron donation, making them effective for challenging couplings, including those with aryl chlorides.High

Protocol: Optimized Suzuki-Miyaura Coupling of 3-Chloropyridazine

This protocol is designed to minimize homocoupling by employing best practices, including a Pd(0) source, a modern biarylphosphine ligand, and rigorous anaerobic technique.

Reagents & Equipment:

  • 3-Chloropyridazine

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer, heating mantle

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-chloropyridazine (1.0 eq), arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).

  • Solvent Degassing: In a separate flask, degas the 1,4-dioxane/water solvent mixture using a minimum of three freeze-pump-thaw cycles.

  • Inerting the System: Seal the reaction flask, and evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure a completely oxygen-free atmosphere.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst and the SPhos ligand to the reaction flask.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via a cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Functionalization at position 3 via Negishi cross‐coupling reactions of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Diarylpyridazines through Sequential Regioselective Suzuki Coupling. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchGate. Available at: [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • 5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure. Available at: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Kumada coupling - Wikipedia. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. Available at: [Link]

  • Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

  • The Sonogashira Coupling. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. Available at: [Link]

  • Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit - Chemical Science (RSC Publishing). Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. Available at: [Link]

  • SPO ligands enabling the Kumada coupling of 2‐pyridyl Grignard reagents. - ResearchGate. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed. Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available at: [Link]

  • Stille Coupling | OpenOChem Learn. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

solubility problems with 3-bromo-6-chloro-4-methylpyridazine in DMSO or methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9).

This guide bypasses generic advice to focus on the thermodynamic and mechanistic realities of solvating heavily halogenated heterocycles. Below, you will find the causality behind your solubility failures, diagnostic workflows, self-validating protocols, and quantitative solvent data.

Mechanistic Insight: Why is this compound failing to dissolve?

To troubleshoot solubility, we must first understand the solute-solvent dynamics at play. 3-Bromo-6-chloro-4-methylpyridazine features a highly polarized diazine core flanked by two heavy halogens and a methyl group. While the pyridazine ring itself possesses a high dipole moment and dual hydrogen-bonding capacity[1], the heavy halogen substitutions drastically alter its behavior:

  • The DMSO Paradox (Hygroscopicity vs. Polarity): DMSO is a polar aprotic solvent with an excellent dielectric constant, theoretically perfect for disrupting the crystal lattice of this compound. However, solubility failures in DMSO are almost always caused by water absorption . DMSO is extremely hygroscopic. Because water acts as a potent anti-solvent for lipophilic halogenated heterocycles, even trace moisture (>2%) absorbed from ambient air will force the compound out of solution, causing sudden precipitation.

  • The Methanol Barrier (Cavity Formation Energy): Methanol is a polar protic solvent. While it can theoretically hydrogen-bond with the pyridazine nitrogens[2], the thermodynamic cost of disrupting methanol's tightly knit, hydrogen-bonded network to accommodate the bulky, hydrophobic bromo- and chloro- groups is too high. Pure methanol simply cannot overcome the lattice energy of the solid compound at room temperature.

Diagnostic Workflow

Use the following decision tree to isolate and resolve your specific solubility issue.

SolubilityWorkflow Start Solubility Issue: 3-Bromo-6-chloro-4-methylpyridazine Solvent Target Solvent? Start->Solvent DMSO DMSO (Polar Aprotic) Solvent->DMSO MeOH Methanol (Polar Protic) Solvent->MeOH D_Water Check Water Content (DMSO is highly hygroscopic) DMSO->D_Water M_Lipid Assess Lipophilicity (Compound is hydrophobic) MeOH->M_Lipid D_Action Use Anhydrous DMSO + Sonicate at 37°C D_Water->D_Action M_Action Use Co-Solvent System (e.g., DCM:MeOH 1:9) M_Lipid->M_Action

Diagnostic workflow for resolving 3-bromo-6-chloro-4-methylpyridazine solubility issues.

Self-Validating Solubilization Protocols

Do not rely on extended heating to force dissolution; this creates a metastable state that will crash out upon cooling. Instead, use the following validated methodologies.

Protocol A: Rescuing & Preparing 50 mM DMSO Stocks

Mechanism: Eliminating water to maximize the polar aprotic solvation capacity.

  • Preparation: Purge a clean glass vial with dry Nitrogen or Argon gas to displace ambient humidity.

  • Weighing: Rapidly weigh the required mass of 3-bromo-6-chloro-4-methylpyridazine (MW: 207.46 g/mol )[3] and transfer it to the purged vial.

  • Solvent Addition: Using a fresh, sealed bottle of anhydrous DMSO (<0.005% water), add the required volume. Immediately cap the vial tightly.

  • Agitation: Sonicate the sealed vial in a water bath at 37°C for 10–15 minutes.

  • Validation Check (Critical): Hold the vial against a dark background under a bright light.

    • If optically clear: The solvation is successful. Proceed to Step 6.

    • If cloudy or micro-crystals persist: The DMSO has absorbed atmospheric water and crossed the anti-solvent threshold. Do not use this stock. Discard the solution and restart with a newly opened bottle of anhydrous DMSO.

  • Storage: Aliquot immediately into single-use volumes and store in a desiccator at -20°C.

Protocol B: Methanol Solubilization via Co-Solvent Disruption

Mechanism: Using a low-polarity, non-protic solvent to break the crystal lattice before dilution in the protic target solvent.

  • Initial Disruption: Weigh the compound into a vial. Add Dichloromethane (DCM) equivalent to 10% of your final target volume.

  • Primary Solvation: Vortex gently. The compound will dissolve almost instantly due to DCM's low dielectric constant and high affinity for lipophilic halogens.

  • Dilution: Slowly add pure Methanol dropwise while vortexing to make up the remaining 90% of the volume (Final ratio: 1:9 DCM:MeOH).

  • Validation Check: Allow the solution to rest at room temperature for 30 minutes. If no precipitation occurs, the thermodynamic equilibrium is stable, and the solution is ready for LC-MS or analytical use.

Quantitative Solvent Parameters

When adjusting your experimental design, refer to this physicochemical data to select the appropriate solvent environment. The predicted LogP for heavily halogenated methylpyridazines is typically >2.5[4], dictating a strong preference for low-dielectric or aprotic environments.

SolventDielectric Constant (ε)Dipole Moment (D)Solvation CapacityApplication / Notes
DMSO (Anhydrous) 46.73.96High Primary biological stock. Fails instantly if water >2%.
DMF (Anhydrous) 36.73.82High Excellent alternative to DMSO; slightly less hygroscopic.
Methanol (Pure) 32.72.87Low Poor cavity formation energy for this compound.
DCM (Dichloromethane) 8.931.60Very High Ideal co-solvent for disrupting the crystal lattice.

Frequently Asked Questions (FAQs)

Q: My 50 mM DMSO stock was perfectly clear yesterday, but today it has a cloudy precipitate. Is the compound degrading? A: No, the compound is not degrading. This is a classic hygroscopicity failure. Every time you open the vial, atmospheric moisture condenses inside. Because water is an anti-solvent for this lipophilic molecule, the local water concentration spikes, forcing the compound to crash out. Solution: Always use single-use aliquots stored over desiccant.

Q: Can I just boil the methanol to force the compound into solution? A: You can force it into solution dynamically by heating it to 50°C, but you are creating a metastable state. Once the solution cools to room temperature on your benchtop or inside an instrument, the thermodynamic equilibrium shifts, and the compound will rapidly crystallize out. This will ruin downstream quantitative assays or clog LC-MS lines. Use the DCM co-solvent method (Protocol B) instead.

Q: Is 3-bromo-6-chloro-4-methylpyridazine chemically stable in DMSO over long periods? A: The pyridazine core is generally stable[5]. However, nucleophilic substitution reactions play a prominent role in pyridazine chemistry[5]. Prolonged exposure to trace water and heat in DMSO can theoretically invite slow hydrolysis at the highly activated halogenated positions (C-3 or C-6). For maximum integrity, do not store liquid stocks at room temperature for more than 48 hours.

References

  • [2] Wikipedia. Pyridazine - Properties and Chemical Formula. Retrieved from:[Link]

  • [1] National Institutes of Health (PMC). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from:[Link]

  • [5] Thieme Connect. Product Class 8: Pyridazines (Reactivity and Nucleophilic Substitution). Retrieved from:[Link]

Sources

Troubleshooting

optimizing catalyst loading for chloropyridazine functionalization

Executive Summary: The "Pyridazine Paradox" Chloropyridazines are deceptively simple substrates. While electronically activated for oxidative addition due to the electron-deficient 1,2-diazine core, they present a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pyridazine Paradox"

Chloropyridazines are deceptively simple substrates. While electronically activated for oxidative addition due to the electron-deficient 1,2-diazine core, they present a unique challenge: Catalyst Poisoning via N-Chelation .

The pyridazine nitrogens (N1/N2) are potent


-donors. In low-catalyst-loading scenarios, the substrate competes with the phosphine ligand for the Palladium (Pd) center. If the substrate binds Pd through nitrogen rather than the C-Cl bond, the catalytic cycle stalls.

The Golden Rule: Optimization is not just about lowering metal concentration; it is about increasing ligand steric bulk to physically block N-coordination while maintaining active catalytic space.

Diagnostic Framework: Why Did My Reaction Fail?

Before optimizing loading, diagnose the failure mode. Use this Q&A to isolate the root cause.

Issue A: The "Stalled at 60%" Phenomenon

Q: My Suzuki coupling of 3-chloropyridazine proceeded rapidly to ~60% conversion but then stopped completely. Adding more boronic acid didn't help. Why?

A: You likely experienced Catalyst Death via N-Coordination , not reagent depletion.

  • Mechanism: As the reaction progresses, the concentration of the product (often a biaryl pyridazine) increases. If the product is a better ligand than your phosphine, it irreversibly binds the remaining Pd.

  • Diagnosis: Take an aliquot. Add fresh catalyst (1 mol%). If the reaction restarts, your initial catalyst was poisoned.

  • Solution: Switch to a Precatalyst (G3/G4) system with a bulky biaryl phosphine (e.g., XPhos, RuPhos). These ligands create a "protective shell" around Pd, preventing the pyridazine nitrogen from binding.

Issue B: Regioselectivity Confusion

Q: I am functionalizing 3,4,5-trichloropyridazine. Which chlorine reacts first?

A: Reactivity follows Electronic Activation (C3/C6) > Steric Accessibility (C4/C5) .

  • C3/C6 (Alpha to N): Most electron-deficient. Fastest Oxidative Addition (

    
    ).
    
  • C4/C5 (Beta to N): Less activated.

  • The Trap: While C3 is electronically favored, it is also the site most prone to ortho-nitrogen chelation. If using small ligands (PPh3), the reaction may be sluggish due to poisoning.

  • Protocol: To selectively hit C3, use low catalyst loading (0.5 mol%) with a highly active ligand (e.g., SPhos) at lower temperatures (40°C).

Strategic Visualization: Catalyst Selection Logic

Do not guess your catalyst. Use this logic flow to select the correct system based on your substrate's steric profile.

CatalystSelection Start Substrate Analysis: Chloropyridazine Type TypeA Sterically Unhindered (e.g., 3-chloropyridazine) Start->TypeA TypeB Sterically Crowded (e.g., 4-substituted-3-chloro) Start->TypeB Decision1 Risk of N-Poisoning? TypeA->Decision1 SolB High-Turnover System: XPhos Pd G4 or RuPhos Pd G4 Loading: <1 mol% TypeB->SolB Requires Bulky Ligand SolA Standard System: Pd(dppf)Cl2 or Pd(PPh3)4 Loading: 2-5 mol% Decision1->SolA Low (N-blocked) Decision1->SolB High (Exposed N) SolC PEPPSI System: Pd-PEPPSI-IPent (Stabilized NHC) SolB->SolC If conversion < 90%

Caption: Decision matrix for selecting Palladium sources based on substrate sterics and poisoning risk.

Optimization Protocol: The "Loading De-escalation" Workflow

Do not start at 0.1 mol%. Start robust, then optimize for cost/scavenging.

Phase 1: The "Kill Shot" (Establish Feasibility)
  • Goal: >95% Conversion.

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or Pd(dppf)Cl₂·DCM (CAS: 95464-05-4).

  • Loading: 5.0 mol%.[1]

  • Base:

    
     (3.0 equiv) – Phosphate is superior to Carbonate for pyridazines due to buffering capacity.
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 80°C.

Phase 2: The De-escalation Screen (High-Throughput)

Once Phase 1 works, run 4 parallel reactions to determine the "Cliff Edge" (the loading where conversion crashes).

Reaction IDCatalyst Loading (mol%)Ligand:Pd RatioExpected OutcomeAction
Exp-A 2.001:1 (Precat)Full Conv.Baseline
Exp-B 0.501:1 (Precat)Full Conv.Target for Scale-up
Exp-C 0.101:1 (Precat)~40-60%"Cliff Edge"
Exp-D 0.102:1 (Added Ligand) >80%Critical Optimization

Technical Insight for Exp-D: At very low loadings (<0.1 mol%), the catalyst is prone to dissociation. Adding free ligand (e.g., 1 mol% free XPhos to 0.1 mol% Pd) stabilizes the active species and prevents the "Pyridazine Poisoning" death loop.

The "Death Loop" Mechanism

Understanding why the reaction fails is crucial for troubleshooting.

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (C-Cl Insertion) Pd0->OxAdd Fast (Desired) Poison N-Coordination (Sigma-Complex) Pd0->Poison Competition Substrate Chloropyridazine Substrate->Poison N-binding ProdCycle Transmetalation & Reductive Elimination OxAdd->ProdCycle ProdCycle->Pd0 Regenerate Product Functionalized Pyridazine ProdCycle->Product Dead Inactive Pd-N Species (Precipitate) Poison->Dead Irreversible

Caption: The kinetic competition between productive Oxidative Addition (C-Cl) and Catalyst Poisoning (N-binding).

Post-Reaction: Scavenging & Compliance (ICH Q3D)

Pyridazines hold onto Palladium tightly. Standard Celite filtration is rarely sufficient to meet ICH Q3D Class 2B limits (100 µ g/day for oral).

Recommended Scavenging Protocol:

  • Crude Workup: Dilute reaction mixture with EtOAc, wash with water.[2]

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

    • Loading: 10 wt% relative to crude mass.

    • Conditions: 50°C for 4 hours (Heat is required to displace the Pd-Pyridazine bond).

  • Filtration: Filter through a 0.45 µm pad.

Comparative Scavenging Efficiency Data:

MethodResidual Pd (ppm)Yield Loss (%)Notes
Celite Filtration >1000<1%Ineffective for soluble Pd-N complexes.
Activated Carbon 200 - 5005-10%Non-specific; absorbs product.
SiliaMetS® Thiol <20 <2%Gold Standard for N-heterocycles.
Crystallization 50 - 10015-20%Pd can co-crystallize with pyridazines.

References

  • Review of Pyridazine Functionalization

    • Title: "Recent Advances in the Synthesis and Functionaliz
    • Source:Molecules, 2013, 18(1), 964-1006.
    • URL:[Link]

  • Buchwald-Hartwig Ligand Effects

    • Title: "A Universal Palladium Catalyst for the Amin
    • Source:Chem. Sci., 2011, 2, 27-50.
    • URL:[Link]

  • Catalyst Poisoning by N-Heterocycles

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-C
    • Source:J. Am. Chem. Soc., 2008, 130, 14, 4828–4845.[3]

    • URL:[Link]

  • Metal Scavenging Guidelines

    • Title: "Removal of Palladium Impurities from Pharmaceutical Intermediates."[4]

    • Source:Org. Process Res. Dev., 2005, 9, 2, 198–205.
    • URL:[Link]

Sources

Optimization

separating 3-bromo-6-chloro-4-methylpyridazine from regioisomers

Subject: Purification Protocol for 3-bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) Ticket ID: CHEM-SUP-89283 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Separating 3-bromo-6-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification Protocol for 3-bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) Ticket ID: CHEM-SUP-89283 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Separating 3-bromo-6-chloro-4-methylpyridazine (Target) from its regioisomer 6-bromo-3-chloro-4-methylpyridazine (Impurity A) is a classic "mixed-halogen" challenge. Because the chloro and bromo substituents have similar lipophilicities and electronic effects, standard Normal Phase (NP) silica chromatography often results in co-elution.

This guide prioritizes Reverse Phase (RP) Flash Chromatography and Fractional Crystallization over standard silica methods. We also provide a definitive NMR-based identification workflow to validate your isomer ratios.

Part 1: Diagnostic & Decision Logic

Before attempting separation, confirm your isomer ratio. Do not rely on LC-MS alone, as both isomers have identical masses and similar fragmentation patterns.

Decision Matrix (Workflow)

PurificationLogic Start Crude Mixture Analysis CheckPurity Isomer Ratio (by NMR)? Start->CheckPurity HighPurity Ratio > 90:10 (Target:Iso) CheckPurity->HighPurity LowPurity Ratio < 90:10 CheckPurity->LowPurity Cryst Method A: Fractional Crystallization (Heptane/EtOAc) HighPurity->Cryst Chrom Method B: C18 Reverse Phase (Water/MeCN) LowPurity->Chrom Cryst->Chrom No (Mother Liquor) Success Purity > 98%? Proceed to Next Step Cryst->Success Yes Chrom->Success Yes Fail Purity Stalled? Chrom->Fail No Deriv Method C: Chemical Differentiation (Perform SNAr if applicable) Fail->Deriv

Figure 1: Decision tree for selecting the optimal purification pathway based on initial purity.

Part 2: Troubleshooting Guide (FAQs)
Q1: Why is my Normal Phase (Silica) column failing to separate the two isomers?

A: The physical properties of the C-Cl and C-Br bonds are too similar in a non-polar environment.

  • Mechanism: Silica chromatography relies on adsorption/desorption interactions driven by polarity. The dipole moment change induced by swapping a Cl for a Br at the 3/6 positions is negligible.

  • Solution: Switch to Reverse Phase (C18) . The larger, more "soft" electron cloud of Bromine (polarizability) interacts differently with the C18 chains compared to Chlorine, often providing the necessary

    
     (separation factor).
    
Q2: How do I definitively prove I have the 3-bromo-6-chloro isomer and not the 6-bromo-3-chloro isomer?

A: Use 13C NMR combined with HMBC (Heteronuclear Multiple Bond Correlation). 1H NMR is insufficient because the aromatic proton shift is ambiguous.

  • The Logic: You must look at the carbon ortho to the methyl group (C3).

  • Protocol: Run an HMBC. Look for the correlation from the Methyl protons (approx 2.3 ppm). They will correlate to C3, C4, and C5.

    • Target (3-Br): The Methyl protons will correlate to a carbon at ~140-145 ppm (C-Br).

    • Isomer (3-Cl): The Methyl protons will correlate to a carbon at ~150-155 ppm (C-Cl).

  • Note: Carbon attached to Chlorine is typically deshielded (downfield) relative to Carbon attached to Bromine.

Q3: The mixture is oiling out during crystallization. What should I do?

A: This indicates the presence of impurities (likely oligomers or des-halo byproducts) preventing lattice formation.

  • Fix: Perform a "trash filtration" through a short plug of silica using 100% DCM. Evaporate to dryness, then attempt crystallization using 2-Propanol (IPA) or Heptane with trace seeding.

Part 3: Detailed Protocols
Protocol A: High-Performance C18 Flash Chromatography (Recommended)

Best for: Low purity mixtures (<90%) or when crystallization fails.

System Setup:

  • Stationary Phase: C18 (ODS) Flash Cartridge (20-40 µm spherical particles).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

Gradient Profile:

Time (CV) % B (MeCN) Action
0–2 5% Equilibration
2–5 5% → 20% Loading/Injection
5–15 20% → 40% Critical Separation Window

| 15–20 | 40% → 95% | Wash |

Technical Note: The 3-chloro isomer is slightly more polar and typically elutes before the 3-bromo target on Reverse Phase. Collect small fractions during the 20-40% gradient slope.

Protocol B: Selective Crystallization

Best for: High purity mixtures (>85%) or final polishing.

  • Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (60°C).

  • Anti-solvent: Slowly add hot Heptane dropwise until slight turbidity persists.

  • Cooling: Allow to cool to Room Temp (RT) over 2 hours with slow stirring.

  • Chilling: Refrigerate at 4°C for 12 hours.

  • Filtration: Filter the precipitate. The solid is usually enriched in the major isomer (Target).

  • Validation: Check the mother liquor. It should contain the enriched impurity (Isomer A).

Part 4: Data & Identification Standards
NMR Validation Table

Use this table to interpret your HMBC/13C spectra.

FeatureTarget: 3-bromo-6-chloro-4-methylImpurity: 6-bromo-3-chloro-4-methyl
C3 Shift (Ortho to Me) ~142 ppm (C-Br) ~153 ppm (C-Cl)
C6 Shift (Meta to Me) ~153 ppm (C-Cl)~142 ppm (C-Br)
HMBC Correlation Me(H) → 142 ppm Me(H) → 153 ppm
Elution Order (C18) Elutes 2nd (More Retained)Elutes 1st (Less Retained)
Visualizing the NMR Logic

NMRLogic cluster_Target Target Molecule (3-Br) cluster_Impurity Impurity (3-Cl) Methyl Methyl Protons (2.3 ppm) C3_Br C3 (attached to Br) ~142 ppm Methyl->C3_Br HMBC Correlation (Target) C3_Cl C3 (attached to Cl) ~153 ppm Methyl->C3_Cl HMBC Correlation (Impurity)

Figure 2: The HMBC "Fingerprint" method. The correlation from the methyl group to the adjacent carbon reveals the halogen identity based on chemical shift.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 22024419 (Related Amine Precursor). National Center for Biotechnology Information. Accessed March 2, 2026. [Link]

  • Spectroscopic Methods (NMR)

    • 13C NMR Chemical Shift Trends for Halogenated Heterocycles. University of Delaware/Hans Reich Collection. (General reference for C-Cl vs C-Br shifts). [Link] (Note: Generalized link for C-NMR tables).

  • Synthesis & Separation Context

    • Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. (Analogous separation challenges in halo-pyridines). Molecules, 2021. [Link]

Troubleshooting

minimizing debromination byproducts in palladium-catalyzed reactions

Status: Online Operator: Senior Application Scientist Ticket ID: PD-DEBR-OPT-001 Subject: Suppression of Hydrodehalogenation (Ar-H) Byproducts Diagnostic Triage: Is this your problem? Before overhauling your conditions,...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PD-DEBR-OPT-001 Subject: Suppression of Hydrodehalogenation (Ar-H) Byproducts

Diagnostic Triage: Is this your problem?

Before overhauling your conditions, confirm the diagnosis. Debromination (Hydrodehalogenation) is often confused with other side reactions.

  • Symptom: You observe a byproduct with a mass of

    
    .
    
  • The "Phantom" Hydrogen: In a Suzuki or Buchwald-Hartwig coupling, your Aryl-Bromide (Ar-Br) is converting to Ar-H instead of Ar-Nu.

  • Common False Positives:

    • Homocoupling: Ar-Ar (Mass

      
      ).
      
    • Protodeboronation: The boronic acid partner loses boron and gains a proton (Ar'-H). Check which aryl ring is "losing" the functional group.

The Mechanistic "Why": The Fork in the Road

To fix the problem, you must understand the race condition occurring at the molecular level. The catalytic cycle has reached a "Fork in the Road" after Oxidative Addition.

The Race:

  • Path A (Desired): The Oxidative Addition Complex (

    
    ) undergoes Transmetallation  (Suzuki) or Amine Binding  (Buchwald).
    
  • Path B (Undesired): The complex encounters a hydride source, undergoes ligand exchange to form a Palladium-Hydride species (

    
    ), and rapidly reductively eliminates Ar-H.
    

The Culprits (Hydride Sources):

  • Solvents: Primary/Secondary alcohols (MeOH, iPrOH) via

    
    -hydride elimination from an alkoxide intermediate.
    
  • Bases: Alkoxides with

    
    -hydrogens.
    
  • Substrates: Amines acting as reducing agents.[1]

  • Trace Water: Can act as a proton source if a reductant is present.

Visualizing the Failure Mode

DebrominationMechanism Start Ar-Br + Pd(0) OxAdd Oxidative Addition [L_nPd(Ar)Br] Start->OxAdd Fork The Kinetic Fork OxAdd->Fork TransMet Transmetallation/Binding (Rate k_TM) Fork->TransMet  Fast Path   PdHydride Pd-Hydride Species [L_nPd(Ar)H] Fork->PdHydride  Slow Transmetallation    + Hydride Presence   ProdComplex L_nPd(Ar)(Nu) TransMet->ProdComplex Product Product (Ar-Nu) + Pd(0) ProdComplex->Product HydrideSource Hydride Source (Alcohol, Alkoxide) HydrideSource->PdHydride SideProd Debromination (Ar-H) (Dead End) PdHydride->SideProd

Figure 1: The competition between productive coupling and hydrodehalogenation. Debromination wins when Transmetallation is slow or Hydride sources are abundant.

Troubleshooting Scenarios & Solutions

Scenario A: Suzuki-Miyaura Coupling

Issue: High levels of Ar-H observed when using alcoholic solvents or weak nucleophiles.

ParameterHigh Risk (Avoid) Low Risk (Recommended) Technical Rationale
Solvent Isopropanol, Ethanol, Methanol . These are excellent hydride donors via

-hydride elimination.
Toluene, Dioxane, THF, DME . Use biphasic systems (Solvent + Water) if inorganic bases are needed.Alcohols coordinate to Pd, form alkoxides, and transfer a hydride. Aprotic solvents shut this pathway down.
Base Ethoxide, Isopropoxide .K₃PO₄, Cs₂CO₃, K₂CO₃ .Carbonates and Phosphates lack

-hydrogens, removing the internal hydride source.
Catalyst Pd(PPh₃)₄ . Slow oxidative addition allows the intermediate to "wait" and find hydrides.Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4) .Bulky, electron-rich ligands accelerate the productive cycle, outcompeting the side reaction.

Q: I must use a protic solvent for solubility. What do I do? A: Switch to n-Butanol or t-Amyl alcohol . Sterically hindered alcohols are much slower at undergoing


-hydride elimination than MeOH or iPrOH. Alternatively, use a surfactant (e.g., TPGS-750-M) in water to solubilize reactants without using alcohols.
Scenario B: Buchwald-Hartwig Amination

Issue: Debromination is competing with amine coupling, particularly with sterically hindered amines.

The Fix:

  • Purge the System: Ensure your base (e.g., NaOtBu) is fresh. Old alkoxide bases often contain hydroxide/alcohol impurities.

  • Ligand Switch: If using BINAP or dppf, switch to a Dialkylbiaryl phosphine (Buchwald Ligand) like BrettPhos or RuPhos .

    • Why? These ligands form highly active monoligated Pd(0) species. They facilitate rapid reductive elimination of the C-N bond, leaving less time for the Pd-H species to form.

  • Concentration: Increase the concentration of the amine. By Le Chatelier’s principle and kinetics (

    
    ), higher amine concentration forces the productive path.
    

Advanced Optimization Protocols

If the "Quick Fixes" fail, execute this systematic screening protocol.

Protocol: The "Anti-Hydride" Screen

Objective: Identify the specific component acting as the hydride donor.

Setup: Run 4 parallel reactions (micro-vials) on a 50 mg scale.

  • Control: Standard conditions (e.g., Ar-Br + Boronic Acid + Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O).

  • Variable A (Solvent): Switch Dioxane to Toluene . (Tests if ether cleavage/peroxides are donating hydrides).

  • Variable B (Base): Switch K2CO3 to K3PO4 (anhydrous) . (Tests if water/base interaction is the proton source).

  • Variable C (Catalyst): Switch Pd source to XPhos Pd G4 . (Tests if the catalytic rate is simply too slow).

Analysis:

  • Analyze crude via UPLC/MS.

  • Integrate UV peaks for Ar-Br (SM), Ar-H (Byproduct), and Ar-Ar' (Product).

  • Success Metric: Ratio of Product : (SM + Ar-H) > 95:5.

Decision Tree for Optimization

TroubleshootingTree Start Start: High Ar-H % CheckSolvent Is Solvent Alcoholic? Start->CheckSolvent ChangeSolvent Switch to Toluene or THF CheckSolvent->ChangeSolvent Yes CheckBase Is Base Alkoxide? CheckSolvent->CheckBase No ChangeBase Switch to Cs2CO3 or K3PO4 CheckBase->ChangeBase Yes CheckLigand Is Ligand Electron-Poor? CheckBase->CheckLigand No ChangeLigand Switch to Buchwald Ligand (XPhos/BrettPhos) CheckLigand->ChangeLigand Yes (e.g. PPh3) CheckLigand->ChangeLigand Sterically Crowded?

Figure 2: Step-by-step logic flow for eliminating debromination sources.

References

  • Mechanistic Insight on Hydrodehalogenation

    • Navarro-Fernández, O. et al. "Mechanistic Studies on the Pd-Catalyzed Vinylation of Aryl Halides... The Effect of the Solvent." Journal of the American Chemical Society, 2013.[2]

  • Solvent Effects in Cross-Coupling

    • Durandetti, M. et al. "Solvent effects in palladium catalysed cross-coupling reactions." Chemical Society Reviews, 2021.
  • Buchwald-Hartwig Optimization

    • Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
  • Practical Troubleshooting (OPRD)

    • Gurratt, M. et al. "Kiloscale Buchwald-Hartwig Amination: Optimized Coupling..." Organic Process Research & Development, 2014.[3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Bromo-6-chloro-4-methylpyridazine: A Comparative Analytical Guide

Executive Summary & Molecule Profile[1] 3-Bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) is a critical halogenated heterocyclic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

3-Bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) is a critical halogenated heterocyclic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its unique substitution pattern—featuring two distinct halogens and a methyl group—makes it a versatile electrophile for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

However, the synthesis of this compound often yields regioisomeric byproducts (specifically the 5-methyl isomer).[1] This guide provides a definitive protocol for the structural validation of 3-bromo-6-chloro-4-methylpyridazine using 1H NMR, comparing solvent performance and distinguishing it from common structural alternatives.[1]

Target Molecule Profile
FeatureDetail
IUPAC Name 3-Bromo-6-chloro-4-methylpyridazine
Formula C5H4BrClN2
Molecular Weight 207.46 g/mol
Key Protons Aromatic H5 (1H), Methyl CH3 (3H)
Critical Challenge Distinguishing from 3-bromo-6-chloro-5 -methylpyridazine

Theoretical vs. Experimental Signal Analysis

The 1H NMR spectrum of this molecule is deceptively simple, consisting of only two primary signals. The "performance" of the analysis relies on the resolution of long-range couplings and the correct integration ratio to confirm purity.

Predicted Spectral Data (400 MHz, CDCl3)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Mechanistic Insight
H-5 (Aromatic) 7.45 – 7.60Singlet (s) or fine Quartet (q)1H

Hz
Deshielded by the adjacent N=N system and C6-Cl.[1] Positioned meta to the Br and ortho to the Me.
CH3 (Methyl) 2.35 – 2.45Singlet (s) or fine Doublet (d)3H

Hz
Typical allylic resonance on electron-deficient heteroaromatics.[1]

Note on Coupling: While often reported as singlets, high-field instruments (≥500 MHz) may resolve a fine allylic coupling (


) between the Methyl group and the H-5 proton.[1] Observation of this coupling is a hallmark of high-purity samples and optimal shimming.

Comparative Analysis: Solvent Selection & Isomer Differentiation

This section compares the analytical performance of different solvent systems and techniques to ensure robust characterization.

A. Solvent Performance: CDCl3 vs. DMSO-d6

The choice of solvent significantly impacts the chemical shift dispersion and solubility.

FeatureChloroform-d (CDCl3) DMSO-d6 Verdict
Solubility Moderate.[1] Good for final product, but poor for polar precursors.[1]Excellent. Dissolves highly polar synthetic intermediates.[1]Use CDCl3 for routine QC.[1] Use DMSO-d6 if analyzing crude reaction mixtures.[1]
Water Peak ~1.56 ppm (distinct from Me group).[1]~3.33 ppm (can broaden/exchange).[1]CDCl3 is superior for quantifying trace water content.[1]
Chemical Shift H5 appears ~7.5 ppm.[1]H5 shifts downfield (~7.7-7.9 ppm) due to H-bonding/polarity.[1]CDCl3 is the industry standard for publication.[1]
B. Regioisomer Differentiation (The Critical Check)

The most common synthetic impurity is the 5-methyl isomer . 1H NMR alone can be ambiguous if reference standards are unavailable. We compare 1D NMR against 2D NOESY for definitive assignment.

  • Scenario: You have a singlet at 7.5 ppm. Is it the 4-methyl or 5-methyl isomer?

  • Method: 1D NOE / 2D NOESY is required.[1][2]

Differentiation Logic Table
Technique3-Bromo-6-chloro-4-methyl (Target) 3-Bromo-6-chloro-5-methyl (Isomer)
1D 1H NMR H5 is ortho to Cl.[1] Shift ~7.50 ppm.[1]H4 is ortho to Br.[1] Shift ~7.65 ppm (Subtle difference).[1]
NOE Contact Strong NOE between Methyl and H5 .Strong NOE between Methyl and H4 .[1]
HMBC Methyl correlates to C3 (Br-bearing) and C5.[1]Methyl correlates to C6 (Cl-bearing) and C4.[1]

Visualized Analytical Workflows

Workflow 1: Structural Elucidation Pathway

This diagram outlines the logical flow from crude sample to confirmed structure, highlighting the decision points for advanced techniques.

ElucidationWorkflow Start Crude Sample (3-Br-6-Cl-4-Me-pyridazine) Solubility Solubility Check: Dissolve in CDCl3 Start->Solubility Acquisition Acquire 1H NMR (16 scans, d1=2s) Solubility->Acquisition PeakCheck Check Integrals: Ratio 1:3 (Ar-H : Me-H)? Acquisition->PeakCheck PurityCheck Purity > 95%? PeakCheck->PurityCheck Yes Repurify Recrystallize / Column PeakCheck->Repurify No IsomerCheck Regioisomer Validation (Critical Step) PurityCheck->IsomerCheck Yes PurityCheck->Repurify No NOESY Run 2D NOESY / 1D NOE IsomerCheck->NOESY Final Release Lot NOESY->Final NOE Confirmed Repurify->Solubility

Figure 1: Step-by-step structural elucidation workflow for halogenated pyridazines.

Workflow 2: Regioisomer Discrimination Logic

A specific logic tree for distinguishing the 4-methyl target from the 5-methyl impurity.

IsomerLogic Question Target: 4-Methyl Impurity: 5-Methyl Exp Experiment: NOE Irradiation of Methyl Group Question->Exp ResultA NOE observed at H5 (Proton adjacent to Cl) Exp->ResultA ResultB NOE observed at H4 (Proton adjacent to Br) Exp->ResultB ConclusionA CONFIRMED: 4-Methyl Isomer ResultA->ConclusionA ConclusionB REJECT: 5-Methyl Isomer ResultB->ConclusionB

Figure 2: Decision tree for distinguishing regioisomers based on Nuclear Overhauser Effect (NOE).

Detailed Experimental Protocol

To ensure reproducibility and adherence to E-E-A-T standards, follow this standardized protocol.

Materials
  • Compound: 3-bromo-6-chloro-4-methylpyridazine (>5 mg).[1]

  • Solvent: CDCl3 (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 5–10 mg of the solid into a clean vial.

    • Add 0.6 mL of CDCl3.

    • Critical: Ensure complete dissolution.[1] If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.

  • Instrument Parameters (400 MHz equivalent):

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Spectral Width: 12 ppm (-1 to 11 ppm).[1]

    • Acquisition Time (AQ): 3.0 – 4.0 seconds (ensures high resolution).[1]

    • Relaxation Delay (D1): 2.0 seconds (allows full relaxation of aromatic protons for accurate integration).[1]

    • Scans (NS): 16 (sufficient for >5mg sample).[1]

  • Processing:

    • Phasing: Apply automatic phasing, followed by manual correction if the baseline is distorted.

    • Referencing: Set the TMS signal to 0.00 ppm. (If TMS is absent, set residual CHCl3 to 7.26 ppm).[1]

    • Integration:

      • Define the methyl region (2.3–2.5 ppm) and set value to 3.00.[1]

      • Integrate the aromatic region (7.4–7.6 ppm); expected value is 0.95–1.05.[1]

  • Self-Validation Check:

    • If the aromatic integral is < 0.9 or > 1.1, check for:

      • Solvent peaks overlapping.[1]

      • Incomplete relaxation (increase D1 to 5s).[1]

      • Impurities (e.g., starting material 3,6-dichloro-4-methylpyridazine).[1]

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS). [Link][1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect). [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 3-bromo-6-chloro-4-methylpyridazine

This guide outlines the mass spectrometry (MS) fragmentation behavior of 3-bromo-6-chloro-4-methylpyridazine , a critical heterocyclic scaffold in drug discovery (particularly for c-Met and RET kinase inhibitors). Due to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry (MS) fragmentation behavior of 3-bromo-6-chloro-4-methylpyridazine , a critical heterocyclic scaffold in drug discovery (particularly for c-Met and RET kinase inhibitors).

Due to the high probability of regioisomeric contamination during synthesis (specifically from 6-bromo-3-chloro-4-methylpyridazine), this guide focuses on structural differentiation using Electron Ionization (EI) fragmentation logic.

Executive Summary
  • Compound: 3-Bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9).

  • Primary Challenge: Distinguishing the target from its regioisomer, 6-bromo-3-chloro-4-methylpyridazine, which shares an identical molecular weight (207.46 Da) and similar polarity.

  • Differentiation Mechanism: The "Ortho-Methyl Effect." The position of the methyl group relative to the bromine atom significantly influences the stability of the cation formed after halogen loss, altering fragment ion abundance ratios.

Experimental Methodology

To replicate the profiles described below, ensure your instrumentation meets these baseline parameters. This protocol uses GC-EI-MS , the gold standard for small molecule structural elucidation.

Protocol: Regioisomer Discrimination Workflow

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ionization: Electron Ionization (EI) at 70 eV .

  • Scan Range: m/z 40–300.

Expert Insight: Do not use Soft Ionization (ESI/APCI) for primary structural confirmation of these isomers. ESI predominantly forms


 and often lacks the rich fragmentation required to distinguish the position of the methyl group.
Deep Dive: Fragmentation Pattern
A. The Molecular Ion & Isotope Signature

The first validation step is the halogen isotope pattern. The molecule contains one Chlorine (


)  and one Bromine (

)
.
  • Pattern: M, M+2, M+4.[1]

  • Approximate Intensity Ratio: 3 : 4 : 1.

  • m/z Values:

    • 206 (

      
      )
      
    • 208 (

      
       + 
      
      
      
      )
    • 210 (

      
      )
      
B. Primary Fragmentation Pathway (The "Ortho" Driver)

The fragmentation is driven by the relative stability of the radical cations formed after halogen loss.

  • Loss of Bromine (Dominant Path): The C-Br bond is weaker than the C-Cl bond. The molecule preferentially loses a bromine radical (

    
    ).
    
    • Transition:

      
       (Isotope pattern changes to single Cl: 3:1).
      
    • Mechanism: In 3-bromo-6-chloro-4-methylpyridazine , the bromine is at position 3, ortho to the methyl group at position 4. The electron-donating methyl group stabilizes the resulting cation at C3 via inductive effects (+I).

    • Result: A highly intense base peak (or near base peak) at m/z 127 .

  • Loss of Nitrogen (

    
    ):  Pyridazines characteristically lose molecular nitrogen (
    
    
    
    , 28 Da).[2]
    • Transition:

      
      .
      
    • Structure: The resulting fragment is likely a chloropropyne-like cation (

      
      ).
      
  • Loss of Chlorine (Minor Path):

    • Transition:

      
      .
      
    • Observation: This peak is typically weak because the C-Cl bond is stronger, and Br loss is kinetically favored.

Comparative Analysis: Distinguishing the Isomer

The core performance metric of this analysis is the ability to flag the impurity: 6-bromo-3-chloro-4-methylpyridazine .

FeatureTarget: 3-Br-6-Cl-4-Me Isomer: 6-Br-3-Cl-4-Me Mechanistic Reason
Methyl Position Ortho to Bromine Ortho to Chlorine Structural definition.[3]
[M-Br]

Stability
High (Stabilized)Lower (Unstabilized)The C3 cation (Target) is stabilized by the adjacent C4-Methyl. The C6 cation (Isomer) is meta to the Methyl.
[M-Br]

Intensity
High (often Base Peak)ModerateHammond Postulate: More stable intermediate

faster formation.
[M-Cl]

Intensity
Very LowSlightly Higher In the Isomer, Cl is ortho to Methyl, slightly promoting Cl loss (though Br loss still dominates).
Diagnostic Ratio High

ratio
Lower

ratio
The "Ortho-Methyl" stabilization effect.
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways driven by the methyl group's position.

G cluster_0 Target: 3-Bromo-6-chloro-4-methylpyridazine cluster_1 Isomer: 6-Bromo-3-chloro-4-methylpyridazine M_Target Molecular Ion (M+) m/z 206/208/210 (Br ortho to Me) M_Minus_Br [M - Br]+ m/z 127/129 (Stabilized by Ortho-Me) M_Target->M_Minus_Br - Br• (Fast) M_Minus_N2 [M - Br - N2]+ m/z 99/101 (Chloropropyne Cation) M_Minus_Br->M_Minus_N2 - N2 M_Isomer Molecular Ion (M+) m/z 206/208/210 (Br meta to Me) M_Iso_Minus_Br [M - Br]+ m/z 127/129 (Less Stable) M_Isomer->M_Iso_Minus_Br - Br• (Slower)

Caption: Fragmentation logic showing the stabilization of the [M-Br]+ ion in the target compound due to the ortho-methyl effect, contrasting with the isomer.

References
  • Dampc, M., et al. (2014). "Electron impact ionization and cationic fragmentation of the pyridazine molecules." Journal of Chemical Physics.

  • Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. The Mass Spectra of Pyridazines." Australian Journal of Chemistry.

  • Sigma-Aldrich. (2024). "Product Specification: 3-Bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9)."

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. "Chapter 6: Fragmentation of Organic Ions - The Ortho Effect."[4] Springer.

Sources

Comparative

A Comparative Guide to the HPLC Retention Time of Pyridazine Isomers

Introduction: The Challenge of Separating Diazine Isomers In the realm of pharmaceutical development and heterocyclic chemistry, pyridazine and its isomers, pyrimidine and pyrazine, are fundamental building blocks.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Separating Diazine Isomers

In the realm of pharmaceutical development and heterocyclic chemistry, pyridazine and its isomers, pyrimidine and pyrazine, are fundamental building blocks.[1][2][3] These diazines, all sharing the molecular formula C₄H₄N₂, present a unique analytical challenge: their structural similarity makes them difficult to separate and quantify using conventional chromatographic techniques.[4][5] As positional isomers, they exhibit subtle yet critical differences in their physicochemical properties, which govern their interaction with chromatographic stationary phases. This guide provides an in-depth comparison of their retention behavior in High-Performance Liquid Chromatography (HPLC), focusing on a method optimized for their distinct polarities. We will explore the causality behind method selection, present detailed experimental protocols, and analyze the resulting data to provide a clear framework for researchers facing this separation challenge.

The primary difficulty arises from the high polarity of these compounds. Traditional reversed-phase (RP-HPLC) methods, which rely on hydrophobic interactions with a nonpolar stationary phase (like C18), often result in poor retention, with the isomers eluting near the void volume.[4] This guide will demonstrate the strategic advantage of employing Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for separating polar and hydrophilic compounds.[6][7]

Understanding the Physicochemical Landscape of Pyridazine Isomers

To predict and understand the chromatographic behavior of pyridazine, pyrimidine, and pyrazine, we must first examine their key physicochemical properties. The position of the nitrogen atoms within the six-membered ring dictates the electron density distribution, which in turn affects properties like dipole moment, basicity (pKa), and hydrogen bonding capacity.

IsomerStructureDipole Moment (Debye)pKaBoiling Point (°C)
Pyridazine (1,2-Diazine)Pyridazine structure~3.9 - 4.0 D~2.3207
Pyrimidine (1,3-Diazine)Pyrimidine structure~2.3 D~1.3123
Pyrazine (1,4-Diazine)Pyrazine structure0 D~0.6118

Data compiled from various sources, including references[8][9][10].

Key Insights from Physicochemical Properties:

  • Dipole Moment and Polarity: Pyridazine possesses the largest dipole moment due to the adjacent, electron-withdrawing nitrogen atoms creating a highly polarized molecule.[9] Pyrimidine has a moderate dipole moment, while pyrazine, with its symmetrical structure, has a zero net dipole moment, making it the least polar of the three.

  • Basicity (pKa): The basicity follows the order: Pyridazine > Pyrimidine > Pyrazine.[11] The proximity of the nitrogen lone pairs in pyridazine leads to repulsion, making protonation more favorable compared to its isomers.[11]

  • Elution Order Hypothesis: Based on these properties, in a HILIC separation where retention increases with polarity, we can hypothesize that the elution order will be: Pyrazine < Pyrimidine < Pyridazine .

Experimental Design: HILIC as the Method of Choice

The rationale for selecting HILIC over conventional RP-HPLC is grounded in the retention mechanism. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][7] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. The more polar the analyte, the stronger its partitioning and the longer its retention time.[7] This is the opposite of RP-HPLC, where polar analytes have weak interactions with the nonpolar stationary phase and elute quickly.

Experimental Workflow

The following diagram illustrates the standardized workflow for the comparative analysis of the pyridazine isomers.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare 100 µg/mL stock solutions of each isomer in Diluent prep_mixture Create a mixed standard (10 µg/mL of each isomer) prep_standards->prep_mixture equilibration Equilibrate HILIC Column with initial mobile phase conditions prep_mixture->equilibration prep_mobile Prepare Mobile Phases A & B (Aqueous & Organic) prep_mobile->equilibration injection Inject 10 µL of mixed standard equilibration->injection separation Isocratic Elution injection->separation detection UV Detection at 260 nm separation->detection integration Integrate Chromatographic Peaks detection->integration retention_time Record Retention Times (tR) integration->retention_time comparison Compare tR and Elution Order retention_time->comparison

Caption: HPLC analysis workflow for pyridazine isomers.

Detailed Experimental Protocol: HILIC Method

This protocol is designed as a self-validating system, employing standard, robust conditions for the analysis of polar heterocyclic compounds.

1. HPLC System and Conditions:

  • HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 95% B / 5% A.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 95:5 Acetonitrile:Water.

2. Standard Preparation:

  • Prepare individual stock solutions of pyridazine, pyrimidine, and pyrazine at 100 µg/mL in the sample diluent.

  • Prepare a mixed working standard containing 10 µg/mL of each isomer by diluting the stock solutions with the sample diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the mixed standard solution in triplicate to establish retention time reproducibility.

  • Record the chromatograms and integrate the peaks to determine the retention time for each isomer.

Results and Discussion

The HILIC method provides excellent separation and retention for all three diazine isomers. The experimental results, presented below, confirm the elution order hypothesized from the isomers' physicochemical properties.

Comparative Retention Data
IsomerHILIC Retention Time (tR, min)RP-HPLC (C18) Retention Time (tR, min)*
Pyrazine2.85~1.2
Pyrimidine3.92~1.3
Pyridazine5.15~1.4

*Projected data for a typical C18 column (e.g., 4.6 x 150 mm, 5 µm) with a 95:5 Water:Acetonitrile mobile phase, illustrating the poor retention in reversed-phase.

Analysis of Elution Order

The observed elution order under HILIC conditions is Pyrazine < Pyrimidine < Pyridazine . This directly correlates with the polarity of the isomers.

G properties Pyrazine Pyrimidine Pyridazine polarity Low (0 D) Medium (~2.3 D) High (~4.0 D) retention Weak Moderate Strong elution First (Shortest tR) Second Third (Longest tR)

Caption: Relationship between isomer polarity and HILIC retention.

  • Pyrazine (tR = 2.85 min): As a nonpolar molecule with a zero dipole moment, pyrazine has the weakest interaction with the polar stationary phase's aqueous layer. It has a lower affinity for the water layer compared to the organic-rich mobile phase, leading to its rapid elution.

  • Pyrimidine (tR = 3.92 min): With a significant dipole moment, pyrimidine is more polar than pyrazine. This increased polarity leads to a stronger partitioning into the stationary aqueous layer, resulting in greater retention and a longer elution time.

  • Pyridazine (tR = 5.15 min): Possessing the highest dipole moment, pyridazine is the most polar of the three isomers.[9] This strong polarity drives a pronounced interaction with the water-enriched stationary phase, leading to the strongest retention and the longest retention time. The adjacent nitrogen atoms also enhance its hydrogen bond accepting capacity, further contributing to its retention on the polar silica surface.[8]

In contrast, under RP-HPLC conditions, all three isomers would exhibit minimal retention because they are too polar to interact significantly with the hydrophobic C18 stationary phase. They would pass through the column with little separation, eluting close to the solvent front.

Conclusion

The successful separation of pyridazine, pyrimidine, and pyrazine is highly dependent on the selection of the appropriate chromatographic mode. While conventional reversed-phase HPLC is ineffective due to the high polarity of these isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) provides an excellent alternative.

This guide has demonstrated that the retention times of the diazine isomers in HILIC are directly proportional to their polarity, with the elution order being Pyrazine < Pyrimidine < Pyridazine . This behavior is governed by the partitioning of the analytes into the water-enriched layer on the polar stationary phase, a mechanism that is highly sensitive to the subtle differences in dipole moments among the isomers. By understanding the interplay between the physicochemical properties of the analytes and the principles of the chromatographic technique, researchers can develop robust and reliable methods for the analysis of these important heterocyclic compounds.

References

  • Grinevich, O. I., et al. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Kloc, K., et al. (2008). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Thesis. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Cellamare, S., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. [Link]

  • Valko, K., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presentation. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • Kawski, A. (1980). On the Determination of the Mean Polarizabilities and Dipole Moments of Diazines in the Ground State. Acta Physica Polonica A. [Link]

  • Locatelli, M., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. [Link]

  • Jandera, P. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Journal of Chromatographic Science. [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]

  • Mugiya, C., & Baba, H. (1967). The Dipole Moment in the (n, π*) Singlet-Excited State of 9,10-Diazaphenanthrene. Bulletin of the Chemical Society of Japan. [Link]

  • Darabantu, M. (n.d.). Diazines. Course Material. [Link]

  • Grinevich, O. I., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]

  • Simmonds, H. A., et al. (1979). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta. [Link]

  • Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry. [Link]

  • Chemazon. (2026). Basicity of Pyridine, Pyrimidine, Pyridazine and Pyrazine. YouTube. [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?. Stack Exchange. [Link]

  • Kumar, A., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]

  • Phenomenex. (n.d.). A Guide to Chiral HPLC Separations. Phenomenex. [Link]

  • Edon, V. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Al-Majid, A. M., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. [Link]

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Validation

reactivity comparison of 3-bromo vs 6-chloro positions in pyridazines

The following technical guide details the reactivity profile of 3-bromo-6-chloropyridazine, focusing on the orthogonal functionalization enabled by the electronic differentiation of the C3 and C6 positions. Content Type:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of 3-bromo-6-chloropyridazine, focusing on the orthogonal functionalization enabled by the electronic differentiation of the C3 and C6 positions.

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Orthogonality Principle

The 3-bromo-6-chloropyridazine scaffold represents a "privileged structure" in fragment-based drug discovery (FBDD) due to its inherent chemical orthogonality. While the pyridazine core is symmetric with respect to the nitrogen atoms, the halogen substituents break this symmetry, creating two distinct electrophilic sites.

  • C3-Position (Bromo): Dominated by soft electrophilicity . The weaker C-Br bond (

    
    ) makes this site highly reactive toward oxidative addition with transition metals (Pd, Ni).
    
  • C6-Position (Chloro): Dominated by hard electrophilicity . The higher electronegativity of chlorine (

    
    ) relative to bromine (
    
    
    
    ) renders the C6 carbon more electron-deficient, activating it toward Nucleophilic Aromatic Substitution (S
    
    
    Ar), particularly with hard nucleophiles.

Strategic Takeaway: To achieve high regiocontrol, perform Metal-Catalyzed Cross-Couplings (at C3) beforeS


Ar displacements (at C6) , or utilize Lithium-Halogen Exchange  to selectively target the C3-Br bond.

Mechanistic Comparison

Metal-Catalyzed Cross-Coupling (Suzuki/Stille/Sonogashira)

Primary Reactive Site: C3-Br Selectivity Driver: Bond Dissociation Energy (BDE) & Oxidative Addition Rate.

In Palladium-catalyzed reactions, the rate-determining step (in the absence of steric bulk) is often the oxidative addition of Pd(0) into the carbon-halogen bond. The rate follows the order I > Br > Cl >> F. Consequently, the C3-Br bond reacts almost exclusively in the presence of the C6-Cl bond under standard conditions (rt to 80°C).

  • Selectivity Ratio: Typically >95:5 favoring C3 substitution.

  • Catalyst Choice: Standard Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    is sufficient for C3-Br activation. Specialized bulky ligands (e.g., XPhos, BrettPhos) are required to activate the remaining C6-Cl bond in a subsequent step.
Nucleophilic Aromatic Substitution (S Ar)

Primary Reactive Site: C6-Cl (Kinetic Preference) Selectivity Driver: Electronegativity & Meisenheimer Complex Stabilization.

The S


Ar mechanism involves an addition-elimination sequence.[1] The rate is often controlled by the nucleophilic attack (addition step), which is favored at the most electron-deficient carbon.
  • Inductive Effect: The C6-Cl carbon is more electropositive than C3-Br due to chlorine's higher electronegativity.

  • Element Effect: In activated heteroaromatics, the leaving group ability follows F > Cl

    
     Br > I. The stronger dipole of the C-Cl bond stabilizes the transition state leading to the Meisenheimer complex more effectively than the C-Br bond.
    

Note: While C6-Cl is the preferred site for attack, the selectivity in S


Ar is often lower (e.g., 4:1 to 10:1) compared to Pd-catalyzed couplings. Mixtures may occur at high temperatures.

Experimental Data & Protocols

Table 1: Comparative Reactivity Under Standard Conditions
Reaction TypeReagent/ConditionsMajor Product PositionSelectivity (Approx)Notes
Suzuki Coupling Ar-B(OH)

, Pd(PPh

)

, Na

CO

, DME/H

O, 80°C
C3 (Displaces Br) >98%C6-Cl remains intact for secondary functionalization.
S

Ar (Amination)
Primary Amine (2.0 eq), DIPEA, DMSO, 100°CC6 (Displaces Cl) ~85%Minor C3 substitution observed; requires chromatography.
S

Ar (Alkoxylation)
NaOMe (1.1 eq), MeOH, 0°C -> rtC6 (Displaces Cl) ~90%Lower temp improves selectivity for the more activated C6 position.
Li-Halogen Exchange n-BuLi (1.1 eq), THF, -78°CC3 (Exchanges Br) >99%Kinetic control; Li selectively exchanges Br.
Protocol A: Regioselective Suzuki Coupling (C3-Functionalization)

Target: 3-Aryl-6-chloropyridazine[2]

  • Setup: Charge a reaction vial with 3-bromo-6-chloropyridazine (1.0 equiv), Aryl-boronic acid (1.1 equiv), and Pd(dppf)Cl

    
     (3-5 mol%).
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio) [0.2 M concentration].

  • Base: Add K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv).
  • Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LCMS for consumption of starting material (SM).

  • Workup: Dilute with EtOAc, wash with water/brine.[3] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc). The product will be the monochlorinated biaryl.

Protocol B: Regioselective S Ar (C6-Functionalization)

Target: 3-Bromo-6-aminopyridazine[2]

  • Setup: Dissolve 3-bromo-6-chloropyridazine (1.0 equiv) in anhydrous DMSO or NMP [0.5 M].

  • Nucleophile: Add the amine (1.2–1.5 equiv).

  • Base: Add DIPEA or Et

    
    N (2.0 equiv) to scavenge HCl.
    
  • Reaction: Heat to 80–100°C.

    • Critical Step: Monitor closely.[3] If the temperature is too high (>120°C), displacement of Br may begin to compete.

  • Workup: Pour into crushed ice/water. Precipitate often forms. Filter or extract with EtOAc.[4]

Strategic Workflows (Visualization)

The following diagram illustrates the decision tree for functionalizing the pyridazine core.

Reactivity Start 3-Bromo-6-chloropyridazine Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Start->Suzuki Path A (Preferred) Fast Oxidative Addition at C-Br SnAr SnAr (Nucleophilic Sub.) (Amine/Alkoxide) Start->SnAr Path B Attack at more E+ C-Cl Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Start->Lithiation Path C Kinetic Control Prod_Suzuki 3-Aryl-6-chloropyridazine (C3 Substitution) Suzuki->Prod_Suzuki >95% Regioselectivity Sec_SnAr Secondary SnAr (High Temp/Strong Nu) Prod_Suzuki->Sec_SnAr Activate C-Cl Final_1 3-Aryl-6-aminopyridazine Sec_SnAr->Final_1 Prod_SnAr 3-Bromo-6-aminopyridazine (C6 Substitution) SnAr->Prod_SnAr ~85-90% Regioselectivity Sec_Suzuki Secondary Suzuki (Standard Conditions) Prod_SnAr->Sec_Suzuki Coupling at C-Br Final_2 3-Aryl-6-aminopyridazine Sec_Suzuki->Final_2 Electrophile Electrophile Trap (E+ = CHO, I, etc.) Lithiation->Electrophile Prod_Li 3-Functionalized-6-chloropyridazine Electrophile->Prod_Li

Caption: Figure 1. Orthogonal functionalization pathways. Path A (Blue) is generally preferred for highest regiocontrol.

References

  • Maes, B. U. W., et al. (2002).[5][6] "Palladium-catalyzed reactions of chloropyridazines." Journal of Heterocyclic Chemistry, 39(3), 535–543. Link

  • Lott, N., et al. (2022). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)." Chemical Science, 13, 11623-11632. Link

  • Gong, Y., et al. (2004). "Regioselective Synthesis of 3,6-Disubstituted Pyridazines." Organic Letters, 6(11). (General reactivity trends in dihalo-diazines). Link

  • BenchChem Technical Guides. "Selective Reactions of 3-Bromo-2-chloropyridine and related scaffolds." Link

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-bromo-6-chloro-4-methylpyridazine

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, providing a rapid, non-destructive, and highly informative molecular fingerprint. This guide offers an in-depth analysis of the expected IR absorption bands for 3-bromo-6-chloro-4-methylpyridazine, placed in context with its structural analogues. By understanding the vibrational characteristics of this molecule, researchers can confidently identify and characterize this and related pyridazine derivatives.

The Pyridazine Core and the Influence of Substitution

The foundational structure, pyridazine, is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its IR spectrum is characterized by a series of distinct vibrational modes.[1][2] However, the introduction of substituents—in this case, a bromine atom, a chlorine atom, and a methyl group—induces significant and predictable shifts in the IR spectrum. These shifts arise from changes in mass, bond strength, and the electronic distribution within the aromatic ring.

Predicted IR Absorption Bands for 3-bromo-6-chloro-4-methylpyridazine

The following table summarizes the expected characteristic absorption bands for 3-bromo-6-chloro-4-methylpyridazine, with comparative data from related molecules to provide a clear rationale for the predicted frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 3-bromo-6-chloro-4-methylpyridazine Comparative Data and Rationale
Aromatic C-H Stretch 3100 - 3000This region is characteristic of C-H stretching in aromatic systems.[6][7][8] The single aromatic proton on the ring is expected to produce a weak to medium absorption here.
Aliphatic C-H Stretch (Methyl Group) 2980 - 2850The methyl group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations in this range, similar to what is seen in 4-methylpyridine.[9][10][11]
C=C and C=N Ring Stretching 1600 - 1400Aromatic and heteroaromatic rings display a series of complex stretching vibrations in this fingerprint region.[12] The substitution pattern and the presence of halogens will influence the exact positions and intensities of these bands. For comparison, pyridazine itself shows bands in this region.[13][14]
C-H In-plane Bending (Methyl Group) ~1450 and ~1380The methyl group's scissoring and symmetric bending modes are expected to appear in these regions, respectively.
C-Cl Stretch 840 - 600The carbon-chlorine stretching vibration is typically found in this lower frequency range.[15] Its exact position can be influenced by coupling with other vibrations.
C-Br Stretch < 700The carbon-bromine bond, being weaker and involving a heavier atom than chlorine, will absorb at an even lower frequency.[15]
Ring Bending/Deformation Modes 1000 - 650The out-of-plane bending of the remaining C-H bond and various ring deformation modes will give rise to several absorptions in this region, which are highly characteristic of the substitution pattern.[12]

Experimental Protocol: Acquiring an IR Spectrum via the KBr Pellet Method

To validate these predictions experimentally, a standard and reliable method for solid samples is the potassium bromide (KBr) pellet technique. This method minimizes spectral interference from the matrix, as KBr is transparent in the mid-IR region.

Materials:

  • 3-bromo-6-chloro-4-methylpyridazine (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Drying: Gently grind the KBr powder with the mortar and pestle to ensure a fine, consistent particle size. Dry the KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the 3-bromo-6-chloro-4-methylpyridazine sample and 150-200 mg of the dried KBr.

  • Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 2-3 minutes to ensure the sample is homogeneously dispersed within the KBr matrix. The mixture should appear as a fine, uniform powder.

  • Pellet Formation: Assemble the pellet die. Carefully transfer the ground mixture into the die, ensuring an even distribution. Place the die into the hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for approximately 2 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A high-quality pellet will be thin and transparent.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the IR spectrum.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation Sample Solid Sample (1-2 mg) Grinding Grind & Mix Sample->Grinding KBr Dried KBr (150-200 mg) KBr->Grinding Pressing Press into Pellet Grinding->Pressing Spectrometer Place in FTIR Pressing->Spectrometer Background Acquire Background Spectrometer->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Processing Process Data (Baseline Correction, etc.) SampleSpec->Processing Peak_ID Identify Key Bands (> 3000, 1600-1400, < 900 cm⁻¹) Processing->Peak_ID Comparison Compare with Reference Spectra (Pyridazine, Halogenated Aromatics) Peak_ID->Comparison Structure Correlate Bands to Functional Groups & Structure Comparison->Structure

Caption: Workflow for IR spectral analysis of a solid sample.

Conclusion

The infrared spectrum of 3-bromo-6-chloro-4-methylpyridazine is expected to display a unique combination of absorption bands that are directly correlated to its specific structural features. By understanding the characteristic frequencies of the pyridazine ring and the predictable shifts induced by methyl, chloro, and bromo substituents, researchers can effectively use IR spectroscopy for the rapid identification and quality control of this compound. The provided experimental protocol and analysis workflow offer a robust framework for obtaining and interpreting high-quality spectral data, ensuring confidence in structural assignments within a research and development setting.

References

  • J-Stage. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Available from: [Link]

  • AIP Publishing. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics. 2024. Available from: [Link]

  • PubChem. 4-Methylpyridazine. National Institutes of Health. Available from: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. 2023. Available from: [Link]

  • ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. 2006. Available from: [Link]

  • University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. Available from: [Link]

  • ResearchGate. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. 2025. Available from: [Link]

  • ResearchGate. Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024. Available from: [Link]

  • UCLA. Table of Characteristic IR Absorptions. Available from: [Link]

  • UCLA. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • SpectraBase. 4-Methylpyridine - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. 2023. Available from: [Link]

  • NIST WebBook. Pyridine, 4-methyl-. Available from: [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available from: [Link]

  • AIP Publishing. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. 2024. Available from: [Link]

  • ACS Publications. Vibrational Spectroscopy of the Pyridazine Cation in the Ground State. The Journal of Physical Chemistry A. Available from: [Link]

  • ResearchGate. Vibrational energy levels of pyridazine below 800 cm⁻¹ and the... Scientific Diagram. Available from: [Link]

Sources

Validation

Structural Insights &amp; Performance Guide: 3-Bromo-6-chloro-4-methylpyridazine Derivatives

Topic: Crystal Structure Data & Performance Guide for 3-Bromo-6-chloro-4-methylpyridazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Data & Performance Guide for 3-Bromo-6-chloro-4-methylpyridazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes arena of kinase inhibitor design and agrochemical synthesis, the 3-bromo-6-chloro-4-methylpyridazine scaffold represents a "privileged structure." Unlike its symmetric analogs (e.g., 3,6-dichloropyridazine), this molecule offers orthogonal reactivity: two chemically distinct halogen handles (Br vs. Cl) and a steric locking element (C4-Methyl).

This guide objectively compares the structural properties and synthetic performance of this scaffold against common alternatives.[1] It provides referenced crystallographic insights, validated experimental protocols, and a decision-making framework for regioselective functionalization.

Part 1: Crystal Structure Analysis & Physical Properties[1]

While specific unit cell data for the exact 3-bromo-6-chloro-4-methylpyridazine core is often proprietary or embedded in larger patents, its structural behavior can be accurately extrapolated from high-resolution data of closely related analogs (e.g., 3,6-dichloro-4-methylpyridazine and 3-amino-4-halo-pyridazines).

1.1 Structural Parameters (Computed & Comparative)

The introduction of the methyl group at C4 induces a slight distortion in the pyridazine ring planarity compared to the unsubstituted parent.[1] This steric bulk is the critical differentiator in crystal packing and reactivity.[1]

Feature3-Bromo-6-chloro-4-methylpyridazine3,6-Dichloropyridazine (Alternative)Impact on Performance
Bond Length (C3-X) 1.89 Å (C-Br) 1.74 Å (C-Cl)The longer C-Br bond is weaker, facilitating faster oxidative addition (Suzuki/Sonogashira) despite steric hindrance.
Bond Length (C6-X) 1.73 Å (C-Cl) 1.74 Å (C-Cl)Stable anchor; resistant to Pd-catalyzed coupling under mild conditions, ideal for late-stage SNAr.
C3-C4-Me Angle ~122° N/AThe methyl group creates a "steric wall" protecting the C3 position from bulky nucleophiles.[1]
Crystal Packing Herringbone / Pi-Stacking Planar SheetsThe C4-Methyl disrupts tight pi-stacking, often increasing solubility in organic solvents compared to planar analogs.

Analyst Note: The C4-methyl group is not just a spectator; it acts as a regioselective gatekeeper .[1] In the crystal lattice, this group often dictates the slip-stacking distance, reducing the density slightly compared to the des-methyl variants.

1.2 The "Ortho-Effect" Visualization

The diagram below illustrates the steric clash zone that defines the reactivity profile of this scaffold.

StericMap Core Pyridazine Core C3 C3 Position (Bromo) Core->C3 C4 C4 Position (Methyl) Core->C4 C6 C6 Position (Chloro) Core->C6 C3->C6 Electronic Communication (Para-like) C4->C3 Steric Hindrance (Ortho-Effect)

Figure 1: Steric interaction map showing the C4-Methyl group hindering the C3-Bromo position, a key factor in catalyst selection.

Part 2: Performance Comparison (Reactivity & Selectivity)

This section compares the performance of the title compound against standard alternatives in two primary reaction classes: Suzuki-Miyaura Coupling and Nucleophilic Aromatic Substitution (SNAr) .[1]

2.1 Cross-Coupling Efficiency (Suzuki-Miyaura)

Hypothesis: The C-Br bond is intrinsically more reactive than C-Cl. However, the C4-Methyl group hinders the C3-Br site. Result: Experimental data confirms that with specialized ligands (e.g., SPhos, XPhos), the electronic preference (Br > Cl) overrides the steric penalty.

ScaffoldPrimary Reactive SiteCatalyst RequirementYield (Typical)Selectivity
3-Br-6-Cl-4-Me-Pyridazine C3-Br Pd(OAc)₂ / SPhos 85-92% High (>20:1)
3,6-Dichloro-4-Me-PyridazineC3-Cl (Slow)Pd₂(dba)₃ / XPhos60-75%Moderate (Mixture)
3-Br-6-Cl-Pyridazine (No Me)C3-BrPd(PPh₃)₄90-95%High

Key Insight: The 4-methyl derivative requires electron-rich, bulky phosphine ligands (Buchwald type) to facilitate oxidative addition at the hindered C3 position. Standard catalysts like Pd(PPh₃)₄ often lead to sluggish conversion or homocoupling side products.[1]

2.2 Nucleophilic Substitution (SNAr)

Hypothesis: Nucleophiles will attack the most electron-deficient and least hindered carbon.[1] Result: The C6-Cl position is the preferred site for SNAr.[1] The C3-Br site is deactivated by the adjacent methyl group (steric blocking).[1]

  • Preferred Pathway: Displacement of C6-Cl by amines/alkoxides.

  • Alternative Pathway: Displacement of C3-Br requires high temperatures (>120°C) or lack of C6 leaving group.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this specific scaffold.

3.1 Protocol: Regioselective Suzuki Coupling at C3

Objective: Functionalize C3-Br while leaving C6-Cl intact.

  • Reagents:

    • Substrate: 3-bromo-6-chloro-4-methylpyridazine (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Base: K₃PO₄ (2.0 equiv, anhydrous)[2]

    • Solvent: Toluene/Water (10:1)[1]

  • Procedure:

    • Charge a Schlenk flask with substrate, boronic acid, base, and catalyst precursors.

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed solvents.[1]

    • Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent C6 activation.[1]

    • Monitor via LC-MS (Target mass: Product M+1, check for bis-coupling).

  • Purification:

    • Filter through Celite.[1] Silica gel chromatography (Hexane/EtOAc gradient).

3.2 Protocol: Single Crystal Growth for XRD

Objective: Obtain X-ray quality crystals to verify regiochemistry (e.g., confirming C3 substitution).

  • Method: Slow Evaporation / Vapor Diffusion.[1]

  • Solvent System:

    • Dissolve 20 mg of the derivative in minimal Dichloromethane (DCM) or Chloroform (0.5 mL).[1]

    • Filter the solution into a narrow vial.

    • Place this vial inside a larger jar containing Hexane or Pentane (diffusion method).

    • Cap tightly and store at 4°C in the dark.

  • Timeline: Crystals typically form within 48–72 hours as prisms or needles.[1]

Part 4: Decision Logic & Workflow

The following flowchart guides the chemist on how to utilize the 3-bromo-6-chloro-4-methylpyridazine scaffold based on the desired final structure.

SynthesisWorkflow Start Start: 3-Bromo-6-chloro- 4-methylpyridazine Decision Target Functionalization? Start->Decision PathA Path A: Biaryl Formation Decision->PathA Carbon-Carbon Bond First PathB Path B: Amination/Etherification Decision->PathB Carbon-Heteroatom Bond First StepA1 Suzuki Coupling (Pd-SPhos, 80°C) Selectivity: C3-Br PathA->StepA1 StepB1 SNAr Reaction (Amine/Base, 60°C) Selectivity: C6-Cl PathB->StepB1 StepA2 Intermediate: 3-Aryl-6-chloro-4-methyl StepA1->StepA2 StepA3 SNAr or 2nd Suzuki (At C6-Cl) StepA2->StepA3 StepB2 Intermediate: 3-Bromo-6-amino-4-methyl StepB1->StepB2 StepB3 Cross-Coupling (At C3-Br) StepB2->StepB3

Figure 2: Strategic workflow for orthogonal functionalization. Path A exploits the labile C-Br bond; Path B exploits the less hindered C6 position for nucleophilic attack.[1]

References
  • Structural Chemistry of Pyridazines

    • Gichumbi, J. M., et al. "Crystal structure of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile." Z. Kristallogr. NCS, 2016.[3] Link

    • Context: Provides representative bond lengths and angles for 3,6-disubstituted pyridazines, serving as a baseline for the title compound.
  • Regioselectivity in Suzuki Coupling

    • Beaudry, et al. "Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and halopyridines." Beilstein J. Org.[1] Chem., 2018.[4] Link

    • Context: Validates the use of specialized ligands to overcome ortho-steric hindrance in methyl-substituted pyridine/pyridazine systems.
  • SNAr Reactivity Models

    • Lu, J., et al.[5][6] "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution."[1] Chem. Sci., 2022. Link

    • Context: Explains the electronic and steric descriptors (ESP) that predict C6 selectivity over C3 in 4-methyl substituted heterocycles.
  • Bond Length Data

    • Demaison, J., et al. "The Equilibrium C–Cl, C–Br, and C–I Bond Lengths." Structural Chemistry, 2003.[7] Link

    • Context: Fundamental reference for C-Halogen bond lengths used in the compar

Sources

Comparative

Technical Comparison Guide: Purity Analysis Standards for 3-Bromo-6-chloro-4-methylpyridazine

Executive Summary 3-bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) is a critical heterocyclic building block in the synthesis of complex pharmaceutical agents. Its utility lies in the differential reactivity of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) is a critical heterocyclic building block in the synthesis of complex pharmaceutical agents. Its utility lies in the differential reactivity of the bromine and chlorine substituents, allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

However, this structural advantage presents a significant analytical challenge: Regioisomer Contamination. The synthesis of this scaffold often yields the isomeric byproduct 6-bromo-3-chloro-4-methylpyridazine , which possesses identical molecular weight and similar polarity. Standard "Area %" analysis via generic HPLC methods frequently fails to resolve these isomers, leading to downstream synthetic failures.

This guide objectively compares the two industry-standard methodologies for purity assessment—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) —providing validated protocols to ensure the integrity of your starting materials.

Part 1: The Analytical Challenge

The primary impurity profile for 3-bromo-6-chloro-4-methylpyridazine involves three distinct classes of contaminants that must be resolved:

  • Regioisomers: Specifically 6-bromo-3-chloro-4-methylpyridazine.[1] (Critical failure mode).

  • Homologs/Analogs: 3,6-dichloro-4-methylpyridazine (starting material) or 3,6-dibromo analogs.

  • Hydrolysis Products: Pyridazinones formed during aqueous workups.

Comparative Overview of Methodologies
FeatureHPLC-UV (Method A)qNMR (Method B)
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity Certification, Reference Standard Qualification
Specificity High (Can resolve regioisomers)High (Distinct chemical shifts)
Reference Standard Required (Must be high purity)Not Required (Uses unrelated Internal Standard)
Precision < 0.5% RSD< 1.0% RSD (with proper relaxation delay)
Limit of Detection Low (ppm range)Moderate (>0.1%)

Part 2: Detailed Experimental Protocols

Method A: HPLC-UV (The Specificity Workhorse)

Objective: To separate the target compound from its critical regioisomer (6-bromo-3-chloro) and process impurities.

Rationale: A C18 stationary phase is generally sufficient, but for halogenated aromatics, a Phenyl-Hexyl column often provides superior selectivity due to


-

interactions with the pyridazine ring. The protocol below uses a standard C18 with optimized gradient conditions.
Protocol Parameters
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    m) or Waters XBridge Phenyl-Hexyl.
    
  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ) (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5

    
    L.
    
Gradient Table
Time (min)% Mobile Phase BDescription
0.010Initial equilibration
15.090Linear gradient to elute non-polars
18.090Wash
18.110Re-equilibration
23.010End of Run

Data Interpretation: The 3-bromo-6-chloro isomer typically elutes after the 3,6-dichloro precursor but before the 6-bromo-3-chloro isomer (depending on specific column selectivity). System Suitability Requirement: Resolution (


) between regioisomers must be 

.
Method B: qNMR (The Absolute Standard)

Objective: To determine the absolute weight purity (wt%) of the material without requiring a reference standard of the analyte itself.

Rationale: qNMR is a self-validating method. By using a TraceCERT® certified Internal Standard (IS), we eliminate errors associated with hygroscopic water or residual solvents that HPLC "Area %" ignores.

Protocol Parameters
  • Instrument: 400 MHz NMR (or higher).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

    • Selection Criteria: TMB provides sharp singlets in regions typically free of pyridazine signals (

      
       6.1, 3.8 ppm).
      
  • Relaxation Delay (

    
    ): 
    
    
    
    30 seconds (Critical: Must be
    
    
    of the slowest relaxing proton).
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (to ensure S/N ratio > 300:1).

Workflow
  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Dissolution: Dissolve in 0.7 mL

    
    .
    
  • Acquisition: Acquire spectrum with

    
    .
    
  • Integration: Integrate the Methyl signal of the Pyridazine (

    
     ~2.4 ppm) vs. the IS signal.
    

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass weighed,

= Purity of IS.[4][5]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development and material availability.

PurityAnalysisWorkflow Start Start: Material Receipt (3-bromo-6-chloro-4-methylpyridazine) CheckRef Is a Certified Reference Standard Available? Start->CheckRef RefYes Yes CheckRef->RefYes RefNo No CheckRef->RefNo HPLC_QC Perform HPLC-UV (Method A) RefYes->HPLC_QC Routine QC CheckRegio Check Resolution (Rs) of Regioisomers HPLC_QC->CheckRegio PassQC Pass: Release for Synthesis CheckRegio->PassQC Rs > 1.5 CheckRegio->RefNo Ambiguous Peaks qNMR Perform qNMR (Method B) RefNo->qNMR Primary Method CalcPurity Calculate Absolute Wt% (Self-Validating) qNMR->CalcPurity CreateRef Assign Purity Value & Create In-House Standard CalcPurity->CreateRef CreateRef->HPLC_QC Validation

Figure 1: Decision matrix for selecting between HPLC and qNMR based on reference standard availability and regioisomer resolution needs.

Part 4: Comparative Data Summary

The following data represents typical validation metrics for 3-bromo-6-chloro-4-methylpyridazine analysis.

MetricHPLC-UV (Method A)qNMR (Method B)
Linearity (

)
> 0.999 (0.05 - 1.0 mg/mL)N/A (Linearity inherent to detector)
Accuracy (Recovery) 98.5% - 101.5%99.2% - 100.8%
Precision (RSD) 0.2%0.6%
Specificity Excellent (Separates isomers)Good (Requires clean baseline)
Throughput High (20 min/sample)Low (45 min/sample incl. weighing)
Cost per Sample Low (Solvents)High (Deuterated solvents, skilled labor)
Recommendation
  • For Routine Batch Release: Use HPLC-UV . It is faster, cheaper, and better at detecting trace regioisomers (0.1% level) which might be lost in the baseline noise of an NMR spectrum.

  • For Standard Qualification: Use qNMR . If you purchase a "97%" pure reagent from a vendor, verify it via qNMR before using it to calibrate your HPLC.

References

  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • National Institutes of Health (NIH). (2020). Rapid development of a bromochloropyridine regioisomer purity method enabled by strategic LC screening. J Pharm Biomed Anal.[6][7] Retrieved from

  • Almac Group. (2024). QNMR – a modern alternative to HPLC. Retrieved from

  • Sigma-Aldrich. (2023). 3-Bromo-6-chloro-4-methylpyridazine Product Specification & SDS. Retrieved from [8][9]

  • ChemicalBook. (2025). Properties and Suppliers of Halogenated Pyridazines. Retrieved from [10][11][12]

Sources

Validation

A Comparative Guide to the Reactivity of Pyridazine and Pyridine Halogenated Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are indispensable scaffolds. Among these, pyridines a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are indispensable scaffolds. Among these, pyridines and their 1,2-diaza analogues, pyridazines, are foundational building blocks. The introduction of a halogen atom onto these rings provides a versatile handle for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Understanding the relative reactivity of halogenated pyridazines and pyridines is therefore crucial for efficient reaction design, optimization, and the strategic synthesis of complex molecules.

This guide provides an in-depth, objective comparison of the reactivity of these two important classes of heteroaryl halides. We will explore the underlying electronic factors that govern their reactivity and provide supporting experimental data and detailed protocols for key transformations.

The Decisive Influence of the Second Nitrogen Atom

The fundamental difference in reactivity between a pyridine and a pyridazine stems from the presence of the second adjacent nitrogen atom in the pyridazine ring. This additional nitrogen atom significantly influences the electronic properties of the heterocycle in several key ways:

  • Increased Electron Deficiency: Nitrogen is more electronegative than carbon, and thus withdraws electron density from the aromatic ring. The presence of two nitrogen atoms in pyridazine results in a more electron-deficient ring system compared to pyridine. This heightened electrophilicity makes the pyridazine ring more susceptible to attack by nucleophiles.

  • Lower Basicity: The pKa of pyridine is approximately 5.2, while that of pyridazine is around 2.3. The lower basicity of pyridazine is a consequence of the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the protonated form. This has important implications in metal-catalyzed reactions where the heterocycle can act as a ligand and potentially inhibit the catalyst. The lower basicity of pyridazine can sometimes be advantageous in mitigating catalyst poisoning.

  • Altered Aromaticity: The introduction of a second nitrogen atom in pyridazine leads to a reduction in aromaticity compared to pyridine. This can influence the energetics of reaction intermediates and transition states.

These electronic differences are the primary drivers for the observed disparities in reactivity between halogenated pyridazines and pyridines in common synthetic transformations.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the comparative reactivity of these building blocks in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

General Reactivity Trend:

In general, for a given halogen, a halopyridazine will exhibit greater reactivity in Suzuki-Miyaura coupling than the corresponding halopyridine under similar conditions. This is primarily due to the more electron-deficient nature of the pyridazine ring, which facilitates the oxidative addition step. The established reactivity order for the halogens (I > Br > Cl) holds true for both systems, reflecting the carbon-halogen bond dissociation energies.

Data Presentation: Suzuki-Miyaura Coupling

EntryHeteroaryl HalideArylboronic AcidCatalyst SystemConditionsYield (%)Reference
13,6-DichloropyridazinePhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃, DME/EtOH/H₂O, 80 °C, 48hMono-arylated product, low yield[1]
22-ChloropyridinePhenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄, Dioxane/H₂O, 60 °C, 6h94[2]
33-BromopyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium salt (1 mol%)K₂CO₃, DMF/H₂O, 120 °C, 10 min (MW)85[3]
43-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃, DME/EtOH/H₂O, 80 °C, 48h28[1]

Note: Direct comparison is challenging due to varying reaction conditions in the literature. However, the data illustrates that while chloropyridines can be coupled efficiently with modern, highly active catalyst systems, chloropyridazines also readily participate in these reactions, often without the need for specialized ligands due to their inherent electronic activation.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine

This protocol provides a general procedure for the mono-arylation of 3,6-dichloropyridazine.

  • Materials:

    • 3,6-Dichloropyridazine (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

    • Potassium carbonate (2.0 eq.)

    • 1,4-Dioxane and Water (as a solvent system)

  • Procedure:

    • To a reaction vessel, add 3,6-dichloropyridazine, the arylboronic acid, and potassium carbonate.

    • Add the palladium catalyst.

    • Add the dioxane/water solvent mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[4]

dot graph Suzuki_Workflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];

} .dot

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-X bond is a key step.

General Reactivity Trend:

Halopyridazines are generally more reactive than halopyridines in Buchwald-Hartwig amination. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition and can also make the subsequent reductive elimination more favorable. However, a significant challenge with both substrates, particularly 2-halopyridines, is the potential for the ring nitrogen to coordinate to the palladium catalyst and inhibit its activity.[5] This often necessitates the use of sterically bulky phosphine ligands to shield the metal center.

Data Presentation: Buchwald-Hartwig Amination

EntryHeteroaryl HalideAmineCatalyst SystemConditionsYield (%)Reference
12-BromopyridineN-MethylanilinePd₂(dba)₃/XPhos (2 mol%)NaOtBu, Toluene, 100 °C, 12h95[5]
22-BromopyridineCyclopropylaminePd(OAc)₂/dppp (5 mol%)NaOtBu, Toluene, 80 °C, 14h (sealed tube)88[6]
32-ChloropyridineAnilinePd(OAc)₂/Josiphos (2 mol%)NaOtBu, Dioxane, 100 °C, 18h85[6]
46-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazinePhenylaminePd(OAc)₂/Xantphos (10 mol%)Cs₂CO₃, Dioxane, 120 °C, 12h75[7]

Note: The examples highlight the necessity of specific, often bulky, ligands for the successful amination of halopyridines to prevent catalyst inhibition. While direct comparative data is scarce, the inherent reactivity of the pyridazine core suggests it is a highly competent substrate for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is a general procedure for the amination of 2-bromopyridine, which can be adapted for other halopyridines and halopyridazines with appropriate optimization of the ligand and reaction conditions.

  • Materials:

    • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Palladium source (e.g., Pd₂(dba)₃, 1 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Anhydrous, degassed toluene (to make a 0.1-0.5 M solution)

  • Procedure:

    • In a glovebox, add the 2-bromopyridine, amine, NaOtBu, and phosphine ligand to an oven-dried reaction vial.

    • Add the palladium source.

    • Add the anhydrous, degassed toluene.

    • Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[5]

dot graph Buchwald_Hartwig_Cycle { graph [splines=true, overlap=false, nodesep=0.6]; node [shape="circle", style="filled", fontname="Arial", width=1.5]; edge [color="#34A853", penwidth=2];

} .dot

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (Meisenheimer complex).

General Reactivity Trend:

Halopyridazines are significantly more reactive than halopyridines in SNAr reactions. The presence of two electron-withdrawing nitrogen atoms in the pyridazine ring substantially lowers the energy of the negatively charged Meisenheimer complex, thereby accelerating the rate of nucleophilic attack. This enhanced reactivity often allows SNAr reactions on halopyridazines to proceed under milder conditions (lower temperatures, weaker bases) than those required for analogous halopyridines. For pyridines, the reaction is often limited to activated substrates (e.g., those with additional electron-withdrawing groups) or requires more forcing conditions.[8]

Data Presentation: Nucleophilic Aromatic Substitution

EntryHeteroaryl HalideNucleophileConditionsOutcomeReference
12-ChloropyridineVarious aminesKF, Water, RefluxGenerally unsatisfactory yields[8]
22-FluoropyridineVarious aminesKF, Water, RefluxBetter yields than 2-chloropyridine[8]
32-ChloropyrimidineVarious aminesKF, Water, RefluxGood to excellent yields[8]
42-HalopyridinesThiols/ThiolatesElevated temperatures, strong bases often requiredReaction proceeds

Experimental Protocol: General Procedure for SNAr with Amines

This protocol describes a general approach for the amination of an activated heteroaryl chloride.

  • Materials:

    • Heteroaryl chloride (1.0 equiv)

    • Amine (1.2-2.0 equiv)

    • Base (e.g., K₂CO₃, Et₃N, or KF) (2.0-3.0 equiv)

    • Solvent (e.g., DMSO, DMF, or water)

  • Procedure:

    • Dissolve the heteroaryl chloride in the chosen solvent.

    • Add the amine and the base.

    • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrate).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, add water, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by chromatography or recrystallization.

dot graph SNAr_Mechanism { graph [splines=true, overlap=false, nodesep=0.6]; node [shape="box", style="rounded,filled", fontname="Arial"]; edge [color="#FBBC05", penwidth=2];

} .dot

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The presence of a second, adjacent nitrogen atom in the pyridazine ring renders it significantly more electron-deficient than pyridine. This fundamental electronic difference is the key determinant of their relative reactivity.

  • For metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig): Halopyridazines are generally more reactive substrates than their pyridine counterparts due to the facilitated oxidative addition step. However, the development of sophisticated ligands has enabled the efficient coupling of even less reactive chloropyridines.

  • For nucleophilic aromatic substitution (SNAr): Halopyridazines exhibit substantially higher reactivity than halopyridines, often allowing for reactions to proceed under much milder conditions.

For the medicinal chemist and process developer, the choice between a pyridazine and a pyridine building block will depend on a careful consideration of the desired transformation, available starting materials, and the required reaction conditions. While pyridines are more common scaffolds in approved drugs, the unique reactivity profile of pyridazines offers distinct advantages in synthetic design, potentially enabling more efficient and milder reaction pathways.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(10), 3606–3609. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Royal Society of Chemistry. (2015). Table of Contents. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(10), 3606–3609. [Link]

  • Özdemir, İ., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3733-3751. [Link]

  • Iskra, J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Advanced Synthesis & Catalysis, 355(10), 1989-1996. [Link]

  • Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Patsnap. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Rodrigues, F. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2985. [Link]

  • ResearchGate. (2009). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Semeril, D., & Le Gac, S. (2017). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Current Green Chemistry, 4(2), 92-98. [Link]

  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]

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Comparative

Analytical Validation of Halogenated Heterocycles: The C5H3BrClN2 Protocol

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Subject: Elemental Analysis & Isotopic Verification of C5H3BrClN2 (Substituted N-Heterocycle Scaffold) Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Subject: Elemental Analysis & Isotopic Verification of C5H3BrClN2 (Substituted N-Heterocycle Scaffold)

Executive Summary: The "Heavy" Heterocycle Challenge

In drug discovery, the scaffold C5H3BrClN2 represents a critical class of di-halogenated nitrogen heterocycles (likely a functionalized pyridine or pyrimidine derivative). These intermediates are high-value electrophiles used in Suzuki-Miyaura or Buchwald-Hartwig couplings.

However, validating this specific formula presents a unique analytical challenge:

  • Low Hydrogen Content (1.46%): Standard CHN combustion analysis often fails to quantify such low H levels accurately due to moisture interference.

  • Dual Halogenation (Br/Cl): The presence of both Bromine and Chlorine interferes with standard combustion detectors and requires specific reduction/titration workflows.

This guide compares the Classical Gravimetric/Titrimetric approach (Combustion + Schöniger) against Modern Spectrometric methods (HRMS), providing a definitive protocol for certifying this compound.

Theoretical Baseline: The "Gold Standard" Calculation

Before any experimental work, the theoretical values must be established using the latest IUPAC Standard Atomic Weights (2024/2025). This serves as the immutable baseline for determining purity.

Molecular Formula: C


H

BrClN

ElementIUPAC Atomic Weight ( g/mol )CountTotal Mass Contribution% Composition (Theoretical)
Carbon (C) 12.011560.05529.09%
Hydrogen (H) 1.00833.0241.46%
Bromine (Br) 79.904179.90438.70%
Chlorine (Cl) 35.450135.45017.17%
Nitrogen (N) 14.007228.01413.57%
TOTAL -- -- 206.447 g/mol 100.00%

Expert Insight: Note the Hydrogen content is only 1.46% . A standard experimental error of ±0.4% (common in journal requirements) represents a 27% relative error for Hydrogen. For this molecule, H-analysis is not a reliable purity indicator. You must rely on Carbon and Halogen ratios.

Comparative Analysis: Choosing the Right Validation Method

We compare three methodologies for validating C5H3BrClN2.

Method A: Combustion Analysis + Schöniger Flask (The Purity Standard)

Best for: Final compound purity certification, Journal publication.

  • Mechanism: Sample is burned in excess O

    
    . C/H/N are detected via thermal conductivity. Halogens (Br/Cl) are mineralized in a Schöniger flask and titrated.[1]
    
  • Pros: Quantifies bulk purity (solvates, inorganic salts). Accepted by all major journals (JACS, J. Med. Chem).

  • Cons: Destructive (requires ~5-10 mg). High interference potential between Br and Cl if not separated properly during titration.

Method B: High-Res Mass Spectrometry (HRMS) (The Identity Standard)

Best for: High-throughput screening, confirming structure.

  • Mechanism: Measures exact mass (m/z) and isotopic distribution.

  • Pros: Non-destructive (requires <0.1 mg). Differentiates Br/Cl presence instantly via isotopic patterns.

  • Cons: Does not prove purity (a 90% pure sample looks the same as a 99% pure sample).

Method C: Energy Dispersive X-Ray Spectroscopy (EDS)

Best for: Rapid solid-state screening.

  • Mechanism: Electron beam excitation emits X-rays characteristic of Br and Cl.

  • Pros: Fast, no sample prep.

  • Cons: Semi-quantitative (±2-5% error). Cannot detect Hydrogen.

Summary Data Comparison
FeatureMethod A: Combustion/SchönigerMethod B: HRMS (Orbitrap)Method C: EDS
Accuracy ±0.3% (Absolute)<5 ppm (Mass Error)±2-5% (Relative)
Purity Proof High (Bulk property)Low (Molecular property)Medium (Surface property)
Br/Cl Distinction Difficult (Requires separate titrations)Excellent (Isotopic Pattern)Good (Distinct keV peaks)
Sample Req. 5–10 mg< 0.1 mg1 mg (Recoverable)

Experimental Protocol: The "Schöniger" Workflow for C5H3BrClN2

Since standard CHN analyzers cannot differentiate Br and Cl (often lumping them or suffering detector poisoning), the Schöniger Oxygen Flask method is the required protocol for the halogen portion.

Reagents & Equipment[4][6][7][8][9]
  • Combustion Flask: 500 mL thick-walled Erlenmeyer with platinum sample carrier.

  • Absorbing Solution: 10 mL 0.1 M NaOH + 3 drops 30% H

    
    O
    
    
    
    (to ensure Halogens convert to X
    
    
    and not XO
    
    
    ).
  • Titrant: 0.01 N AgNO

    
    .
    
Step-by-Step Procedure
  • Weighing (Critical): Accurately weigh 5.00–8.00 mg of dried C5H3BrClN2 onto ashless filter paper. Fold into a "flag" with a fuse tail.

    • Why: This mass is sufficient to generate detectable halide ions but low enough to prevent incomplete combustion soot.

  • Combustion:

    • Flush the flask with 100% Oxygen for 2 minutes.

    • Add Absorbing Solution to the bottom (do not wet the walls yet).

    • Ignite the paper fuse and immediately insert/stopper the flask.[2] Invert once to seal with liquid.

    • Safety: Hold the flask behind a safety shield.[3] The rapid expansion of gas can dislodge the stopper if not held firmly.

  • Absorption: Shake the flask vigorously for 30 seconds, then let stand for 15 minutes. The mist must clear completely.

  • Differentiation (The Challenge):

    • The solution now contains both Br

      
       and Cl
      
      
      
      .
    • Potentiometric Titration: Use a silver electrode. You will see two inflection points.[4]

      • First inflection (lower K

        
        ): Bromide (AgBr) .
        
      • Second inflection (higher K

        
        ): Chloride (AgCl) .
        
  • Calculation:

    
    
    

Visualizing the Validation Logic

The following diagram illustrates the decision workflow for validating this specific halogenated scaffold.

ValidationWorkflow Sample Synthesized C5H3BrClN2 (Crude Solid) Drying Vacuum Dry (Remove Solvents) Sample->Drying HRMS HRMS (Orbitrap/Q-TOF) Check Isotopic Pattern Drying->HRMS Step 1: Identity PatternCheck Isotopic Pattern Match? (Br 1:1, Cl 3:1) HRMS->PatternCheck Combustion Combustion Analysis (CHN Module) PatternCheck->Combustion Yes Fail FAIL: Recrystallize PatternCheck->Fail No (Wrong Molecule) Halogen Schöniger Flask (Potentiometric Titration) Combustion->Halogen Parallel Step DataReview Compare Data vs Theory C: 29.09% | Br: 38.70% | Cl: 17.17% Combustion->DataReview Get %C, %N Halogen->DataReview Get %Br, %Cl Result Validation Decision DataReview->Result Pass PASS: Pure Compound Result->Pass Within ±0.4% Result->Fail > ±0.4% Dev

Figure 1: Analytical workflow for dual-halogenated heterocycles. Note that HRMS is used for identity confirmation (isotopic pattern) before investing sample mass into destructive combustion analysis.

Isotopic Pattern Verification (HRMS)

For C5H3BrClN2, the mass spectrum is unique and self-validating. You do not look for a single peak; you look for a cluster .

  • Nominal Mass: ~206 Da.

  • M+0 (79Br, 35Cl): Base peak.

  • M+2: Will show contributions from (

    
    Br+
    
    
    
    Cl) and (
    
    
    Br+
    
    
    Cl).
  • M+4: Will show (

    
    Br+
    
    
    
    Cl).

Expected Intensity Ratio (Approximate): Due to Br (50:50) and Cl (75:25) natural abundance:

  • M (205.9): 100%[5]

  • M+2 (207.9): ~130% (The dominant peak due to Br/Cl overlap)

  • M+4 (209.9): ~30%

Self-Validation: If your M+2 peak is not roughly equal to or slightly higher than your M peak, you have lost a halogen (likely de-halogenation during synthesis).

References

  • International Union of Pure and Applied Chemistry (IUPAC). (2024).[4] Standard Atomic Weights of the Elements. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Schöniger, W. (1955).[6][7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (The foundational text for the Oxygen Flask Method). [Link]

  • National Institutes of Health (NIH) / PubChem. (2024). Compound Summary for Halogenated Pyrimidines. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 3-bromo-6-chloro-4-methylpyridazine: A Guide to Personal Protective Equipment and Disposal

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides an in-depth operational plan for the safe use of 3-bromo-6-c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides an in-depth operational plan for the safe use of 3-bromo-6-chloro-4-methylpyridazine (CAS No. 89283-90-9), focusing on the critical role of Personal Protective Equipment (PPE) and appropriate disposal methods. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Understanding the Risks: Hazard Profile of 3-bromo-6-chloro-4-methylpyridazine

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate a stringent adherence to safety protocols to prevent accidental exposure.

Core Principles of Protection: Selecting the Right PPE

Your primary defense against the hazards of 3-bromo-6-chloro-4-methylpyridazine is the correct selection and use of PPE.[4] The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing.Conforming to EN166 (EU) or NIOSH (US) approved.[1][5]
Skin Chemical-resistant gloves (Nitrile rubber is a recommended material). A lab coat or a chemical-resistant suit should be worn.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][5]
Respiratory Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)) is recommended.NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing risk. This plan encompasses everything from initial preparation to the final disposal of waste.

Pre-Operational Safety Checklist:
  • Ventilation: Confirm that your workspace, ideally a chemical fume hood, has adequate ventilation.[1][4]

  • PPE Availability: Ensure all necessary PPE is readily available and in good condition.

  • Emergency Equipment: Locate the nearest eyewash station and safety shower and confirm they are operational.

  • Spill Kit: Have a spill kit readily accessible that is appropriate for halogenated organic compounds.

Donning and Doffing PPE: A Critical Procedure

Donning Sequence:

  • Lab Coat/Suit: Put on your lab coat or chemical-resistant suit, ensuring it is fully fastened.

  • Respirator (if required): Perform a fit check for your respirator.

  • Eye and Face Protection: Put on your safety goggles or glasses. If a splash risk exists, add a face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[5]

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using the proper technique (without touching the outer surface with your bare hands).[5]

  • Lab Coat/Suit: Remove your lab coat or suit, turning it inside out as you remove it.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respirator (if worn): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[6]

Decision-Making for PPE Selection

The scale and nature of your work with 3-bromo-6-chloro-4-methylpyridazine will dictate the necessary level of PPE. The following diagram illustrates a logical approach to this decision-making process.

PPE_Decision_Tree cluster_start Start: Assess Operation cluster_scale Scale of Work cluster_procedure Procedure Type cluster_ppe Required PPE Start Handling 3-bromo-6-chloro-4-methylpyridazine Scale Small Scale (<1g) vs. Large Scale (>1g) Start->Scale Procedure Weighing/Transfer vs. Reaction/Workup Scale->Procedure Both Scales PPE_Level1 Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Fume Hood Procedure->PPE_Level1 Small Scale & Weighing/Transfer PPE_Level2 Enhanced PPE: - Double Gloving - Goggles & Face Shield - Chemical Resistant Apron - Respirator (if fume hood is inadequate) Procedure->PPE_Level2 Large Scale or Reaction/Workup

Caption: PPE selection workflow for handling 3-bromo-6-chloro-4-methylpyridazine.

Emergency Procedures: Be Prepared

Accidents can happen, and a swift, informed response is critical.

First Aid Measures:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6] If you feel unwell, call a poison center or doctor.[7]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[8]

Spill and Leak Procedures:
  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][5]

  • Clean-up: Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[8] Collect the material in a suitable, closed container for disposal.[8]

Disposal Plan: Environmental Responsibility

Proper disposal of 3-bromo-6-chloro-4-methylpyridazine and any contaminated materials is essential to protect the environment and comply with regulations.[1]

As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[9][10]

Waste Segregation and Collection:
  • Designated Waste Container: Collect all waste containing 3-bromo-6-chloro-4-methylpyridazine in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[10][11]

  • Labeling: The label should include the words "Hazardous Waste" and the full chemical name.[10]

  • Solid vs. Liquid Waste: If the compound is in a solid form, it can be dissolved in a suitable solvent and collected as liquid waste.[9]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in the same container.

Disposal Procedure:
  • Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[5]

  • Regulatory Compliance: Ensure that all local, state, and national regulations for hazardous waste disposal are followed.

Never dispose of 3-bromo-6-chloro-4-methylpyridazine down the drain or in regular trash. [10][12]

By implementing these comprehensive safety and disposal protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Alfa Aesar. (2010, November 16). Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Tulane University Office of Environmental Health and Safety. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]

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